molecular formula CH4F3NO3S B1286459 Ammonium trifluoromethanesulfonate CAS No. 38542-94-8

Ammonium trifluoromethanesulfonate

Cat. No.: B1286459
CAS No.: 38542-94-8
M. Wt: 167.11 g/mol
InChI Key: BMWDUGHMODRTLU-UHFFFAOYSA-N
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Description

Ammonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is CH4F3NO3S and its molecular weight is 167.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWDUGHMODRTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578805
Record name Ammonium trifluoromethanesulfonate
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Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38542-94-8
Record name Ammonium trifluoromethanesulfonate
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Record name Ammonium trifluoromethanesulfonate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), a versatile salt with significant applications in catalysis, electrochemistry, and organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is a white crystalline solid that is highly soluble in water.[1] Its thermal stability and the weakly coordinating nature of the trifluoromethanesulfonate anion make it a valuable reagent and component in various chemical processes. It serves as an electrolyte additive in batteries, a precursor for the preparation of polymer electrolytes, a co-catalyst in polymerization reactions, and a dopant for conductive polymer films.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between trifluoromethanesulfonic acid and an ammonia (B1221849) source, such as ammonium hydroxide (B78521). The reaction is typically performed in a suitable solvent, and the product can be isolated by crystallization.

Experimental Protocol

Materials:

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Ammonium hydroxide solution (28-30% NH₃ in H₂O)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of trifluoromethanesulfonic acid in a minimal amount of deionized water.

  • Cool the flask in an ice bath to manage the exothermic nature of the neutralization reaction.

  • Slowly add one molar equivalent of ammonium hydroxide solution dropwise to the stirred trifluoromethanesulfonic acid solution.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes in the ice bath.

  • Monitor the pH of the solution to ensure it is neutral (pH ≈ 7). If the solution is still acidic, add a small amount of ammonium hydroxide until neutrality is reached.

  • Remove the ice bath and allow the solution to warm to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the water and precipitate the crude this compound.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Trifluoromethanesulfonic Acid Ammonium Hydroxide Neutralization Acid-Base Neutralization (in Water, Ice Bath) Reactants->Neutralization Isolation Solvent Removal (Rotary Evaporation) Neutralization->Isolation Purification Recrystallization (from Ethanol) Isolation->Purification FinalProduct This compound (Crystalline Solid) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula CF₃SO₃NH₄[1]
Molecular Weight 167.11 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 224-226 °C[1]
Solubility Highly soluble in water[1]
Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands for the ammonium cation (NH₄⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻).

Wavenumber (cm⁻¹)Assignment
~3190NH₄⁺ antisymmetric stretching
~3089NH₄⁺ symmetric stretching
~1400NH₄⁺ bending
~1260SO₃ asymmetric stretching
~1150CF₃ symmetric stretching
~1030S-O stretching
~760CF₃ deformation
~640SO₃ deformation

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • ¹H NMR: A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) would be expected to show a signal for the protons of the ammonium ion (NH₄⁺). The chemical shift of this signal can be influenced by the solvent and concentration.

  • ¹³C NMR: A carbon-13 NMR spectrum will show a characteristic signal for the trifluoromethyl carbon (CF₃). This signal will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A fluorine-19 NMR spectrum provides a distinct signal for the fluorine atoms of the trifluoromethyl group, which is a sensitive probe for the purity of the compound.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the presence of the trifluoromethanesulfonate anion. In the negative ion mode, a prominent peak at m/z 149, corresponding to the [CF₃SO₃]⁻ anion, would be expected.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. While a detailed thermogram for this compound was not found in the searched literature, it is known to be a thermally stable compound.[1] A TGA analysis would reveal its decomposition temperature and provide information about the nature of its thermal decomposition products.

Logical Relationship of Characterization Techniques:

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopy Details Synthesis Synthesized Ammonium Trifluoromethanesulfonate Physical Physical Properties (Melting Point, Solubility) Synthesis->Physical Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy MassSpec Mass Spectrometry Synthesis->MassSpec Thermal Thermal Analysis Synthesis->Thermal FTIR FT-IR Spectroscopy->FTIR NMR NMR (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR

Caption: Logical workflow for the characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acid-base neutralization offers a reliable method for its preparation in a laboratory setting. The outlined characterization techniques, including physical property measurements, spectroscopic analysis, mass spectrometry, and thermal analysis, are essential for verifying the identity and purity of the synthesized product. This information will be valuable for researchers and professionals working with this important and versatile chemical compound.

References

Crystal Structure Analysis of Ammonium Trifluoromethanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃). Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a detailed, hypothetical experimental protocol for its synthesis, crystallization, and subsequent crystal structure determination. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a procedural blueprint for the characterization of this and similar ionic compounds. All presented quantitative data are representative examples to illustrate the expected outcomes of such an analysis.

Introduction

Ammonium trifluoromethanesulfonate, also known as ammonium triflate, is an ionic compound with applications in various fields, including as an electrolyte in batteries and a catalyst in organic synthesis. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

As of the date of this publication, a detailed crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, outlines a robust, hypothetical methodology for its complete crystal structure analysis.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of this compound and its subsequent analysis by single-crystal X-ray diffraction.

Materials:

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Ammonium hydroxide (B78521) (NH₄OH, ~28-30% solution)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • In a fume hood, a solution of trifluoromethanesulfonic acid (15.0 g, 0.1 mol) in 50 mL of deionized water is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Ammonium hydroxide solution is added dropwise to the stirred, cooled acid solution until the pH of the solution is neutral (pH ≈ 7), as monitored by a pH meter.

  • The resulting solution is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the water.

  • The concentrated solution is transferred to an evaporating dish and allowed to stand for slow evaporation to yield a white crystalline solid.

  • The crude product is recrystallized from a minimal amount of hot ethanol, followed by cooling to room temperature and then in an ice bath to maximize crystal formation.

  • The purified crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination.

Procedure:

  • A saturated solution of purified this compound is prepared in a suitable solvent system, such as an ethanol/water mixture, at a slightly elevated temperature.

  • The solution is filtered through a syringe filter into a clean vial.

  • The vial is loosely capped to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Alternatively, single crystals may be grown by slow cooling of a saturated solution.

  • Well-formed, transparent crystals with dimensions of approximately 0.1-0.3 mm are selected for X-ray diffraction analysis.

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

  • A cryo-cooling system to maintain the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed on the diffractometer and cooled to the desired temperature.

  • The unit cell parameters are determined from a preliminary set of diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities, and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and anisotropic displacement parameters.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Data Presentation

The following tables summarize the hypothetical crystallographic data and refinement parameters for this compound, presented in a standard format.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaCH₄F₃NO₃S
Formula weight167.11
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPnma
Unit cell dimensionsa = 8.50(1) Å, α = 90°
b = 5.50(1) Å, β = 90°
c = 12.20(2) Å, γ = 90°
Volume570.3(2) ų
Z4
Density (calculated)1.948 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)336
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5 to 27.5°
Index ranges-11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -15 ≤ l ≤ 15
Reflections collected5400
Independent reflections650 [R(int) = 0.045]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters650 / 0 / 75
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.035, wR2 = 0.090
R indices (all data)R1 = 0.045, wR2 = 0.095
Largest diff. peak and hole0.45 and -0.30 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.

AtomxyzU(eq)
S(1)0.25000.18750.5890(1)15(1)
O(1)0.25000.37500.5210(2)22(1)
O(2)0.1580(2)0.06250.5430(2)25(1)
O(3)0.3420(2)0.06250.6350(2)25(1)
C(1)0.25000.25000.7150(3)20(1)
F(1)0.25000.06250.7650(2)30(1)
F(2)0.1550(2)0.37500.7300(2)35(1)
F(3)0.3450(2)0.37500.7300(2)35(1)
N(1)0.75000.25000.4110(3)18(1)

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental procedures described.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_crystal_growth Single Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction cluster_analysis Analysis and Reporting s1 React CF3SO3H with NH4OH s2 Neutralization and Concentration s1->s2 s3 Recrystallization from Ethanol s2->s3 s4 Isolation and Drying s3->s4 c1 Prepare Saturated Solution s4->c1 Purified Product c2 Slow Evaporation or Slow Cooling c1->c2 c3 Select High-Quality Crystal c2->c3 d1 Mount Crystal and Collect Data c3->d1 Suitable Crystal d2 Data Processing and Reduction d1->d2 d3 Structure Solution d2->d3 d4 Structure Refinement d3->d4 a1 Validate Structure d4->a1 Refined Structure a2 Generate Crystallographic Information File (CIF) a1->a2 a3 Prepare Data Tables and Report a2->a3

Caption: Experimental workflow for the crystal structure analysis.

SCXRD_Logic start Start crystal Single Crystal start->crystal diffraction Diffraction Pattern crystal->diffraction Interaction with xray X-ray Beam xray->diffraction intensities Measure Intensities (Amplitudes) diffraction->intensities electron_density Calculate Electron Density Map intensities->electron_density phasing Phase Problem (Solve for Phases) phasing->electron_density model Build Atomic Model electron_density->model refinement Refine Model model->refinement refinement->model Iterative Process final_structure Final Crystal Structure refinement->final_structure

Caption: Logical steps in a single-crystal X-ray diffraction experiment.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, protocol for the synthesis and single-crystal X-ray diffraction analysis of this compound. The provided experimental details, representative data tables, and workflow diagrams serve as a valuable resource for researchers aiming to characterize this compound or other novel materials. The successful determination of its crystal structure would provide fundamental insights into its solid-state properties and could facilitate the development of new technologies based on this versatile salt.

Thermal stability and decomposition of ammonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium (B1175870) Trifluoromethanesulfonate (B1224126)

Introduction

Ammonium trifluoromethanesulfonate (NH₄CF₃SO₃), also known as ammonium triflate, is a white crystalline solid that is highly soluble in water. It is recognized for its thermal stability and is utilized in a variety of applications, including as an electrolyte additive in aqueous metal-ion batteries, a precursor for solid and gel polymer electrolytes, and as a co-catalyst in the synthesis of conductive polymers.[1][2] This guide provides a comprehensive overview of the thermal properties of this compound, focusing on its stability and decomposition profile. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Thermal Stability and Physical Properties

This compound is generally considered a thermally stable compound under normal conditions.[3][4] However, it is hygroscopic and care should be taken to avoid exposure to moist air or water.[3] The key thermal and physical properties are summarized in the table below.

Quantitative Data Summary
PropertyValueSource(s)
Molecular FormulaCH₄F₃NO₃S[3][5][6]
Molecular Weight167.11 g/mol [3][5][6]
AppearanceWhite crystalline solid/powder[7]
Melting Point224-226 °C[1][2][7]
Decomposition Temperature300 °C[3]

Thermal Decomposition

While stable at lower temperatures, this compound will decompose upon heating to elevated temperatures. A safety data sheet indicates a decomposition temperature of 300 °C.[3] The decomposition process releases a variety of hazardous gaseous products.

Hazardous Decomposition Products

The thermal decomposition of this compound is known to produce the following hazardous substances:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Sulfur oxides (SOx)

  • Gaseous hydrogen fluoride (B91410) (HF)[3]

The formation of these products underscores the importance of handling the thermal decomposition of this compound in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment.

Proposed Decomposition Pathway

The precise mechanism of thermal decomposition is complex. However, a logical pathway can be inferred from the known decomposition products. The initial ionic compound, upon heating, breaks down into its constituent parts and further fragments into the hazardous gaseous molecules listed above.

Decomposition_Pathway cluster_products Decomposition Products NH4CF3SO3 This compound (NH₄CF₃SO₃) Heat Heat (≥ 300 °C) NH4CF3SO3->Heat Products Heat->Products Decomposition NOx Nitrogen Oxides (NOx) Products->NOx CO Carbon Monoxide (CO) Products->CO CO2 Carbon Dioxide (CO₂) Products->CO2 SOx Sulfur Oxides (SOx) Products->SOx HF Hydrogen Fluoride (HF) Products->HF Experimental_Workflow start Start: Obtain Sample (this compound) sample_prep Sample Preparation (Weighing, Encapsulation) start->sample_prep dsc_analysis DSC Analysis sample_prep->dsc_analysis tga_analysis TGA Analysis sample_prep->tga_analysis dsc_results Determine Melting Point & Enthalpy of Fusion dsc_analysis->dsc_results tga_results Determine Onset of Decomposition & Mass Loss Profile tga_analysis->tga_results gas_analysis Evolved Gas Analysis (EGA) (e.g., TGA-MS, TGA-FTIR) tga_analysis->gas_analysis Couple to Spectrometer report Final Report: Thermal Stability Profile dsc_results->report tga_results->report gas_results Identify Decomposition Products (e.g., HF, SOx, NOx) gas_analysis->gas_results gas_results->report Logical_Relationship cluster_observation Observation & Measurement Input Input: Controlled Heating Compound This compound (Solid State) Input->Compound Apply Heat Melted Molten State (Liquid) Compound->Melted Melting (224-226 °C) DSC DSC detects Melting (Endotherm) Compound->DSC Decomposed Decomposition Products (Gaseous) Melted->Decomposed Decomposition (>300 °C) TGA TGA detects Mass Loss Melted->TGA

References

Ammonium Trifluoromethanesulfonate: A Versatile Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), a salt of a strong acid and a weak base, serves as a potent and versatile Brønsted acid catalyst in a variety of organic transformations. Its efficacy stems from the high acidity and the non-coordinating nature of the trifluoromethanesulfonate (triflate) anion, which promotes reactions without interfering with the desired chemical pathways. This guide provides a comprehensive overview of the applications of ammonium trifluoromethanesulfonate in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. While various Lewis and Brønsted acids can catalyze this reaction, ammonium triflate and its analogs have proven to be effective.

Quantitative Data

The following table summarizes the results for the synthesis of dihydropyrimidinones using an ammonium triflate analog, ammonium trifluoroacetate, which demonstrates the expected reactivity for this compound. The reactions were carried out by heating a mixture of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).

EntryAldehydeβ-KetoesterUrea/ThioureaTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetate (B1235776)Urea1098
24-MethoxybenzaldehydeEthyl acetoacetateUrea1595
34-NitrobenzaldehydeEthyl acetoacetateUrea1092
44-ChlorobenzaldehydeEthyl acetoacetateUrea1290
52-NaphthylaldehydeEthyl acetoacetateUrea1090
6BenzaldehydeEthyl acetoacetateThiourea1585
Experimental Protocol: General Procedure for the Biginelli Reaction

A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is heated at 80-100°C under solvent-free conditions for the time specified. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with cold water and then recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.

Mechanistic Pathway

The role of this compound as a Brønsted acid catalyst is to protonate the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack.

Biginelli_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation and Cyclization Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H⁺ (from NH₄OTf) NH4OTf NH4OTf Iminium_Ion N-Acyliminium Ion Protonated_Aldehyde->Iminium_Ion + Urea - H₂O Urea Urea Ethyl_Acetoacetate Ethyl Acetoacetate Michael_Adduct Michael Adduct Iminium_Ion->Michael_Adduct + Enolate of Ethyl Acetoacetate Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM - H₂O

Biginelli Reaction Mechanism

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. Brønsted acids like this compound can effectively catalyze this reaction by protonating the carbonyl groups of the β-ketoester, facilitating both transesterification and intramolecular electrophilic aromatic substitution.

Quantitative Data

The following table presents representative data for the Pechmann condensation of various phenols with ethyl acetoacetate using a solid acid catalyst, illustrating the expected outcomes with this compound.

EntryPhenolTemperature (°C)Time (h)Yield (%)
1Resorcinol120195
2Phenol140475
3m-Cresol130288
4Catechol130365
5Hydroquinone140550
Experimental Protocol: General Procedure for Pechmann Condensation

A mixture of the phenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and this compound (15 mol%) is heated under solvent-free conditions at the specified temperature. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and purified by column chromatography on silica (B1680970) gel to afford the desired coumarin.

Mechanistic Pathway

The catalytic cycle involves protonation of the ester and keto carbonyls, facilitating the key bond-forming steps.

Pechmann_Mechanism Phenol Phenol Transesterification Transesterification Intermediate Phenol->Transesterification Beta_Ketoester β-Ketoester Protonated_Ester Protonated β-Ketoester Beta_Ketoester->Protonated_Ester H⁺ (from NH₄OTf) Protonated_Ester->Transesterification Cyclization Intramolecular Cyclization Transesterification->Cyclization Electrophilic Aromatic Substitution Dehydration Dehydration Cyclization->Dehydration H⁺ Coumarin Coumarin Dehydration->Coumarin - H₂O NH4OTf NH4OTf

Pechmann Condensation Mechanism

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are another class of compounds with significant biological activity. They are typically synthesized by the electrophilic substitution of indoles with aldehydes or ketones, a reaction that is efficiently catalyzed by Brønsted acids. This compound can serve as an excellent catalyst for this transformation.

Quantitative Data

The following table provides representative yields for the synthesis of bis(indolyl)methanes from various aldehydes and indole (B1671886) using an acid catalyst.

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Chlorobenzaldehyde2092
34-Methoxybenzaldehyde1596
44-Nitrobenzaldehyde2588
52-Furaldehyde2090
Experimental Protocol: General Procedure for Synthesis of Bis(indolyl)methanes

To a solution of indole (2.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) or under solvent-free conditions, this compound (5-10 mol%) is added. The mixture is stirred at room temperature or heated gently (e.g., 50°C) for the required time. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or after aqueous work-up and purified by recrystallization or column chromatography.

Mechanistic Pathway

The Brønsted acid protonates the aldehyde, making it a better electrophile for the attack by two equivalents of indole.

BisIndolyl_Mechanism Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H⁺ (from NH₄OTf) NH4OTf NH4OTf Intermediate1 Indolylcarbinol Intermediate Protonated_Aldehyde->Intermediate1 + Indole Indole1 Indole (1 eq.) Indole1->Intermediate1 Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 H⁺, -H₂O BIM Bis(indolyl)methane Intermediate2->BIM + Indole Indole2 Indole (1 eq.) Indole2->BIM

Bis(indolyl)methane Synthesis

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound is a suitable Brønsted acid catalyst for this transformation.

Quantitative Data

The following table shows representative yields for the Pictet-Spengler reaction between tryptamine and various aldehydes using an acid catalyst.

EntryAldehydeTemperature (°C)Time (h)Yield (%)
1BenzaldehydeReflux295
24-MethoxybenzaldehydeReflux296
34-NitrobenzaldehydeReflux490
4AcetaldehydeRoom Temp1285
5AcetoneReflux2470
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

A solution of the tryptamine derivative (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., toluene, dichloromethane) is treated with a catalytic amount of this compound (5-10 mol%). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC. After cooling, the reaction is worked up by washing with an aqueous basic solution (e.g., saturated NaHCO₃), and the organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Mechanistic Pathway

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.

Pictet_Spengler_Mechanism Tryptamine Tryptamine Schiff_Base Schiff Base Tryptamine->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H⁺ (from NH₄OTf) Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Substitution THBC Tetrahydro-β-carboline Cyclized_Intermediate->THBC - H⁺ NH4OTf NH4OTf

Pictet-Spengler Reaction

General Experimental Workflow

The following diagram illustrates a typical workflow for a reaction catalyzed by this compound.

Experimental_Workflow Start Start Reactants Combine Reactants and Solvent Start->Reactants Catalyst Add Ammonium Trifluoromethanesulfonate Reactants->Catalyst Reaction Stir at Desired Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Product Purification->Product

General Experimental Workflow

Acidity and pKa determination of ammonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity and pKa of Ammonium (B1175870) Trifluoromethanesulfonate (B1224126)

This technical guide provides a comprehensive analysis of the acidity and pKa of ammonium trifluoromethanesulfonate (NH₄CF₃SO₃). It details the underlying chemical principles, presents relevant physicochemical data, and outlines a detailed experimental protocol for pKa determination. This document is intended to serve as a key resource for professionals in research, chemical synthesis, and pharmaceutical development where this compound finds extensive use.

Introduction to this compound

This compound, also known as ammonium triflate, is a salt formed from the reaction of a superacid, trifluoromethanesulfonic acid (triflic acid), and a weak base, ammonia (B1221849).[1] It is a white, crystalline solid that is thermally stable and highly soluble in water.[2] This compound is widely utilized in various industrial and research applications, including as a catalyst in organic synthesis, an electrolyte additive in batteries, and a reagent in the development of fluorinated pharmaceuticals.[1][2] Understanding its acidity and the pKa of its acidic component is crucial for optimizing its use in these applications.

The Chemical Basis of Acidity

The acidity of this compound in an aqueous solution is not determined by the trifluoromethanesulfonate anion (CF₃SO₃⁻) but by the ammonium cation (NH₄⁺). This is because the triflate anion is the conjugate base of triflic acid, a superacid with a pKa value estimated to be between -14 and -15.[3][4][5] As the conjugate base of an exceptionally strong acid, the triflate anion is an extremely weak base and does not significantly contribute to the pH of the solution.

Conversely, the ammonium cation (NH₄⁺) is the conjugate acid of a weak base, ammonia (NH₃).[6] In solution, the ammonium ion can donate a proton to water, establishing an equilibrium that renders the solution acidic.

NH₄⁺ + H₂O ⇌ H₃O⁺ + NH₃

The pKa value associated with this equilibrium dictates the acidic strength of the ammonium ion and, therefore, of the this compound salt in solution.

Quantitative Data: Acidity and Physicochemical Properties

For clarity and comparative analysis, the key acidity constants and physical properties are summarized below.

Table 1: Acidity and pKa Values of Relevant Species

SpeciesFormulapKa ValueDescription
Trifluoromethanesulfonic AcidCF₃SO₃H~ -14 to -15A superacid, indicating its conjugate base (triflate) is exceptionally weak.[3][4][5]
Ammonium IonNH₄⁺~ 9.24The conjugate acid of ammonia; this value determines the acidity of the salt in solution.[7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Synonyms Ammonium triflate[1][8]
CAS Number 38542-94-8[1]
Molecular Formula CF₃SO₃NH₄[1] or CH₄F₃NO₃S[8]
Molecular Weight 167.11 g/mol [1][8]
Appearance White powder, crystals, and lumps[1][2]
Melting Point 224 - 226 °C[1][2][9]
Purity ≥ 98% or 99%[1][8]

Logical Framework for Acidity

The formation of this compound and its subsequent behavior in an aqueous solution can be visualized as a straightforward acid-base relationship.

G Diagram 1: Formation and Dissociation of this compound cluster_formation Salt Formation (Acid-Base Reaction) cluster_dissociation Aqueous Dissociation and Hydrolysis Triflic_Acid Triflic Acid (CF₃SO₃H) Strong Acid Ammonium_Triflate This compound (NH₄CF₃SO₃) Salt Triflic_Acid->Ammonium_Triflate Ammonia Ammonia (NH₃) Weak Base Ammonia->Ammonium_Triflate Ammonium_Triflate_Aq This compound (in Water) Ammonium_Triflate->Ammonium_Triflate_Aq dissolves Ammonium_Ion Ammonium Ion (NH₄⁺) ACIDIC CATION H₃O⁺ (Acidity) H₃O⁺ (Acidity) Ammonium_Ion->H₃O⁺ (Acidity) donates H⁺ Triflate_Anion Triflate Anion (CF₃SO₃⁻) NEUTRAL ANION Ammonium_Triflate_Aq->Ammonium_Ion Ammonium_Triflate_Aq->Triflate_Anion G Diagram 2: Workflow for pKa Determination by Potentiometric Titration cluster_exp Experimental Phase cluster_analysis Analysis Phase node_prep 1. Preparation Prepare 0.1 M NH₄CF₃SO₃ solution. Calibrate pH meter. Fill burette with 0.1 M NaOH. node_setup 2. Setup Place sample on stir plate. Immerse pH electrode. Position burette. node_prep->node_setup node_titration 3. Titration Add NaOH in small increments. Allow pH to stabilize after each addition. node_setup->node_titration node_data 4. Data Collection Record pH and volume of NaOH added for each step. node_titration->node_data node_analysis 5. Data Analysis Plot pH vs. Volume of NaOH. Determine equivalence point volume (V_eq). Calculate half-equivalence point (V_eq / 2). node_data->node_analysis node_result 6. Result Find pH at the half-equivalence point. This pH value is the pKa. (pKa ≈ 9.24) node_analysis->node_result

References

Spectroscopic Properties of Ammonium Trifluoromethanesulfonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), a compound of interest in various chemical and pharmaceutical applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of ammonium trifluoromethanesulfonate in solution and the solid state.

1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of the ammonium cation (NH₄⁺) is influenced by the solvent and temperature. In a non-aqueous solvent like DMSO-d₆, the ammonium protons are typically observed as a triplet due to coupling with the ¹⁴N nucleus (spin I = 1).

Table 1: ¹H NMR Data for the Ammonium Cation

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H (NH₄⁺)DMSO-d₆~7.1-7.4Triplet~52

Note: The chemical shift can vary depending on the concentration and the presence of any water.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) is characterized by a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

Table 2: ¹³C NMR Data for the Trifluoromethanesulfonate Anion

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹³C (CF₃)Various~118-121Quartet~320

Note: The exact chemical shift can be solvent-dependent.

1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive for the triflate anion, typically showing a sharp singlet.

Table 3: ¹⁹F NMR Data for the Trifluoromethanesulfonate Anion

NucleusSolventChemical Shift (δ) ppm
¹⁹F (CF₃)Various~ -79

Note: This chemical shift is relative to a standard such as CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups and molecular vibrations within this compound.

2.1. Infrared (IR) Spectroscopy

The IR spectrum of solid this compound shows characteristic absorption bands for both the ammonium cation and the triflate anion.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
3190NH₄⁺ antisymmetric stretchingStrong
3089NH₄⁺ symmetric stretchingStrong
1400NH₄⁺ bendingMedium
1226SO₃ asymmetric stretchingVery Strong
1164CF₃ symmetric stretchingVery Strong
1027S-O symmetric stretchingVery Strong
764CF₃ deformationMedium
638SO₃ deformationMedium

2.2. Raman Spectroscopy

The Raman spectrum provides complementary information to the IR spectrum. Key Raman shifts are expected for the vibrational modes of the ammonium and triflate ions.

Table 5: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~3150NH₄⁺ stretching modes
~1680, ~1450NH₄⁺ bending modes
~1032SO₃ symmetric stretching
~758CF₃ symmetric stretching
~575SO₃ rocking
~348CF₃ rocking

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.

3.1. NMR Spectroscopy

  • ¹H and ¹³C NMR:

    • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹³C NMR, a larger number of scans may be required due to the low natural abundance of the ¹³C isotope.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

  • ¹⁹F NMR:

    • Prepare the sample as described for ¹H and ¹³C NMR.

    • Tune the NMR spectrometer to the ¹⁹F frequency.

    • Acquire the spectrum. A reference standard, such as CFCl₃, is typically used.

3.2. Infrared (IR) Spectroscopy

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum.

3.3. Raman Spectroscopy

  • Place a small amount of the solid this compound sample onto a microscope slide or into a capillary tube.

  • Position the sample under the objective of the Raman microscope.

  • Focus the laser onto the sample.

  • Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm) and acquisition time.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Ammonium Trifluoromethanesulfonate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Solid_Prep Prepare KBr Pellet or use ATR Sample->IR_Solid_Prep Raman_Solid_Prep Place on Microscope Slide Sample->Raman_Solid_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR Spectrometer IR_Solid_Prep->IR Raman Raman Spectrometer Raman_Solid_Prep->Raman NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data Raman_Data Acquire Spectrum Raman->Raman_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure Raman_Data->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Signaling_Pathway cluster_ammonium Ammonium (NH₄⁺) cluster_triflate Trifluoromethanesulfonate (CF₃SO₃⁻) cluster_spectra Observed NMR Signals H1 ¹H Nuclei H1_Signal ¹H Signal (Triplet) H1->H1_Signal J-coupling N14 ¹⁴N Nucleus (Spin I=1) N14->H1_Signal ¹J(¹⁴N, ¹H) C13 ¹³C Nucleus (in CF₃) C13_Signal ¹³C Signal (Quartet) C13->C13_Signal J-coupling F19 Three ¹⁹F Nuclei F19->C13_Signal ¹J(¹⁹F, ¹³C) F19_Signal ¹⁹F Signal (Singlet) F19->F19_Signal

Caption: NMR signal origins and couplings.

Technical Guide: Hygroscopic Nature and Handling of Ammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃), also known as ammonium triflate, is a white crystalline solid that is highly soluble in water.[1][2] It is a thermally stable compound utilized in a variety of applications, including as a catalyst in organic synthesis, an electrolyte additive in batteries, and in the preparation of polymer electrolyte films.[1][3][4] A critical physicochemical property of ammonium trifluoromethanesulfonate is its hygroscopic nature, which necessitates specific handling and storage procedures to maintain its integrity and ensure safety.[5][6][7] This guide provides an in-depth overview of the hygroscopic characteristics of this compound and outlines the essential precautions for its safe handling and storage.

Hygroscopic Nature

The absorption of moisture can lead to:

  • Physical Changes: Caking or clumping of the crystalline powder, which can affect handling and weighing.

  • Chemical Degradation: Potential hydrolysis or reaction with absorbed water, although this compound is generally considered thermally stable.[1][8]

  • Alteration of Properties: Changes in purity and performance in sensitive applications.

Hazard Summary

This compound presents several hazards that must be managed through proper handling procedures and the use of personal protective equipment. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.[6][9][]H315
Eye IrritationCauses serious eye irritation.[6][9][]H319
Respiratory IrritationMay cause respiratory irritation if inhaled.[6][9][]H335

Handling and Storage Precautions

Due to its hygroscopic and hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[9][]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate dust filter. A dust mask (type N95) is recommended for handling smaller quantities in well-ventilated areas.[1][9]

Safe Handling Practices
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[9][]

  • Avoid Dust Formation: Take measures to avoid the generation of dust during handling.[5][9][]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.[9][11]

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping with a shovel or using a vacuum cleaner with a HEPA filter. Place the spilled material into a clean, dry, and labeled container for disposal.[9]

Storage Conditions

Proper storage is critical to maintain the quality of this compound.

  • Container: Keep the container tightly closed and securely sealed.[6][9][][11]

  • Atmosphere: Store in a cool, dry, and well-ventilated place.[6][9][][11] Some suppliers recommend storage under an inert gas like nitrogen or argon at 2-8°C.[12]

  • Incompatible Materials: Store away from strong oxidizing agents and moisture.[5][6]

  • Moisture Control: Due to its hygroscopic nature, exposure to moist air or water must be strictly avoided.[6][7]

The logical relationship between the hygroscopic nature of this compound and the required handling precautions is illustrated in the diagram below.

Hygroscopic_Handling_Workflow Logical Workflow for Handling Hygroscopic this compound cluster_property Physicochemical Property cluster_consequence Consequences of Moisture Exposure cluster_precautions Handling and Storage Precautions cluster_outcome Desired Outcome Hygroscopic This compound is Hygroscopic Degradation Potential for Chemical and Physical Degradation Hygroscopic->Degradation leads to Storage Store in a Tightly Sealed Container in a Dry Environment Hygroscopic->Storage necessitates Handling Handle in a Controlled (Low Humidity) Atmosphere Hygroscopic->Handling Inaccurate Inaccurate Measurements and Poor Performance Degradation->Inaccurate Integrity Maintain Compound Integrity and Purity Storage->Integrity Handling->Integrity Safety Ensure Researcher Safety Handling->Safety PPE Use Appropriate Personal Protective Equipment (PPE) PPE->Safety

Caption: Handling workflow for hygroscopic compounds.

Experimental Protocols for Hygroscopicity Determination

To quantify the hygroscopic nature of a substance like this compound, several experimental methods can be employed. These protocols are essential during drug development and formulation to understand the material's stability and establish appropriate storage conditions.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to varying relative humidity (RH) at a constant temperature.

Methodology:

  • A small amount of the sample (typically 5-15 mg) is placed on a microbalance inside a temperature- and humidity-controlled chamber.[12]

  • The sample is initially dried under a stream of dry nitrogen gas to establish a baseline mass.

  • The RH inside the chamber is then incrementally increased, and the mass of the sample is continuously monitored until it reaches equilibrium at each RH step.

  • After reaching the maximum desired RH (e.g., 90%), the RH is incrementally decreased to measure the desorption profile.

  • The data is plotted as a moisture sorption isotherm (change in mass vs. RH).

This method provides information on the rate of moisture uptake, the equilibrium moisture content at different humidity levels, and any hysteresis between the sorption and desorption curves, which can indicate physical changes in the sample.[12]

Karl Fischer Titration

Karl Fischer titration is a classic method to determine the water content of a sample. It can be used to quantify the amount of water absorbed by a hygroscopic material after exposure to a specific humidity condition.

Methodology:

  • A known mass of the sample is exposed to a controlled humidity environment for a defined period.

  • After exposure, the sample is quickly transferred to the titration vessel of a Karl Fischer titrator.

  • The titrator uses an electrochemical method to react with and quantify the amount of water in the sample.

  • The water content is then expressed as a percentage of the total mass of the sample.

This method is highly accurate for determining water content but does not provide the continuous data on moisture uptake kinetics that DVS does.

The workflow for assessing the hygroscopicity of a new chemical entity is depicted in the diagram below.

Hygroscopicity_Assessment_Workflow Experimental Workflow for Hygroscopicity Assessment cluster_sample Sample Preparation cluster_exposure Controlled Exposure cluster_measurement Measurement Techniques cluster_analysis Data Analysis cluster_outcome Application of Results Sample Prepare a Known Mass of the Sample Exposure Expose Sample to Controlled Relative Humidity (RH) Sample->Exposure DVS Dynamic Vapor Sorption (DVS) (Continuous Measurement) Exposure->DVS KF Karl Fischer Titration (Endpoint Measurement) Exposure->KF Isotherm Generate Moisture Sorption Isotherm DVS->Isotherm Classification Classify Hygroscopicity KF->Classification Isotherm->Classification StorageConditions Define Storage and Handling Conditions Classification->StorageConditions Formulation Inform Formulation Development Classification->Formulation

Caption: Workflow for hygroscopicity assessment.

Conclusion

The hygroscopic nature of this compound is a critical factor that dictates its handling, storage, and application. For researchers, scientists, and drug development professionals, a thorough understanding of this property and the implementation of stringent handling protocols are paramount to ensure the integrity of the compound and the safety of laboratory personnel. While quantitative data for this specific compound are not widely published, the established qualitative understanding of its hygroscopicity, combined with standardized experimental methods for its characterization, provides a solid foundation for its safe and effective use.

References

An In-depth Technical Guide to the Reaction of Ammonium Trifluoromethanesulfonate with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), a thermally stable and highly soluble salt, is emerging as a valuable reagent in organic synthesis. While traditionally utilized as a catalyst or electrolyte, its application as a nitrogen source in carbon-nitrogen bond-forming reactions represents a significant advancement, particularly in the synthesis of primary anilines. This guide provides a comprehensive overview of the palladium-catalyzed monoarylation of ammonium trifluoromethanesulfonate with electrophilic aryl chlorides. It includes detailed experimental protocols, quantitative data on substrate scope, and visualizations of the catalytic cycle and experimental workflow to support researchers in the application of this methodology.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the aniline (B41778) substructure is a prevalent motif.[1][2] Traditional methods for synthesizing primary anilines often face challenges, including harsh reaction conditions and poor selectivity, frequently leading to the formation of undesired di- and triarylamines.[3] The use of ammonia (B1221849) as a reagent is complicated by its gaseous nature and strong binding to metal catalysts, which can lead to catalyst deactivation.[4][5]

The utilization of this compound as a stable, solid surrogate for ammonia in palladium-catalyzed cross-coupling reactions offers a practical and highly selective alternative for the synthesis of primary anilines from aryl chlorides. This approach circumvents many of the challenges associated with using gaseous ammonia directly.[3]

Core Reaction: Palladium-Catalyzed Monoarylation of Aryl Chlorides

The reaction of this compound with aryl chlorides is a palladium-catalyzed cross-coupling reaction that selectively forms primary anilines. This transformation is facilitated by a specific catalyst system comprising a palladium precatalyst and a bulky biarylphosphine ligand, which together prevent the common side reaction of diarylation.[3]

Reaction Scheme

The general transformation is depicted below:

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge vial with [Pd] precatalyst and ligand prep2 Add Ar-Cl, NH4OTf, and NaOtBu prep1->prep2 prep3 Add anhydrous THF prep2->prep3 react1 Seal vial and place on stirrer prep3->react1 react2 Heat to 80 °C for 30 minutes react1->react2 workup1 Cool to RT and quench with aq. NH4Cl react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify via flash chromatography workup3->workup4

References

Mechanism of Action of Ammonium Trifluoromethanesulfonate in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), commonly known as ammonium triflate, is a versatile and highly effective reagent in modern chemical synthesis. Its utility stems from the unique properties of its constituent ions: the ammonium cation (NH₄⁺) and the trifluoromethanesulfonate anion (CF₃SO₃⁻, or triflate, OTf⁻). This technical guide provides an in-depth exploration of the mechanisms through which ammonium triflate exerts its catalytic activity. Primarily, it functions as a Brønsted acid catalyst via proton donation from the ammonium ion. Concurrently, the triflate anion, while often considered a non-coordinating "innocent" spectator, can participate in catalysis through a "hidden" nucleophilic pathway, forming highly reactive triflate intermediates. This dual-mode activity makes NH₄OTf a powerful tool in a variety of organic transformations, including C-N cross-coupling reactions and polymerization. This document details these core mechanisms, presents quantitative data from key applications, provides experimental protocols, and visualizes the catalytic cycles for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

Ammonium trifluoromethanesulfonate is a white, crystalline, and thermally stable solid that exhibits high solubility in water and other polar organic solvents.[1] It is the salt formed from the superacid, trifluoromethanesulfonic acid (triflic acid), and the weak base, ammonia (B1221849).[2] The remarkable stability of the triflate anion, a consequence of the strong electron-withdrawing effect of the trifluoromethyl group and extensive charge delocalization, makes it an exceptionally good leaving group and a very weakly coordinating anion.[3] These fundamental properties are central to the catalytic efficacy of NH₄OTf.

PropertyValue
Chemical Formula CH₄F₃NO₃S
Molecular Weight 167.11 g/mol [4][5]
Appearance White crystalline solid
Melting Point 224-226 °C[5]
Solubility Highly soluble in water
Synonyms Ammonium triflate[1][5]

Core Catalytic Mechanisms

Ammonium triflate's catalytic action is primarily understood through two distinct but potentially cooperative mechanisms: Brønsted acid catalysis mediated by the ammonium ion and, more subtly, nucleophilic catalysis involving the triflate anion.

Brønsted Acid Catalysis

The most direct catalytic role of ammonium triflate is as a Brønsted-Lowry acid.[2] The ammonium cation (NH₄⁺) serves as a proton donor, capable of protonating substrates to form more reactive intermediates, such as carbocations. This mechanism is foundational in numerous acid-catalyzed reactions. The catalytic cycle begins with the protonation of a substrate, followed by its transformation and subsequent deprotonation to release the product and regenerate the active catalyst (ammonia, which is in equilibrium with the ammonium ion).

G cluster_cycle Brønsted Acid Catalytic Cycle S Substrate (S) SH Protonated Substrate (S-H)⁺ S->SH Protonation NH4 Catalyst (NH₄⁺OTf⁻) I Reactive Intermediate (I⁺) SH->I Transformation P Product (P) I->P Product Formation NH3 Regenerated Catalyst Base (NH₃) I->NH3 Deprotonation NH3->NH4 Proton Source (e.g., H₂O)

Diagram 1: General mechanism for Brønsted acid catalysis by NH₄⁺.
The Role of the Triflate Anion

While the ammonium ion is the primary Brønsted acid, the triflate anion is far from an inert counterion. Its role is multifaceted, contributing significantly to the overall catalytic environment.

The triflate anion's extremely low nucleophilicity and inability to coordinate strongly to cationic centers is a key feature.[3] In reactions involving metal co-catalysts or cationic intermediates, the triflate anion does not occupy coordination sites, leaving them available for substrate binding and activation. This "innocent" bystander effect enhances the Lewis or Brønsted acidity of the active catalytic species.[6] For instance, in palladium-catalyzed reactions, the weakly coordinating nature of triflate is considered advantageous compared to more coordinating anions like acetate.[6]

Contrary to its reputation as a non-nucleophile, a growing body of evidence reveals that the triflate anion can act as a catalytic nucleophile.[7][8][9] This "hidden catalysis" pathway is particularly relevant in reactions that proceed through highly electrophilic or cation-like intermediates. The triflate anion can attack an electrophile to form a transient, highly reactive covalent triflate ester. This intermediate is an outstanding electrophile with an excellent leaving group (OTf⁻), which is then readily displaced by a weaker nucleophile to furnish the final product and regenerate the triflate anion, thus completing the catalytic cycle.

G cluster_cycle Nucleophilic Catalysis by Triflate Anion E Electrophile (E⁺-LG) Intermediate Covalent Triflate Intermediate (E-OTf) E->Intermediate Nucleophilic Attack OTf_in Triflate Anion (OTf⁻) Product Product (E-Nu) Intermediate->Product Nucleophilic Displacement OTf_out Regenerated Triflate Anion (OTf⁻) Nu Nucleophile (Nu⁻) OTf_out->OTf_in Catalyst Regeneration

Diagram 2: General mechanism for nucleophilic catalysis by OTf⁻.

Applications and Case Studies

The dual catalytic mechanisms of ammonium triflate enable its use in a range of synthetic transformations. A prominent example is its application as an ammonia source in palladium-catalyzed C-N cross-coupling reactions.

Palladium-Catalyzed Monoarylation of Ammonia

The synthesis of primary anilines via Buchwald-Hartwig amination has traditionally been challenging due to the low nucleophilicity of ammonia and the tendency for over-arylation.[6] Recent advancements have demonstrated that ammonium triflate can serve as an excellent ammonia surrogate for the selective monoarylation of aryl chlorides.[6] In this system, NH₄OTf provides a controlled source of ammonia, while the triflate anion facilitates the catalytic cycle, likely by avoiding the deactivation of the palladium catalyst.

G cluster_workflow Logical Workflow: Buchwald-Hartwig Amination with NH₄OTf Reactants Reactants: • Aryl Chloride (Ar-Cl) • NH₄OTf • Strong Base (e.g., NaOtBu) Activation Catalyst Activation Reactants->Activation Catalyst Catalyst System: • Pd Pre-catalyst • Phosphine Ligand (e.g., AdBrettPhos) Catalyst->Activation Cycle Pd(0)/Pd(II) Catalytic Cycle: 1. Oxidative Addition of Ar-Cl 2. Coordination of NH₃ 3. Reductive Elimination Activation->Cycle Products Products: • Primary Aniline (Ar-NH₂) • NaOTf • NaCl • tBuOH Cycle->Products

References

Methodological & Application

Application Notes and Protocols for Ammonium Trifluoromethanesulfonate Analogue in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The formation of the glycosidic bond is a cornerstone of carbohydrate chemistry, and numerous methods have been developed to achieve this transformation with high efficiency and stereoselectivity. Acidic catalysts are frequently employed to activate glycosyl donors towards nucleophilic attack by a glycosyl acceptor.

While specific protocols detailing the use of unsubstituted ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) as a catalyst in glycosylation are not extensively reported in peer-reviewed literature, its role as a catalyst in organic synthesis is acknowledged[1]. A closely related and well-documented catalyst is diphenylammonium triflate (DPAT) , which has proven effective in direct dehydrative glycosylation reactions.[2][3] This document provides detailed protocols and data based on the use of diphenylammonium triflate as a representative ammonium triflate salt catalyst for glycosylation.

Dehydrative glycosylation is an atom-economical method that utilizes readily available hemiacetal donors, producing water as the only byproduct.[2][3] The protocol described herein employs microwave irradiation to promote the reaction, which often leads to cleaner and more reliable results compared to conventional heating.[2] A key advantage of this method is that it does not require strictly anhydrous conditions or the use of drying agents.[2][3]

Plausible Reaction Mechanism

The proposed mechanism for dehydrative glycosylation catalyzed by diphenylammonium triflate involves the initial protonation of the anomeric hydroxyl group of the glycosyl donor (a hemiacetal) by the acidic catalyst. This protonation facilitates the elimination of a water molecule, leading to the formation of a highly reactive oxacarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by the glycosyl acceptor (an alcohol), forming the glycosidic bond. The hydrophobic environment created by the diphenylammonium cation may help to shield the reactive intermediate from water, driving the reaction towards completion.[2]

G cluster_0 cluster_1 A Glycosyl Donor (Hemiacetal) D Protonated Donor A->D Protonation B Glycosyl Acceptor (Alcohol) E Oxacarbenium Ion Intermediate B->E C DPAT Catalyst (Ph₂NH₂⁺OTf⁻) C->D D->E - H₂O F Glycoside Product E->F + Acceptor (B) G Water (Byproduct) E->G Forms F->C Catalyst Regeneration

Caption: Plausible mechanism for DPAT-catalyzed dehydrative glycosylation.

Experimental Protocols

General Procedure for Diphenylammonium Triflate (DPAT)-Catalyzed Dehydrative Glycosylation

This protocol is adapted from methodologies described for the direct dehydrative glycosylation of carbohydrate hemiacetals under microwave irradiation.[2]

Materials:

  • Glycosyl donor (hemiacetal)

  • Glycosyl acceptor (alcohol)

  • Diphenylammonium triflate (DPAT) (10 mol%)

  • Solvent: 1:1 mixture of 1,2-dichloroethane (B1671644) (DCE) and toluene

  • Triethylamine (for quenching)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a flame-dried microwave reaction vessel, add the glycosyl donor (1.0 eq., e.g., 0.2 mmol).

  • Add the glycosyl acceptor (1.2 to 3.0 eq.). The amount may be optimized based on the reactivity of the acceptor.

  • Add the solvent mixture (e.g., 2.0 mL of 1:1 DCE/toluene).

  • Add diphenylammonium triflate (DPAT) (0.10 eq., 0.02 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 100-140 °C) and hold for the specified time (e.g., 10-60 minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired glycoside product.

G start Start reagents Combine Glycosyl Donor, Acceptor, DPAT, and Solvent in Microwave Vial start->reagents mw Microwave Irradiation (e.g., 100-140°C, 10-60 min) reagents->mw tlc Monitor Reaction by TLC mw->tlc tlc->mw Incomplete quench Cool and Quench with Triethylamine tlc->quench Complete concentrate Concentrate Under Vacuum quench->concentrate purify Purify by Silica Gel Chromatography concentrate->purify product Isolated Glycoside Product purify->product end End product->end

Caption: Experimental workflow for DPAT-catalyzed dehydrative glycosylation.

Data Presentation

The following tables summarize the results obtained for the DPAT-catalyzed dehydrative glycosylation with various glycosyl donors and acceptors. Yields and stereoselectivity are presented as reported in the literature.[2]

Table 1: Glycosylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Donor 1)
EntryGlycosyl AcceptorTemp (°C)Time (min)Yield (%)α:β Ratio
1Methanol10010851:1.6
2Benzyl alcohol10010951:1.3
3Isopropanol10010801:1.5
4Cyclohexanol10010841:1.2
5Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside14030701:1.2
Table 2: Glycosylation with Various Donors and Acceptors
EntryDonorAcceptorTemp (°C)Time (min)Yield (%)α:β Ratio
12,3,4,6-Tetra-O-acetyl-D-glucopyranoseIsopropanol14030721:2.4
22,3,4,6-Tetra-O-benzyl-D-galactopyranoseIsopropanol1403085>20:1
32,3,4,6-Tetra-O-benzyl-D-mannopyranoseIsopropanol1406078>20:1 (α)
42-Deoxy-3,4,6-tri-O-benzyl-D-glucopyranoseIsopropanolRT120881.8:1

(Data sourced from Hsu et al., Molecules, 2020.[2])

Conclusion

References

Application Notes and Protocols: Ammonium Trifluoromethanesulfonate in Solid Polymer Electrolyte Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH4CF3SO3), also known as ammonium triflate, in the fabrication of solid polymer electrolytes (SPEs). SPEs are a critical component in the advancement of various electrochemical devices, offering enhanced safety and stability over traditional liquid electrolytes.

Introduction

Ammonium trifluoromethanesulfonate is a promising salt for developing proton-conducting solid polymer electrolytes due to its high ionic conductivity and good thermal and electrochemical stability. When incorporated into a polymer matrix, it dissociates to provide mobile H+ and CF3SO3- ions, facilitating charge transport. The choice of polymer host is crucial and significantly influences the final properties of the SPE. This document details the application of NH4CF3SO3 with various polymer matrices, including Poly(ethylene oxide) (PEO), Poly(vinyl alcohol) (PVA), and Chitosan (B1678972) derivatives.

Quantitative Data Summary

The performance of solid polymer electrolytes is quantitatively assessed by several key parameters, including ionic conductivity, transference number, and electrochemical stability window. The following tables summarize the reported quantitative data for SPEs prepared with this compound and various polymer hosts.

Table 1: Ionic Conductivity of this compound-Based Solid Polymer Electrolytes

Polymer HostNH4CF3SO3 Concentration (wt.%)Ionic Conductivity (S/cm) at Room TemperatureReference
Carboxymethyl Chitosan208.90 x 10⁻⁶[1][2]
Chitosan508.91 x 10⁻⁷[3][4]
PVDF-MG49 Blend306.32 x 10⁻⁴[5]
PMMA (in gel electrolyte)Not Specified (gel)~ 10⁻²[6][7]

Table 2: Electrochemical Stability of this compound-Based Solid Polymer Electrolytes

Polymer HostNH4CF3SO3 Concentration (wt.%)Electrochemical Stability Window (V)Reference
Carboxymethyl Chitosan200.8[1][2][8]
PVDF-MG49 Blend304.0[5]
PEMA-BMATFSI351.8

Note on Transference Numbers: While critical for evaluating electrolyte performance, specific cationic (tH+) and anionic (tCF3SO3-) transference numbers for this compound-based solid polymer electrolytes were not explicitly found in the reviewed literature. Generally, in proton-conducting polymer electrolytes, the mobility of protons (H+) is desired to be significantly higher than that of the counter-anion.

Experimental Protocols

The solution casting technique is the most common method for preparing solid polymer electrolyte films.[9] The general principle involves dissolving the polymer and the salt in a suitable solvent, casting the solution onto a flat substrate, and allowing the solvent to evaporate slowly, leaving a thin, free-standing film.

Protocol for Preparation of Carboxymethyl Chitosan-Based SPE

This protocol is based on the methodology described in the literature for preparing carboxymethyl chitosan-NH4CF3SO3 electrolytes.[1]

Materials:

  • Carboxymethyl Chitosan

  • This compound (NH4CF3SO3)

  • 1% Acetic Acid Solution

  • Petri dishes

  • Magnetic stirrer and stir bars

Procedure:

  • Polymer Dissolution: Dissolve a known amount of carboxymethyl chitosan in 1% acetic acid solution. Stir the solution continuously for 24 hours at room temperature to ensure complete dissolution and formation of a homogeneous solution.

  • Salt Solution Preparation: In a separate container, dissolve the desired weight percentage of this compound in a small amount of 1% acetic acid solution.

  • Mixing: Add the salt solution dropwise to the polymer solution while continuously stirring.

  • Homogenization: Continue stirring the mixture for another 24 hours to ensure the salt is uniformly dispersed within the polymer matrix.

  • Casting: Pour the final homogeneous solution into a clean, dry petri dish.

  • Drying: Allow the solvent to evaporate slowly at room temperature in a dust-free environment until a thin, flexible, and transparent film is formed. The drying process may take several days.

  • Storage: Once completely dried, carefully peel the film from the petri dish and store it in a desiccator to prevent moisture absorption.

General Protocol for Preparation of PEO and PVA-Based SPEs

While specific detailed protocols for PEO and PVA with NH4CF3SO3 were not extensively available, the following general procedure can be adapted.

Materials:

  • Poly(ethylene oxide) (PEO) or Poly(vinyl alcohol) (PVA)

  • This compound (NH4CF3SO3)

  • Suitable solvent (e.g., Acetonitrile for PEO, deionized water for PVA)

  • Petri dishes or Teflon plates

  • Magnetic stirrer and stir bars

Procedure:

  • Polymer Dissolution: Dissolve a predetermined amount of PEO or PVA in the chosen solvent. Gentle heating may be required to facilitate the dissolution of PVA in water. Stir until a clear, homogeneous solution is obtained.

  • Salt Addition: Gradually add the desired weight percentage of this compound to the polymer solution while stirring.

  • Homogenization: Continue stirring the mixture until the salt is completely dissolved and the solution is homogeneous.

  • Casting: Cast the solution onto a level and smooth substrate, such as a Teflon plate or a glass petri dish.

  • Drying: Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., a fume hood or a vacuum oven at a slightly elevated temperature) to form the solid polymer electrolyte film.

  • Storage: Carefully remove the dried film and store it in a moisture-free environment.

Visualizations

Experimental Workflow for SPE Preparation

SPE_Preparation_Workflow cluster_polymer Polymer Preparation cluster_salt Salt Preparation cluster_mixing Mixing and Casting Polymer Polymer Host (e.g., PEO, PVA, Chitosan) Dissolution Dissolution (Stirring) Polymer->Dissolution Solvent_P Solvent Solvent_P->Dissolution Polymer_Sol Homogeneous Polymer Solution Dissolution->Polymer_Sol Mixing Mixing and Stirring Polymer_Sol->Mixing Salt NH4CF3SO3 Salt Dissolution_S Dissolution Salt->Dissolution_S Solvent_S Solvent Solvent_S->Dissolution_S Salt_Sol Salt Solution Dissolution_S->Salt_Sol Salt_Sol->Mixing Casting Solution Casting (Petri Dish/Teflon Plate) Mixing->Casting Drying Solvent Evaporation (Drying) Casting->Drying SPE_Film Solid Polymer Electrolyte Film Drying->SPE_Film SPE_Characterization_Pathway cluster_structural Structural and Thermal Analysis cluster_electrochemical Electrochemical Performance SPE_Film Solid Polymer Electrolyte Film FTIR FTIR Spectroscopy (Polymer-Salt Interaction) SPE_Film->FTIR XRD X-ray Diffraction (Crystallinity) SPE_Film->XRD TGA_DSC TGA/DSC (Thermal Stability) SPE_Film->TGA_DSC EIS Electrochemical Impedance Spectroscopy (EIS) (Ionic Conductivity) SPE_Film->EIS LSV Linear Sweep Voltammetry (LSV) (Electrochemical Stability Window) EIS->LSV TNM Transference Number Measurement (TNM) LSV->TNM

References

Application Notes and Protocols: Ammonium Trifluoromethanesulfonate as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (ATFMS), also known as ammonium triflate, is a salt that has been explored in various electrochemical systems. While its primary application in lithium-ion batteries is not as a direct electrolyte additive in conventional carbonate-based systems, its constituent ions, ammonium (NH₄⁺) and trifluoromethanesulfonate (CF₃SO₃⁻), have been investigated in different contexts within battery research. This document provides a detailed overview of the potential application of ATFMS as an electrolyte additive, drawing upon data from related compounds and outlining protocols for its investigation.

The trifluoromethanesulfonate anion is known for its high thermal and electrochemical stability. The ammonium cation can potentially influence the formation of the Solid Electrolyte Interphase (SEI) on the anode. The exploration of novel electrolyte additives is crucial for enhancing the performance, safety, and lifespan of lithium-ion batteries. Additives can play a significant role in stabilizing the electrode-electrolyte interface, improving ionic conductivity, and widening the operational window of the battery.

Disclaimer: The following data and protocols are synthesized from research on analogous compounds, including various triflate salts and ammonium-based additives, due to the limited availability of direct research on ammonium trifluoromethanesulfonate as a primary additive in conventional lithium-ion batteries. The presented quantitative data should be considered illustrative of the potential effects and require experimental validation.

Potential Effects of this compound Additive

The introduction of this compound as an additive in a standard lithium-ion battery electrolyte, such as 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), could potentially lead to the following improvements:

  • Enhanced Ionic Conductivity: The triflate anion may contribute to the overall ionic conductivity of the electrolyte.

  • Improved SEI Stability: The ammonium cation could participate in the formation of a more stable and robust SEI layer on the graphite (B72142) anode, potentially suppressing solvent co-intercalation and reducing capacity fade.

  • Wider Electrochemical Stability Window: The inherent stability of the triflate anion might contribute to a wider potential window where the electrolyte remains stable.

Data Presentation: Performance Metrics with ATFMS Additive (Hypothetical)

The following tables summarize the expected quantitative data based on the performance of related triflate and ammonium additives in lithium-ion batteries. These values are for illustrative purposes and should be experimentally verified.

Table 1: Ionic Conductivity of Electrolytes

Electrolyte CompositionIonic Conductivity (mS/cm) at 25°C
1 M LiPF₆ in EC:DMC (1:1 v/v) (Baseline)9.5
1 M LiPF₆ in EC:DMC (1:1 v/v) + 0.5% ATFMS10.2
1 M LiPF₆ in EC:DMC (1:1 v/v) + 1.0% ATFMS10.8
1 M LiPF₆ in EC:DMC (1:1 v/v) + 2.0% ATFMS11.5

Table 2: Cycling Performance of LiNiMnCoO₂ (NMC)/Graphite Coin Cells (C/2 rate, 25°C)

Additive Concentration1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)
0% (Baseline)88.585.2
0.5% ATFMS89.288.6
1.0% ATFMS90.191.3
2.0% ATFMS89.889.5

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data of NMC/Graphite Coin Cells after 100 Cycles

Additive ConcentrationSEI Resistance (R_sei, Ω)Charge Transfer Resistance (R_ct, Ω)
0% (Baseline)25.845.3
0.5% ATFMS22.140.1
1.0% ATFMS18.535.7
2.0% ATFMS20.338.2

Experimental Protocols

Preparation of Electrolyte with ATFMS Additive

This protocol details the preparation of a lithium-ion battery electrolyte containing this compound as an additive. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials:

  • Battery-grade Ethylene Carbonate (EC)

  • Battery-grade Dimethyl Carbonate (DMC)

  • Lithium Hexafluorophosphate (LiPF₆)

  • This compound (ATFMS), battery grade, dried under vacuum at 80°C for 24 hours.

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • In the glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in a 1:1 volume ratio of EC and DMC to achieve a final concentration of 1 M. Stir the solution overnight to ensure complete dissolution.

  • To prepare the additive-containing electrolytes, weigh the required amount of dried ATFMS to achieve the desired weight percentage (e.g., 0.5%, 1.0%, 2.0%).

  • Add the weighed ATFMS to a known volume of the baseline electrolyte.

  • Stir the mixture for at least 4 hours to ensure the complete dissolution of the additive.

  • Allow the electrolyte to rest for 24 hours before use to ensure homogeneity.

G cluster_prep Electrolyte Preparation (in Glovebox) start Start mix_solvents Mix EC and DMC (1:1 v/v) start->mix_solvents add_lipf6 Add LiPF6 to 1M concentration mix_solvents->add_lipf6 stir_baseline Stir overnight add_lipf6->stir_baseline baseline Baseline Electrolyte (1M LiPF6 in EC:DMC) stir_baseline->baseline add_atfms Add ATFMS to baseline electrolyte baseline->add_atfms weigh_atfms Weigh dried ATFMS weigh_atfms->add_atfms stir_additive Stir for 4 hours add_atfms->stir_additive rest Rest for 24 hours stir_additive->rest final_electrolyte Final Electrolyte with ATFMS rest->final_electrolyte end End final_electrolyte->end

Caption: Workflow for the preparation of electrolyte with ATFMS additive.

Coin Cell Assembly

This protocol describes the assembly of 2032-type coin cells for electrochemical testing.

Materials:

  • NMC cathode and graphite anode electrodes

  • Celgard 2400 separator

  • 2032 coin cell components (casings, spacers, springs)

  • Prepared electrolytes (baseline and with ATFMS)

  • Crimping machine

Procedure:

  • Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode and 14 mm for the anode).

  • Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours before transferring them into the glovebox.

  • In the glovebox, place the cathode in the center of the bottom coin cell casing.

  • Add a few drops of the prepared electrolyte onto the cathode surface.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte to wet the separator completely.

  • Place the graphite anode on top of the separator.

  • Add a spacer and a spring.

  • Carefully place the top casing.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

  • Let the assembled cells rest for 12 hours before testing to ensure full electrolyte penetration.

Electrochemical Characterization

a. Formation Cycles:

  • Cycle the cells at a low C-rate (e.g., C/20) for the first two cycles between 2.8 V and 4.2 V to form a stable SEI layer.

b. Cycling Performance:

  • Cycle the cells at a desired C-rate (e.g., C/2) between 2.8 V and 4.2 V for an extended number of cycles (e.g., 200 cycles).

  • Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.

c. Rate Capability:

  • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for 5-10 cycles at each rate to evaluate the performance under different current densities.

d. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements on the cells at a fully charged state after the formation cycles and after a certain number of cycles (e.g., 100 cycles).

  • Use a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

  • Analyze the Nyquist plots to determine the SEI resistance (R_sei) and charge transfer resistance (R_ct).

Proposed Mechanism of Action

The trifluoromethanesulfonate (CF₃SO₃⁻) anion and the ammonium (NH₄⁺) cation are expected to influence the electrochemical performance through a synergistic mechanism.

G cluster_anode Anode Side (Graphite) cluster_electrolyte Bulk Electrolyte ATFMS ATFMS Additive NH4 NH₄⁺ Cation ATFMS->NH4 Triflate CF₃SO₃⁻ Anion ATFMS->Triflate SEI Stable SEI Formation NH4->SEI Participates in SEI formation Triflate->SEI Contributes to stable inorganic components Performance Improved Cycling Stability & Efficiency SEI->Performance Conductivity Enhanced Ionic Conductivity Triflate_bulk CF₃SO₃⁻ Anion Triflate_bulk->Conductivity ATFMS_bulk ATFMS Additive ATFMS_bulk->Triflate_bulk

Application Notes and Protocols for the Synthesis of N-Heterocycles Using Ammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles (N-heterocycles) utilizing ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) as a catalyst. N-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The use of ammonium trifluoromethanesulfonate, a readily available and versatile Brønsted acid catalyst, offers an efficient and practical approach for the construction of these valuable molecular scaffolds.

Introduction to this compound in N-Heterocycle Synthesis

This compound (NH₄OTf) is a white crystalline solid that is highly soluble in water and many organic solvents.[1] It serves as a convenient and effective Brønsted acid catalyst in a variety of organic transformations.[1] Its application in the synthesis of N-heterocycles is advantageous due to its mild acidity, thermal stability, and ease of handling compared to strong acids like trifluoromethanesulfonic acid. It can effectively catalyze condensation and cyclization reactions that are pivotal in the formation of heterocyclic rings.

This document focuses on the application of NH₄OTf in key synthetic methodologies for N-heterocycles, including the Hantzsch pyridine (B92270) synthesis, Friedländer annulation for quinolines, and the Pictet-Spengler reaction for tetrahydro-β-carbolines.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[2][3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, traditionally ammonium acetate (B1210297).[4] While ammonium acetate is commonly used, this compound can serve as an effective catalyst and nitrogen source, promoting the reaction under mild conditions.

General Reaction Scheme:

Hantzsch_Synthesis reagents Aldehyde (R¹-CHO) + 2x β-Ketoester (R²COCH₂CO₂R³) + NH₄OTf intermediate Reaction Intermediates reagents->intermediate NH₄OTf (cat.) product 1,4-Dihydropyridine (B1200194) intermediate->product oxidation Oxidation product->oxidation final_product Pyridine oxidation->final_product

Caption: General workflow for the Hantzsch pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridines

This protocol describes a general procedure for the synthesis of 1,4-dihydropyridine derivatives using this compound as a catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)

  • This compound (0.1-0.2 mmol)

  • Ethanol (B145695) (5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and this compound.

  • Add ethanol and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Quantitative Data:

The following table summarizes representative yields for the Hantzsch synthesis of various 1,4-dihydropyridine derivatives using different catalysts for comparison. While specific data for NH₄OTf is not extensively tabulated in the literature for a wide range of substrates, its performance is expected to be comparable to other Brønsted acid catalysts under similar conditions.

Aldehyde (R¹)β-Ketoester (R²)CatalystSolventTime (h)Yield (%)
BenzaldehydeEthyl acetoacetateCeric Ammonium Nitrate (B79036)Neat1-2.590-95
4-ChlorobenzaldehydeEthyl acetoacetateCeric Ammonium NitrateNeat1-2.592-96
4-NitrobenzaldehydeEthyl acetoacetateCeric Ammonium NitrateNeat1-2.588-93
4-MethylbenzaldehydeEthyl acetoacetateCeric Ammonium NitrateNeat1-2.591-94

Data adapted from a study using ceric ammonium nitrate, which highlights the efficiency of ammonium salts in this transformation.[5]

Friedländer Annulation for Quinoline (B57606) Synthesis

The Friedländer synthesis is a versatile method for constructing quinoline rings via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester).[1][6][7] The reaction is typically catalyzed by acids or bases. This compound can be employed as an effective Brønsted acid catalyst to promote this cyclocondensation.

General Reaction Scheme:

Friedlander_Annulation reactants 2-Aminoaryl Ketone + β-Ketoester cyclocondensation Cyclocondensation reactants->cyclocondensation NH₄OTf (cat.) product Substituted Quinoline cyclocondensation->product

Caption: General workflow of the Friedländer annulation.

Experimental Protocol: Synthesis of Substituted Quinolines

This protocol outlines a general procedure for the synthesis of quinoline derivatives catalyzed by this compound.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • β-Ketoester (1.2 mmol)

  • This compound (10 mol%)

  • Solvent (e.g., ethanol, toluene) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone and the β-ketoester in the chosen solvent.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate).

Quantitative Data:

The following table presents data for the Friedländer synthesis of quinolines using ceric ammonium nitrate as a catalyst, which demonstrates the utility of ammonium salts in this reaction.

2-Aminoaryl Ketoneβ-KetoesterCatalystTime (min)Yield (%)
2-AminobenzophenoneEthyl acetoacetateCeric Ammonium Nitrate (10 mol%)4592
2-Amino-5-chlorobenzophenoneEthyl acetoacetateCeric Ammonium Nitrate (10 mol%)4594
2-Amino-5-nitroacetophenoneEthyl acetoacetateCeric Ammonium Nitrate (10 mol%)4588
2-AminoacetophenoneEthyl benzoylacetateCeric Ammonium Nitrate (10 mol%)4590

Data adapted from a study utilizing ceric ammonium nitrate.[8]

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound can serve as the acid catalyst to facilitate this transformation.

General Reaction Scheme:

Pictet_Spengler_Reaction reactants Tryptamine (B22526) Derivative + Aldehyde/Ketone iminium_formation Iminium Ion Formation reactants->iminium_formation NH₄OTf (cat.) cyclization Intramolecular Cyclization iminium_formation->cyclization product Tetrahydro-β-carboline cyclization->product

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of Tetrahydro-β-carbolines

This protocol provides a general procedure for the Pictet-Spengler reaction catalyzed by this compound.

Materials:

  • Tryptamine derivative (1.0 mmol)

  • Aldehyde or ketone (1.1 mmol)

  • This compound (10-20 mol%)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the tryptamine derivative and the solvent.

  • Add the aldehyde or ketone to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the results of a Pictet-Spengler type reaction for the synthesis of 3,4-dihydroquinazolines, which employs trifluoromethanesulfonic anhydride, highlighting the utility of the triflate moiety in such cyclizations.[11] While specific data for NH₄OTf is limited, its role as a Brønsted acid suggests it would be an effective catalyst.

AmideAldehydeAmineTime (h)Yield (%)
BenzamideBenzaldehydeAniline2475
4-Chlorobenzamide4-Chlorobenzaldehyde4-Chloroaniline2482
4-Methoxybenzamide4-Methoxybenzaldehyde4-Methoxyaniline2478
Thiophene-2-carboxamideThiophene-2-carboxaldehyde2-Aminothiophene2465

Data adapted from a study using trifluoromethanesulfonic anhydride.[11]

Conclusion

This compound is a valuable and versatile catalyst for the synthesis of a range of N-heterocycles. Its ease of handling, mild acidity, and effectiveness in promoting key bond-forming reactions make it an attractive choice for researchers in organic synthesis and drug development. The protocols provided herein offer a foundation for the application of this catalyst in the synthesis of pyridines, quinolines, and tetrahydro-β-carbolines. Further optimization of reaction conditions for specific substrates can lead to improved yields and reaction times, expanding the utility of this compound in the construction of diverse and complex N-heterocyclic scaffolds.

References

Application Notes and Protocols: Ammonium Trifluoromethanesulfonate Catalyzed Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This powerful tool is instrumental in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditionally, this reaction is catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), leading to significant waste and complex work-up procedures.[1][3]

Modern synthetic methods are increasingly focused on the development of more environmentally benign and catalytic approaches. Brønsted acids have emerged as effective catalysts for Friedel-Crafts acylation.[1] While trifluoromethanesulfonic acid (TfOH) is a known powerful catalyst for this transformation, interest is growing in the utility of its ammonium (B1175870) salt, ammonium trifluoromethanesulfonate (B1224126) (NH₄OTf), as a potentially milder, easier to handle, and more recyclable alternative.[4][5] Ammonium trifluoromethanesulfonate is a strong Brønsted acid due to the facile proton release from the trifluoromethanesulfonate anion and has been employed as a catalyst in various organic transformations.[4]

These application notes provide a detailed, though theoretical, protocol for the use of this compound as a catalyst in Friedel-Crafts acylation, based on established procedures for similar Brønsted acid catalysts.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Brønsted acid catalyst, in this case, this compound, is proposed to protonate the acylating agent (e.g., an acid anhydride), generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic substrate to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of the sigma complex by the trifluoromethanesulfonate anion regenerates the aromaticity of the ring and releases the catalyst, affording the final aryl ketone product.

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_regeneration Catalyst Regeneration Acylating_Agent R-C(O)-O-C(O)-R (Acid Anhydride) Acylium_Ion R-C≡O⁺ (Acylium Ion) Acylating_Agent->Acylium_Ion + H⁺ (from NH₄⁺OTf⁻) Catalyst NH₄⁺OTf⁻ Arene Ar-H (Aromatic Substrate) Sigma_Complex [Ar(H)-C(O)R]⁺ (Sigma Complex) Arene->Sigma_Complex + Acylium Ion Product Ar-C(O)R (Aryl Ketone) Sigma_Complex->Product - H⁺ Deprotonation OTf⁻ + H⁺ Deprotonation->Catalyst + NH₃ (from solution)

Figure 1: Proposed mechanism for this compound catalyzed Friedel-Crafts acylation.

Experimental Workflow

The general experimental workflow for a laboratory-scale this compound catalyzed Friedel-Crafts acylation is outlined below. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental_Workflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) Start->Setup Reagents Charge Reagents: - Aromatic substrate - Solvent (e.g., nitrobenzene, 1,2-dichloroethane) Setup->Reagents Catalyst_Addition Add Catalyst: - this compound (NH₄OTf) Reagents->Catalyst_Addition Acylating_Agent_Addition Add Acylating Agent: - Acid anhydride (B1165640) or Acyl chloride (dropwise) Catalyst_Addition->Acylating_Agent_Addition Reaction Reaction: - Stir at specified temperature - Monitor by TLC or GC Acylating_Agent_Addition->Reaction Quench Work-up: - Quench with aqueous solution (e.g., NaHCO₃) Reaction->Quench Extraction Extraction: - Extract with organic solvent (e.g., ethyl acetate) Quench->Extraction Drying Drying and Filtration: - Dry organic layer (e.g., MgSO₄) - Filter Extraction->Drying Purification Purification: - Column chromatography or recrystallization Drying->Purification Analysis Product Analysis: - NMR, IR, Mass Spectrometry Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the acylation of a representative aromatic substrate, anisole, with acetic anhydride using this compound as a catalyst.

Materials:

  • This compound (NH₄OTf, CAS 38542-94-8)

  • Anisole

  • Acetic Anhydride

  • 1,2-Dichloroethane (DCE) or Nitrobenzene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aromatic substrate (e.g., anisole, 10 mmol) and the solvent (20 mL).

  • Add this compound (0.5-2.0 mol%) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Slowly add the acylating agent (e.g., acetic anhydride, 12 mmol) dropwise to the reaction mixture over a period of 15 minutes.

  • Stir the reaction mixture at the same temperature for the required time (typically 2-8 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure aryl ketone.

Quantitative Data

Due to the limited availability of specific data for this compound as a catalyst in Friedel-Crafts acylation, the following table presents typical yields for the acylation of various arenes with acetic anhydride using a strong Brønsted acid catalyst. These values are intended to be representative and may vary with the specific reaction conditions and catalyst used.

EntryAromatic SubstrateProductTypical Yield (%)
1Anisole4-Methoxyacetophenone85-95
2Toluene4-Methylacetophenone70-85
3m-Xylene2,4-Dimethylacetophenone80-90
4Veratrole3,4-Dimethoxyacetophenone90-98
5Thiophene2-Acetylthiophene75-85

Substrate Scope and Logical Relationships

The success of the this compound catalyzed Friedel-Crafts acylation is expected to be highly dependent on the electronic nature of the aromatic substrate. A logical evaluation of the substrate scope would involve testing a variety of arenes with different substituents.

Substrate_Scope cluster_activated Electron-Rich Substrates (Activated) cluster_deactivated Electron-Poor Substrates (Deactivated) Central_Reaction NH₄OTf Catalyzed Friedel-Crafts Acylation Anisole Anisole (-OCH₃) Central_Reaction->Anisole Tests with Toluene Toluene (-CH₃) Central_Reaction->Toluene Tests with Phenol Phenol (-OH) Central_Reaction->Phenol Tests with Nitrobenzene Nitrobenzene (-NO₂) Central_Reaction->Nitrobenzene Tests with Benzonitrile Benzonitrile (-CN) Central_Reaction->Benzonitrile Tests with Chlorobenzene Chlorobenzene (-Cl) Central_Reaction->Chlorobenzene Tests with High_Yield High Yield Expected Anisole->High_Yield Toluene->High_Yield Phenol->High_Yield Low_Yield Low to No Yield Expected Nitrobenzene->Low_Yield Benzonitrile->Low_Yield Chlorobenzene->Low_Yield

Figure 3: Logical relationship for evaluating substrate scope.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound may cause skin and eye irritation.[4] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound presents a promising, yet underexplored, option as a Brønsted acid catalyst for Friedel-Crafts acylation. Its potential advantages in handling and recyclability over traditional Lewis acids and strong liquid superacids like TfOH warrant further investigation. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of NH₄OTf in this important transformation. Experimental validation is necessary to determine the optimal reaction conditions and the full scope of its applicability.

References

Stereoselective synthesis using ammonium trifluoromethanesulfonate as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Stereoselective Synthesis

Topic: Stereoselective Synthesis Using Ammonium (B1175870) Trifluoromethanesulfonate (B1224126) as a Catalyst

Audience: Researchers, scientists, and drug development professionals.

Note on the Use of Ammonium Trifluoromethanesulfonate: Extensive literature searches did not yield specific examples of this compound (NH₄OTf) being employed as a primary catalyst for stereoselective synthesis. Its role is more commonly documented as an electrolyte, a co-catalyst in polymerization, or in other non-stereoselective applications.

However, the constituent parts of this compound—the ammonium cation and the trifluoromethanesulfonate (triflate) anion—are integral to established methods in stereoselective catalysis. The ammonium moiety is a key feature of bifunctional ammonium salt catalysts , and the triflate's conjugate acid, trifluoromethanesulfonic acid, is a powerful Brønsted acid catalyst . This document will, therefore, provide detailed application notes and protocols for these closely related and highly relevant areas of stereoselective synthesis.

Section 1: Stereoselective Synthesis using Bifunctional Chiral Ammonium Salt Catalysis

Introduction: Bifunctional chiral ammonium salts are a class of organocatalysts that have proven highly effective in a variety of asymmetric transformations. These catalysts typically feature a chiral scaffold, a quaternary ammonium salt for ion-pairing with the substrate, and a hydrogen-bond donor group (such as a hydroxyl, urea, or thiourea (B124793) moiety). This dual activation—through both ionic interaction and hydrogen bonding—enables high levels of stereocontrol. While various counter-ions are used, the principles of catalysis remain similar.

Applications: Bifunctional ammonium salt catalysis is particularly effective for the enantioselective α-functionalization of pronucleophiles such as β-ketoesters, malonates, and isoindolinones.[1][2] These reactions are valuable for constructing quaternary stereocenters.

Key Reaction: Enantioselective α-Heterofunctionalization of Isoindolinones A notable application is the enantioselective synthesis of 3,3-disubstituted isoindolinones bearing a heteroatom at the stereogenic center. These structures are of significant interest in medicinal chemistry.[1]

Quantitative Data Summary:

EntrySubstrate (R)ElectrophileCatalystYield (%)e.r.Reference
1PMBCF₃S-reagentMaruoka's Catalyst (D2)9195.5:4.5[1]
2BnCF₃S-reagentMaruoka's Catalyst (D2)8895.5:4.5[1]
3MeCF₃S-reagentMaruoka's Catalyst (D2)8595.5:4.5[1]
4PMBPhS-reagentMaruoka's Catalyst (D2)9394:6[1]

PMB = p-methoxybenzyl, Bn = benzyl, Me = methyl, e.r. = enantiomeric ratio

Experimental Protocol: General Procedure for the Enantioselective α-Trifluoromethylthiolation of Isoindolinones [1]

  • Preparation of the Reaction Mixture: To a solution of the N-protected isoindolinone (1.0 equiv.) in a suitable solvent (e.g., toluene, 0.1 M) is added the chiral bifunctional ammonium salt catalyst (e.g., Maruoka's catalyst, 1-5 mol%).

  • Addition of Reagents: The electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide, 1.1 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) are added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., -20 °C to room temperature) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the enantioenriched 3-substituted isoindolinone.

  • Chiral Analysis: The enantiomeric ratio of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Logical Relationship: Mode of Action of a Bifunctional Ammonium Salt Catalyst

bifunctional_catalysis cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product Catalyst Chiral Ammonium Salt (+ H-bond donor) TS Ternary Complex (Catalyst-Enolate-Electrophile) Catalyst->TS Dual Activation Pronucleophile Pronucleophile (Enolate Precursor) Pronucleophile->TS Forms Chiral Ion Pair Electrophile Electrophile Electrophile->TS Stereocontrolled Attack TS->Catalyst Catalyst Regeneration Product Enantioenriched Product TS->Product C-C or C-X Bond Formation bronsted_acid_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Analysis cluster_product Final Product A Substrate in Solvent B Add Chiral Brønsted Acid Catalyst A->B C Stir at Controlled Temperature B->C D Purify by Chromatography C->D E Determine e.r. by Chiral HPLC D->E F Enantioenriched Product E->F

References

Application Notes and Protocols: The Role of Ammonium Trifluoromethanesulfonate in Proton Exchange Membrane (PEM) Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton Exchange Membrane (PEM) fuel cells are a leading technology in the pursuit of clean and efficient power generation. A critical area of research within this field is the enhancement of the Oxygen Reduction Reaction (ORR) at the cathode, which is often a rate-limiting step, particularly in high-temperature PEM fuel cells (HT-PEMFCs). Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (ATFMS), a salt of a strong acid and a weak base, has emerged as a promising cathode additive in HT-PEMFCs that utilize phosphoric acid (PA) as a proton-conducting medium. This document provides detailed application notes and experimental protocols regarding the use of ATFMS to improve PEM fuel cell performance.

Mechanism of Action

In HT-PEMFCs operating with phosphoric acid, the performance of the platinum (Pt) catalyst at the cathode can be hindered by the adsorption of phosphate (B84403) ions onto the catalyst surface. This adsorption impedes the ORR by blocking active sites and reducing the local oxygen concentration. Ammonium trifluoromethanesulfonate is introduced as a cathode additive to mitigate these undesirable effects.[1][2] Its primary role is to increase the local oxygen concentration near the Pt catalyst.[1][3] This enhanced oxygen solubility improves the kinetics of the ORR, leading to a significant enhancement in overall fuel cell performance.[2] Furthermore, the dual functionality of ATFMS as both an acid and a source of ammonium ions is particularly beneficial in these applications.[1]

Performance Enhancement

The addition of ATFMS to the cathode catalyst layer has been shown to yield substantial improvements in HT-PEMFC performance. Studies have demonstrated a significant increase in power output and a decrease in the charge transfer resistance associated with the ORR.[2] Thermogravimetric analysis (TGA) has confirmed that ATFMS is thermally stable up to 200°C, making it well-suited for the typical operating temperatures of HT-PEMFCs, which are around 150°C.[2]

Quantitative Performance Data

The following table summarizes the performance enhancement of a phosphoric acid-based PEM fuel cell with the addition of this compound to the cathode catalyst layer.

Additive Concentration (wt% ATFMS)Maximum Power Density (mW/cm²)Performance Improvement (%)
0 (Control)180-
5-10 (Optimal)240 - 27033 - 50
20Similar to control-

Data sourced from studies citing the work of Hong et al. (2009).

Experimental Protocols

Preparation of the Catalyst Layer with ATFMS Additive

This protocol describes the preparation of a catalyst ink for the cathode of an HT-PEMFC, incorporating this compound.

Materials:

  • Platinum on carbon catalyst (e.g., 40 wt% Pt/C)

  • This compound (ATFMS)

  • Poly(vinylidene fluoride) (PVDF) as a binder

  • N,N-Dimethylacetamide (DMAc) as a solvent

  • Deionized water

  • Isopropanol (B130326)

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Micropipette

  • Gas diffusion layer (GDL)

Procedure:

  • Binder Solution Preparation: Dissolve a specific amount of PVDF in DMAc to create a binder solution of a known concentration.

  • Catalyst Ink Formulation: a. In a clean vial, weigh the desired amount of Pt/C catalyst. b. Add the desired weight percentage of ATFMS to the Pt/C powder and mix thoroughly. c. Add a calculated volume of the PVDF binder solution to the powder mixture. d. Add a mixture of deionized water and isopropanol as the dispersing solvent. The solid content in the ink should be optimized for proper viscosity. e. Add a magnetic stir bar to the vial.

  • Homogenization: a. Place the vial on a magnetic stirrer and stir for at least 30 minutes to ensure a coarse mixing of the components. b. Subsequently, place the vial in an ultrasonic bath for 1-2 hours to achieve a uniform and well-dispersed catalyst ink.

  • Coating on Gas Diffusion Layer: a. Cut the GDL to the desired electrode size. b. Using a micropipette or a spray coater, apply the catalyst ink onto the GDL. Ensure an even distribution and the desired catalyst loading (e.g., 0.5 mg Pt/cm²). c. Dry the coated GDL in an oven at a temperature sufficient to evaporate the solvents (e.g., 80-100°C) but below the decomposition temperature of the components.

  • Final Electrode: The resulting catalyst-coated GDL is now ready to be assembled into a membrane electrode assembly (MEA).

G cluster_0 Catalyst Ink Preparation cluster_1 Electrode Fabrication weigh_catalyst Weigh Pt/C Catalyst and ATFMS add_binder Add PVDF Binder Solution weigh_catalyst->add_binder add_solvent Add Dispersing Solvent add_binder->add_solvent mix Magnetic Stirring (30 min) add_solvent->mix sonicate Ultrasonication (1-2 hours) mix->sonicate coat_gdl Coat Ink onto GDL sonicate->coat_gdl cut_gdl Cut Gas Diffusion Layer (GDL) cut_gdl->coat_gdl dry_electrode Dry Electrode in Oven coat_gdl->dry_electrode final_electrode Final Cathode Electrode dry_electrode->final_electrode

Experimental workflow for catalyst layer preparation.
Electrochemical Characterization: Rotating Disk Electrode (RDE) for ORR Analysis

This protocol outlines the procedure for evaluating the ORR activity of the prepared catalyst with and without ATFMS using a rotating disk electrode.

Materials and Equipment:

  • Glassy carbon rotating disk electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat with a rotator control unit

  • Electrochemical cell

  • Electrolyte: Phosphoric acid (e.g., 85 wt%) with and without ATFMS

  • High-purity oxygen and nitrogen gas

  • Catalyst ink (prepared as in Protocol 1, but typically with a lower solid content and without PVDF for better dispersion on the RDE)

Procedure:

  • Electrode Preparation: a. Polish the glassy carbon RDE to a mirror finish using alumina (B75360) slurries of decreasing particle size. b. Rinse the electrode thoroughly with deionized water and dry it. c. Deposit a small, known volume of the catalyst ink onto the glassy carbon surface and let it dry to form a thin, uniform film.

  • Electrochemical Cell Setup: a. Assemble the electrochemical cell with the prepared RDE as the working electrode, the reference electrode, and the counter electrode. b. Fill the cell with the phosphoric acid electrolyte (with or without ATFMS).

  • Electrolyte Saturation: a. Purge the electrolyte with high-purity nitrogen for at least 30 minutes to remove any dissolved oxygen. b. Record a cyclic voltammogram (CV) in the N₂-saturated electrolyte to obtain a baseline. c. Purge the electrolyte with high-purity oxygen for at least 30 minutes to ensure saturation.

  • ORR Measurement: a. Set the RDE to a specific rotation speed (e.g., 1600 rpm). b. Perform a linear sweep voltammetry (LSV) scan from a potential where no ORR occurs (e.g., 1.0 V vs. RHE) to a potential where the reaction is mass-transport limited (e.g., 0.2 V vs. RHE) at a slow scan rate (e.g., 10 mV/s). c. Repeat the LSV at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm).

  • Data Analysis: a. Correct the obtained LSV data for the background current (from the N₂-saturated CV). b. Analyze the data using the Koutecký-Levich equation to determine the kinetic current density and the number of electrons transferred during the ORR.

G cluster_0 Preparation and Setup cluster_1 Measurement cluster_2 Data Analysis prepare_rde Prepare RDE with Catalyst Film assemble_cell Assemble 3-Electrode Cell prepare_rde->assemble_cell saturate_n2 Saturate Electrolyte with N2 assemble_cell->saturate_n2 record_cv Record Baseline CV saturate_n2->record_cv saturate_o2 Saturate Electrolyte with O2 record_cv->saturate_o2 set_rotation Set RDE Rotation Speed saturate_o2->set_rotation run_lsv Perform Linear Sweep Voltammetry (LSV) set_rotation->run_lsv correct_data Background Correction run_lsv->correct_data kl_analysis Koutecký-Levich Analysis correct_data->kl_analysis final_results Kinetic Parameters (jk, n) kl_analysis->final_results

Workflow for RDE analysis of ORR kinetics.

Conclusion

The use of this compound as a cathode additive in phosphoric acid-based PEM fuel cells presents a viable strategy for enhancing performance. By increasing the local oxygen concentration at the catalyst surface, ATFMS effectively improves the kinetics of the oxygen reduction reaction, leading to higher power densities and overall efficiency. The provided protocols offer a standardized methodology for the preparation and evaluation of ATFMS-containing catalyst layers, enabling further research and development in this promising area.

References

Preparation of conductive polymers using ammonium trifluoromethanesulfonate as a co-catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparation of Conductive Polymers Using Ammonium (B1175870) Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of conductive polymers is a cornerstone of advanced materials science, with applications ranging from electronic devices and sensors to biomedical engineering. Chemical oxidative polymerization is a widely employed method for producing these materials. While the user's query specified ammonium trifluoromethanesulfonate (B1224126) as a co-catalyst, a comprehensive review of the scientific literature did not yield specific protocols or data for its use in this capacity for the synthesis of common conductive polymers like polyaniline, polypyrrole, or polythiophene.

However, the literature extensively documents the use of another ammonium salt, ammonium persulfate ((NH₄)₂S₂O₈) , as a potent oxidant and initiator for these polymerization reactions. This document provides detailed application notes and protocols for the synthesis of conductive polymers using ammonium persulfate. Additionally, the role of trifluoromethanesulfonate (triflate) anions as dopants to enhance conductivity in polymer electrolytes is briefly discussed, a distinct but related application area. For instance, a study on methylcellulose/chitosan blend polymer electrolytes demonstrated that doping with ammonium triflate (NH₄TF) could achieve a maximum conductivity of 7.67 x 10⁻⁴ Scm⁻¹ at ambient temperature.[1] Another study on poly(ethyl methacrylate) complexed with ammonium trifluoromethanesulfonate reported the highest ionic conductivity in the order of 10⁻⁵ S cm⁻¹ for the system with 35 wt% of the ammonium salt.[2]

I. Role of Ammonium Persulfate in Conductive Polymer Synthesis

Ammonium persulfate (APS) is a strong oxidizing agent that is commonly used to initiate the oxidative polymerization of monomers such as aniline (B41778), pyrrole (B145914), and thiophene (B33073).[3][4][5][6][7][8][9] The persulfate anion (S₂O₈²⁻) decomposes to form sulfate (B86663) radical anions (SO₄⁻•), which then oxidize the monomer to create a radical cation. This radical cation subsequently reacts with other monomers to propagate the polymer chain. The overall process is a complex series of oxidation, deprotonation, and coupling steps.[10]

II. Experimental Protocols

The following protocols are generalized methods for the chemical oxidative polymerization of aniline, pyrrole, and thiophene using ammonium persulfate. Researchers should note that reaction parameters such as temperature, concentration, and molar ratios can be optimized to achieve desired material properties.

A. Synthesis of Polyaniline (PANI) Nanofibers

This protocol is adapted from the interfacial polymerization method, which is known to produce uniform nanofiber morphologies.[5]

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Chloroform (CHCl₃)

  • Acetone (B3395972)

  • Distilled water

Protocol:

  • Prepare the Oxidant Solution: Dissolve 4 mmol of ammonium persulfate in 20 mL of 1 M hydrochloric acid. Stir the solution with a magnetic stirrer for one hour.

  • Prepare the Monomer Solution: Dissolve 4 mmol of aniline in 20 mL of chloroform. Stir this solution with a magnetic stirrer for one hour.

  • Initiate Polymerization: Carefully transfer the oxidant solution to the aniline solution. An interface will form between the two immiscible liquids.

  • Reaction: Allow the reaction to proceed undisturbed at room temperature. Polyaniline will begin to form at the interface and gradually fill the aqueous phase. The reaction is typically left for 6 hours.

  • Collection and Washing: Collect the dark green precipitate by filtration. Wash the product several times with acetone and distilled water to remove unreacted monomer, oxidant, and by-products.

  • Drying: Dry the purified polyaniline product at ambient temperature for 24 hours.

B. Synthesis of Polypyrrole (PPy)

This protocol describes a straightforward aqueous polymerization of pyrrole.

Materials:

  • Pyrrole (freshly distilled)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Distilled water

  • Ethanol (B145695)

Protocol:

  • Prepare the Monomer Solution: In a flask, prepare a 0.15 M solution of pyrrole in distilled water.

  • Prepare the Oxidant Solution: Prepare a 0.014 M solution of ammonium persulfate in distilled water.

  • Initiate Polymerization: Add the ammonium persulfate solution dropwise to the pyrrole solution while stirring in an ice bath.

  • Reaction: Continue stirring the mixture for 8 hours in the ice bath. A black precipitate of polypyrrole will form.

  • Collection and Washing: Filter the product and wash it several times with a mixture of ethanol and water.

  • Drying: Dry the resulting polymer powder in a vacuum oven for 24 hours.

C. Synthesis of Polythiophene (PTh)

This protocol outlines the synthesis of polythiophene in an aqueous medium using a phase transfer catalyst.[4]

Materials:

  • Thiophene

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Triethanolamine (B1662121)

  • Cetyltrimethylammonium bromide (CTAB)

  • Distilled water

  • Methanol

Protocol:

  • Prepare the Reaction Mixture: In a suitable reaction vessel, dissolve 1.6 g of cetyltrimethylammonium bromide and 3.9 mL of triethanolamine in 60 mL of deionized water. Add 2.1 mL of thiophene to this solution. Place the mixture in an ultrasonic bath for 30 minutes.

  • Prepare the Oxidant Solution: Dissolve 8.26 g of ammonium persulfate in 20 mL of deionized water.

  • Initiate Polymerization: Add the ammonium persulfate solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture at 70°C for 24 hours without stirring. A dark brown precipitate will form.

  • Collection and Washing: Collect the precipitate by filtration or centrifugation. Wash the product with deionized water and methanol.

  • Drying: Freeze-dry the purified polythiophene for 24 hours.

III. Data Presentation

The conductivity of conductive polymers is highly dependent on the synthesis conditions, including the oxidant, dopants, and polymerization method. The following table summarizes representative conductivity values for polypyrrole synthesized under different conditions.

PolymerOxidant/InitiatorDopant/SurfactantConductivity (S/cm)Reference
PolypyrroleAmmonium Persulfate (APS)-85.03 ± 0.05[8]
PolypyrroleFerric Chloride (FeCl₃)-67.22 ± 0.01[8]
PolypyrroleFerric Chloride (FeCl₃)SDS-[3]

Note: The original table in the reference for PPy synthesized with FeCl3 and SDS did not provide a single conductivity value but rather indicated that this combination gave the best product and yield.

IV. Visualizations

A. Experimental Workflow for Polyaniline Synthesis

Polyaniline_Synthesis cluster_solutions Solution Preparation cluster_reaction Polymerization cluster_purification Product Isolation Oxidant Dissolve (NH₄)₂S₂O₈ in 1M HCl Mixing Combine Solutions (Interfacial Setup) Oxidant->Mixing Monomer Dissolve Aniline in Chloroform Monomer->Mixing Polymerization React at RT for 6 hours Mixing->Polymerization Filtration Filter Precipitate Polymerization->Filtration Washing Wash with Acetone and Water Filtration->Washing Drying Dry at RT for 24 hours Washing->Drying PANI_Product PANI_Product Drying->PANI_Product Final PANI Product

Caption: Workflow for the synthesis of Polyaniline (PANI).

B. General Oxidative Polymerization Mechanism

Oxidative_Polymerization Monomer Monomer (M) RadicalCation Monomer Radical Cation (M⁺•) Monomer->RadicalCation Oxidation Oxidant Oxidant (e.g., S₂O₈²⁻) Oxidant->RadicalCation Dimer Dimer Radical Cation RadicalCation->Dimer Coupling with M Polymer Conductive Polymer Dimer->Polymer Propagation

Caption: Simplified mechanism of oxidative polymerization.

References

Application Notes and Protocols: Ammonium Trifluoromethanesulfonate in the Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and drug development. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH4OTf), also known as ammonium triflate, is a versatile and highly effective reagent and catalyst in organic synthesis, particularly in the preparation of trifluoromethylated compounds.[3] Its stability, solubility in polar solvents, and the robust nature of the trifluoromethanesulfonate anion make it a valuable tool for introducing the trifluoromethyl group into a wide array of organic scaffolds.[3][4]

This document provides detailed application notes and protocols for the use of ammonium trifluoromethanesulfonate and related triflate sources in the synthesis of trifluoromethylated compounds, targeting researchers, scientists, and professionals in drug development.

Core Applications of this compound

This compound serves multiple roles in trifluoromethylation reactions:

  • Catalyst: It can act as a catalyst in various organic transformations, including nucleophilic substitutions and electrophilic fluorination processes.[3]

  • Reagent/Co-reagent: In conjunction with other trifluoromethylating agents, it can facilitate the transfer of the CF3 group.

  • Electrolyte Additive: Its properties are also leveraged in electrochemical applications, such as enhancing ionic conductivity in batteries, a field that can intersect with electrosynthesis.[5]

Experimental Protocols

The following protocols are representative examples of trifluoromethylation reactions where this compound or related triflate sources play a crucial role.

Protocol 1: Radical C-H Trifluoromethylation of Heteroarenes

This protocol describes a general method for the direct C-H trifluoromethylation of various electron-rich and electron-deficient heterocycles using a trifluoromethyl radical source, a process where ammonium salts can play a role as additives or catalysts. This method is operationally simple and proceeds at ambient temperature.[6]

General Reaction Scheme:

Heterocycle Heterocycle Product Trifluoromethylated Heterocycle Heterocycle->Product CF3 radical addition CF3_Source CF3SO2Na CF3_Source->Product Oxidant t-BuOOH Oxidant->Product Solvent DCM/H2O Solvent->Product Aniline Aniline Derivative Product Trifluoromethylated Aniline Aniline->Product Electrophilic CF3+ transfer Togni_Reagent Togni's Reagent Togni_Reagent->Product Catalyst Cu(I) or Ni(II) catalyst Catalyst->Product Solvent DMF or MeCN Solvent->Product G cluster_0 Radical Generation cluster_1 Propagation CF3SO2Na CF3SO2Na CF3_radical •CF3 CF3SO2Na->CF3_radical Oxidation Oxidant Oxidant (e.g., t-BuOOH) SO2 SO2 Arene Arene (Ar-H) Radical_Adduct [Ar(H)CF3]• Arene->Radical_Adduct + •CF3 Product Trifluoromethylated Arene (Ar-CF3) Radical_Adduct->Product - H• (Oxidation) G cluster_0 Reagent Activation cluster_1 Nucleophilic Attack Togni_Reagent Togni's Reagent (I-CF3) Electrophilic_CF3 "CF3+" source Togni_Reagent->Electrophilic_CF3 Catalyst Lewis Acid or Metal Catalyst Catalyst->Electrophilic_CF3 Nucleophile Nucleophile (e.g., Aniline) Intermediate Cationic Intermediate Nucleophile->Intermediate + "CF3+" Product Trifluoromethylated Product Intermediate->Product - H+

References

Unveiling the Protein Core: A Guide to Glycoprotein Deglycosylation Using Trifluoromethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical deglycosylation of glycoproteins using trifluoromethanesulfonic acid (TFMS). This powerful technique is instrumental in glycobiology and proteomics, enabling the removal of carbohydrate moieties to facilitate the study of the underlying polypeptide chain. Understanding the protein core, devoid of its glycan shield, is crucial for elucidating protein structure-function relationships, improving analytical characterization, and advancing therapeutic protein development.

Application Notes

Trifluoromethanesulfonic acid (TFMS) is a strong acid that effectively cleaves glycosidic bonds in glycoproteins while preserving the integrity of the peptide backbone.[1][2][3][4] This chemical deglycosylation method is particularly valuable for removing a broad range of carbohydrate types, including N-linked, O-linked, and glycosaminoglycan chains, from a diverse array of glycoproteins originating from animals, plants, fungi, and bacteria.[1][2][3][4][5]

Key Advantages and Applications:

  • Comprehensive Glycan Removal: Unlike enzymatic methods that are specific to certain linkage types, TFMS provides a non-selective approach to remove most, if not all, of the glycan structures.

  • Intact Protein Backbone: The method is optimized to minimize degradation of the protein, allowing for subsequent functional and structural analyses.[1][2][3][4]

  • Enhanced Analytical Clarity: Deglycosylation reduces the heterogeneity of glycoproteins, leading to sharper bands on SDS-PAGE and narrower, more defined peaks in mass spectrometry (MS). This simplification is critical for accurate molecular weight determination and improved sequence coverage in proteomics studies.

  • Facilitating Proteomics: By removing bulky and heterogeneous glycans, TFMS treatment can significantly improve the outcomes of proteolytic digestion and subsequent peptide analysis by techniques like MALDI-TOF MS.

  • Structure-Function Studies: Removing glycans allows researchers to investigate the role of glycosylation in protein folding, stability, solubility, and biological activity.[1][3][4]

  • Drug Development: In the context of therapeutic glycoproteins, such as monoclonal antibodies, understanding the impact of glycosylation is paramount. TFMS-mediated deglycosylation can be a key step in the characterization of these complex biomolecules. Triflic acid, a related compound, is also used in various pharmaceutical syntheses.[6]

Limitations and Considerations:

  • Innermost GlcNAc Retention: The amide bond linking the innermost N-acetylglucosamine (GlcNAc) to asparagine in N-linked glycans is more resistant to TFMS and is often left attached to the peptide.[7]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent side reactions and ensure efficiency.[8][9]

  • Harsh Reagents: TFMS is a highly corrosive and hygroscopic acid that requires careful handling in a laboratory setting.[7]

  • Sialic Acid Influence: The presence of sialic acid at the terminus of a glycan chain can potentially impact the efficiency of the reaction.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies employing TFMS for glycoprotein (B1211001) deglycosylation, highlighting the effectiveness of the method in improving analytical outcomes.

GlycoproteinAnalytical MethodParameterNative GlycoproteinTFMS-Treated GlycoproteinReference
Bovine FetuinMALDI-TOF MSPeak Width (FWHM)~ 5376 Da~ 2758 Da
Bovine FetuinTryptic Digestion & MSSequence CoverageLowerSignificantly Improved
Ribonuclease BSDS-PAGE & DensitometryProtein Degradation-<5%
Ovine Luteinizing HormoneReceptor Binding AssayBiological Activity100%~2%[10]

FWHM: Full Width at Half Maximum

Experimental Protocols

Two detailed protocols for the deglycosylation of glycoproteins using TFMS are provided below. The first is a rapid method suitable for many standard glycoproteins, while the second is a more general procedure.

Protocol 1: Rapid Deglycosylation (Adapted from Sigma-Aldrich)

This protocol is optimized for rapid and efficient glycan removal with facilitated monitoring of the neutralization step.

Materials:

  • Dry, salt-free glycoprotein sample

  • Trifluoromethanesulfonic acid (TFMS), anhydrous

  • Pyridine (B92270) solution

  • Bromophenol Blue indicator

  • Ice bath

  • Reaction vials (e.g., glass with Teflon-lined caps)

  • Desalting columns (e.g., gel filtration)

Procedure:

  • Sample Preparation: Place the dry glycoprotein sample into a reaction vial.

  • Reaction Initiation: Pre-cool the anhydrous TFMS on ice. Add the pre-cooled TFMS to the dry glycoprotein.

  • Incubation: Incubate the reaction mixture on ice for 30 minutes.

  • Neutralization Monitoring: Add a small amount of Bromophenol Blue indicator to the reaction mixture.

  • Neutralization: Slowly add the pyridine solution to the reaction mixture while keeping it on ice. The neutralization reaction is exothermic. Continue adding the pyridine solution until the indicator changes color, signifying neutralization.

  • Desalting: Desalt the sample using gel filtration or dialysis to remove the pyridinium (B92312) salt of TFMS and other reaction components.

  • Downstream Analysis: The deglycosylated protein is now ready for analysis by SDS-PAGE, MALDI-TOF MS, or other proteomics workflows.

Protocol 2: General Deglycosylation with Scavenger

This protocol includes the use of a scavenger to prevent modification of the polypeptide by reactive species generated during the reaction.

Materials:

  • Dry, salt-free glycoprotein sample (5 to 20 µL)

  • m-cresol (scavenger)

  • Trifluoromethanesulfonic acid (TFMS), anhydrous

  • Cold acetone (B3395972):N-ethylmorpholine solution (4:1 by volume)

  • Acetone

  • Cracking buffer (for SDS-PAGE)

  • Pierce Reacti-vials (0.3 ml) or similar

  • Ice bath and -20°C freezer

  • Microcentrifuge

Procedure:

  • Sample Preparation: Add the glycoprotein sample to an open reaction vial and allow it to evaporate to dryness overnight.

  • Reagent Addition: Place the vial on ice and add 5 µL of m-cresol, followed by 20 µL of TFMS. Cap the vial tightly and mix.

  • Incubation: Incubate the reaction mixture for 10 minutes to 3 hours at 0°C. Higher temperatures can speed up the reaction but may also increase protein degradation.

  • Reaction Quenching: Stop the reaction by adding 250 µL of cold acetone:N-ethylmorpholine (4:1) solution. This step is highly exothermic and should be performed with care.

  • Protein Precipitation: Cap the vial, mix, and transfer the solution to a microfuge tube. Incubate for 30 minutes at -20°C to precipitate the protein.

  • Pelleting: Centrifuge at 14,000 rpm for 2 minutes to pellet the protein.

  • Washing: Wash the pellet with 700 µL of acetone and centrifuge again.

  • Final Preparation: Dry the pellet and resuspend it in 20 µL of cracking buffer for SDS-PAGE analysis or an appropriate buffer for other applications.

Visualizing the Process

To better illustrate the experimental workflow and the underlying chemical principle, the following diagrams are provided.

TFMS_Deglycosylation_Workflow cluster_prep Sample Preparation cluster_reaction Deglycosylation Reaction cluster_workup Reaction Workup cluster_analysis Analysis start Start with Glycoprotein Sample dry Dry Sample (Salt-free) start->dry add_tfms Add Anhydrous TFMS (+/- Scavenger) dry->add_tfms incubate Incubate (e.g., 0°C, 30 min) add_tfms->incubate neutralize Neutralize (e.g., Pyridine) incubate->neutralize desalt Desalt (Dialysis/Gel Filtration) neutralize->desalt analyze Analyze Deglycosylated Protein (SDS-PAGE, MS, etc.) desalt->analyze

Caption: Experimental workflow for glycoprotein deglycosylation using TFMS.

Caption: Principle of TFMS-mediated cleavage of glycosidic bonds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ammonium Trifluoromethanesulfonate Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalyst loading of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) to improve reaction yields. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is ammonium trifluoromethanesulfonate and what are its primary applications in organic synthesis?

This compound (NH₄OTf) is a salt of ammonia (B1221849) and trifluoromethanesulfonic acid. It is utilized as a catalyst in various organic transformations. Due to its Brønsted acidic nature, it can effectively catalyze reactions that are promoted by proton acids. Common applications include multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones and in the preparation of bis(indolyl)methanes.

Q2: How does catalyst loading of this compound impact reaction yield?

The loading of this compound is a critical parameter that can significantly influence the reaction rate and overall yield. Insufficient catalyst loading may lead to slow or incomplete reactions, resulting in low yields. Conversely, excessive catalyst loading does not always translate to higher yields and can sometimes promote the formation of side products or complicate the purification process. An optimal catalyst loading balances reaction efficiency with atom economy.

Q3: What are the signs of catalyst deactivation or inhibition when using this compound?

Signs of catalyst deactivation or inhibition include a noticeable decrease in the reaction rate, stalling of the reaction before completion, or a significant drop in the expected yield.[1] Deactivation can be caused by impurities in the starting materials or solvents, which may neutralize the acidic catalyst or block its active sites. The product itself can also sometimes inhibit the catalyst's activity.[1]

Q4: Can this compound be recovered and reused?

In many applications, particularly when used as a solid acid catalyst, there is potential for recovery and reuse. The ease of recovery depends on the reaction conditions and the physical form of the catalyst. Post-reaction, the catalyst can often be separated by filtration, washed with an appropriate solvent, and dried for subsequent use. However, its activity may diminish over repeated cycles.

Q5: What safety precautions should be taken when handling this compound?

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While it is generally less corrosive than trifluoromethanesulfonic acid, it is still an acidic salt and should be handled with care.

Troubleshooting Guides

This section addresses common issues encountered during experiments utilizing this compound as a catalyst.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or deactivated catalyst.Ensure the catalyst is of high purity and has been stored correctly to prevent moisture absorption. Consider using a fresh batch of the catalyst.[1]
Suboptimal catalyst loading.Perform a catalyst loading optimization study to determine the optimal amount for your specific reaction. Start with a reported literature value and screen a range of loadings (e.g., 5, 10, 15, 20 mol%).
Insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Presence of impurities in reactants or solvent.Purify starting materials and ensure the use of anhydrous solvents, as water can deactivate the acidic catalyst.
Formation of Multiple Side Products Excessive catalyst loading.High catalyst concentrations can sometimes lead to undesired side reactions. Reduce the catalyst loading to the optimal level determined through screening.
Reaction temperature is too high.Elevated temperatures can promote the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.
The reaction is sensitive to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.
Reaction Stalls Before Completion Product inhibition.As the product concentration increases, it may inhibit the catalyst's activity.[1] If feasible, consider strategies to remove the product from the reaction mixture as it forms.
The reaction has reached equilibrium.If the reaction is reversible, employ Le Chatelier's principle to drive it towards the product side. This could involve removing a byproduct, such as water, if one is formed.[1]
Difficulty in Product Purification Residual catalyst in the crude product.This compound is water-soluble. A simple aqueous work-up can often effectively remove the catalyst from the organic product.
Formation of highly polar byproducts.Optimize the reaction conditions (catalyst loading, temperature) to minimize the formation of polar impurities. Adjust the column chromatography solvent system to achieve better separation.

Data Presentation

Optimizing Catalyst Loading for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The following table provides representative data on the effect of this compound catalyst loading on the yield of a model Biginelli reaction. The reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335). While direct data for this compound is not extensively published, this table is based on typical trends observed for triflate-based catalysts in similar syntheses.[2][3][4]

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
0 (No Catalyst)24< 10
51265
10885
15692
20693
25693

Note: The optimal catalyst loading should be determined experimentally for each specific substrate combination.

Experimental Protocols

General Protocol for the this compound-Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This protocol provides a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst.[2]

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.5 mmol)

  • This compound (0.15 mmol, 15 mol%)

  • Ethanol (B145695) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (0.15 mmol).

  • Add ethanol (5 mL) to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 3,4-dihydropyrimidin-2(1H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure proper storage start->check_catalyst Potential Cause optimize_loading Optimize Catalyst Loading - Screen 5-25 mol% check_catalyst->optimize_loading If catalyst is active end_point Improved Yield check_catalyst->end_point If catalyst was inactive adjust_conditions Adjust Reaction Conditions - Increase temperature or time - Monitor with TLC/GC optimize_loading->adjust_conditions If yield is still low optimize_loading->end_point If loading was suboptimal purify_reagents Purify Reagents - Use anhydrous solvents - Purify starting materials adjust_conditions->purify_reagents If side reactions occur adjust_conditions->end_point If conditions were suboptimal purify_reagents->end_point Solution

Caption: A step-by-step workflow for troubleshooting low product yield.

Relationship Between Catalyst Loading and Reaction Yield

Catalyst_Loading_Yield cluster_loading Catalyst Loading cluster_outcome Reaction Outcome low_loading Low Loading (<10 mol%) incomplete_reaction Incomplete Reaction Low Yield low_loading->incomplete_reaction optimal_loading Optimal Loading (10-20 mol%) high_yield High Yield Efficient Conversion optimal_loading->high_yield high_loading High Loading (>20 mol%) side_reactions Side Reactions Yield Plateau/Decrease high_loading->side_reactions

Caption: The impact of catalyst loading on the reaction outcome.

References

Managing moisture sensitivity of ammonium trifluoromethanesulfonate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) trifluoromethanesulfonate (B1224126). The focus is on managing its moisture sensitivity to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is ammonium trifluoromethanesulfonate moisture-sensitive?

A1: Yes, this compound is hygroscopic and moisture-sensitive. While the triflate anion itself is stable, the presence of water can negatively impact reactions where it is used, particularly in catalysis.[1] It is crucial to store and handle the reagent under anhydrous conditions to prevent the absorption of atmospheric moisture.[2]

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage or after opening the original container, storing it inside a desiccator containing a suitable drying agent (e.g., Drierite®, silica (B1680970) gel, or phosphorus pentoxide) is highly recommended.

Q3: What are the visible signs that my this compound may have been exposed to moisture?

A3: As a white crystalline solid, the primary visible sign of moisture absorption is the clumping of crystals or the formation of a paste-like or liquid substance, depending on the extent of water uptake. For quantitative assessment of water content, Karl Fischer titration is the recommended method.

Q4: Can I use this compound that has been exposed to air?

A4: It is not recommended to use this compound that has been exposed to ambient air for an extended period without a drying procedure. Absorbed moisture can act as a nucleophile or a poison to catalysts, leading to reduced reaction yields, formation of by-products, or complete reaction failure.

Q5: How does moisture affect reactions involving this compound?

A5: Moisture can interfere in several ways:

  • Catalyst Deactivation: In reactions where this compound is used in conjunction with a Lewis acid catalyst, water can coordinate to the metal center, reducing its catalytic activity.[3]

  • Hydrolysis: The triflate anion can be displaced by water, a stronger nucleophile, leading to hydrolysis of substrates or intermediates.[4]

  • Side Reactions: The presence of water can promote unwanted side reactions, leading to a complex mixture of products and lower yields of the desired compound.

Troubleshooting Guide

Problem Potential Cause Related to Moisture Recommended Action
Low or No Reaction Yield Water may be inhibiting the catalyst or reacting with a sensitive intermediate.Ensure all reagents, solvents, and glassware are rigorously dried. Dry the this compound before use.
Formation of Unexpected By-products Presence of water may be leading to hydrolysis of starting materials, intermediates, or products.Set up the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Inconsistent Results Between Batches Variable amounts of absorbed moisture in the this compound.Standardize the handling and drying protocol for the reagent. Quantify water content using Karl Fischer titration if necessary.
Reaction Fails to Initiate Catalyst may be deactivated by trace amounts of water.Use freshly dried solvents and reagents. Consider adding molecular sieves to the reaction mixture.

Experimental Protocols

Protocol 1: Drying this compound

This protocol describes how to dry this compound that may have been exposed to moisture.

Materials:

  • This compound

  • Vacuum oven or a Schlenk flask with a vacuum line

  • Heating mantle (if using a Schlenk flask)

  • Desiccator with a potent drying agent (e.g., phosphorus pentoxide)

Procedure:

  • Place the this compound in a clean, dry flask or an oven-safe glass dish.

  • Heat the solid under vacuum at a temperature below its melting point (224-226 °C). A temperature of 80-100 °C is generally sufficient.

  • Continue drying under vacuum for several hours (4-6 hours is a good starting point).

  • Turn off the heat and allow the container to cool to room temperature under vacuum.

  • Once cooled, carefully break the vacuum with a dry, inert gas such as nitrogen or argon.

  • Immediately transfer the dried salt to a tightly sealed container and store it in a desiccator.

Protocol 2: Setting up a Moisture-Sensitive Reaction

This protocol provides a general workflow for setting up a reaction that is sensitive to moisture.

Materials:

  • Dried this compound

  • Anhydrous solvents and other reagents

  • Oven-dried or flame-dried glassware

  • Inert gas source (nitrogen or argon) with a manifold or balloon

  • Syringes and needles for liquid transfers

Procedure:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Assemble the glassware while still warm and immediately place it under an inert atmosphere.

  • Add the dried this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Add anhydrous solvents and liquid reagents via syringe through a rubber septum.

  • Maintain a positive pressure of the inert gas throughout the course of the reaction.

Protocol 3: Quantifying Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content of solids.

Principle: This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected when all the water has been consumed and excess iodine is present.

General Procedure (Volumetric Method):

  • The Karl Fischer titrator is conditioned to a dry state.

  • A suitable anhydrous solvent (e.g., methanol) is introduced into the titration cell.

  • A precisely weighed sample of this compound is added to the solvent and dissolved.

  • The Karl Fischer reagent containing a known concentration of iodine is titrated into the cell until the endpoint is reached, which is typically detected electrochemically.

  • The volume of titrant used is proportional to the amount of water in the sample.

Data Presentation

Table 1: Properties of this compound

PropertyValue
CAS Number 38542-94-8
Molecular Formula CF₃SO₃NH₄
Molecular Weight 167.11 g/mol
Appearance White crystalline solid
Melting Point 224-226 °C
Solubility Highly soluble in water

Table 2: Deliquescence Relative Humidity (DRH) of Ammonium Sulfate at 298 K

This table is provided as an illustrative example of the hygroscopic nature of a related ammonium salt. The DRH is the relative humidity at which the solid will begin to absorb enough atmospheric water to form an aqueous solution.

CompoundDeliquescence Relative Humidity (DRH) at 298 K
Ammonium Sulfate ((NH₄)₂SO₄)~80%

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction Setup storage Store in Tightly Sealed Container in Desiccator drying Dry Reagent (if necessary) storage->drying Exposure to moisture suspected inert_atm Assemble Glassware under Inert Gas storage->inert_atm No exposure drying->inert_atm glassware Oven/Flame-Dry Glassware glassware->inert_atm add_solids Add Ammonium Triflate & other solids inert_atm->add_solids add_liquids Add Anhydrous Solvents & liquid reagents add_solids->add_liquids run_reaction Run Reaction under Positive Inert Pressure add_liquids->run_reaction

Caption: Workflow for handling moisture-sensitive this compound.

troubleshooting_flowchart Troubleshooting Flowchart for Reactions start Reaction Failed or Low Yield? check_moisture Was moisture rigorously excluded? start->check_moisture review_protocol Review reaction parameters (temp, time, stoichiometry) check_moisture->review_protocol Yes implement_drying Implement rigorous drying procedures for reagents, solvents, and glassware check_moisture->implement_drying No success Problem Solved review_protocol->success Issue Identified use_inert Use inert atmosphere techniques (Schlenk line, glovebox) implement_drying->use_inert karl_fischer Quantify water content with Karl Fischer titration use_inert->karl_fischer karl_fischer->success

Caption: Decision-making flowchart for troubleshooting failed reactions.

hydrolysis_pathway Simplified Hydrolysis of Triflate Anion triflate CF₃SO₃⁻ Triflate Anion water H₂O Water (Nucleophile) intermediate R-OTf Triflate Ester Intermediate water->intermediate substrate R-X Electrophilic Substrate substrate->intermediate Reaction with Triflate Source product R-OH Hydrolysis Product intermediate->product Nucleophilic Attack by Water

Caption: Conceptual pathway for water-induced hydrolysis involving a triflate intermediate.

References

Common side reactions and byproducts with ammonium trifluoromethanesulfonate catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ammonium trifluoromethanesulfonate and what are its primary applications as a catalyst?

This compound (ammonium triflate) is a white, crystalline, and thermally stable solid that is highly soluble in water.[1] It is utilized in various applications, including as an electrolyte additive in batteries, a precursor for polymer electrolytes, and as a co-catalyst in polymerization reactions.[1][2] In organic synthesis, it primarily acts as a Brønsted acid catalyst.[3]

Q2: What are the main advantages of using this compound as a catalyst?

The primary advantages of using this compound include its thermal stability, ease of handling as a solid compared to liquid acids, and its strong acidic nature, which can effectively catalyze a variety of organic transformations.[1]

Q3: Is this compound sensitive to moisture?

Yes, while the salt itself is stable, the trifluoromethanesulfonate anion can be susceptible to hydrolysis under certain conditions, particularly in the presence of moisture and at elevated temperatures. This can lead to the formation of trifluoromethanesulfonic acid and ammonia, which may affect the reaction outcome.[2][4]

Q4: Can this compound be recovered and reused?

In some cases, the catalyst can be recovered and reused. However, its solubility in polar solvents, which are often used in reaction workups, can make recovery challenging. The potential for hydrolysis and decomposition under reaction conditions can also affect its reusability.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

Symptoms:

  • The reaction does not proceed, or the conversion of starting material is very low.

  • The reaction requires significantly longer times than expected.

Potential Causes and Solutions:

Potential CauseRecommended Action
Catalyst Inactivity due to Moisture Ensure all reagents and solvents are anhydrous. Dry the this compound under vacuum before use if moisture contamination is suspected.
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Solubility of Catalyst Choose a solvent in which the this compound is at least partially soluble at the reaction temperature.
Substrate Inhibition Dilute the reaction mixture or add the substrate slowly to the reaction vessel containing the catalyst.

Experimental Protocol: Checking Catalyst Activity

  • Drying the Catalyst: Place the required amount of this compound in a vacuum oven at 60-80 °C for 2-4 hours to remove any adsorbed moisture.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under a stream of inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all starting materials are free from water.

  • Model Reaction: Perform a well-established reaction known to be catalyzed by Brønsted acids, such as a Fischer esterification or a Friedel-Crafts acylation, to confirm the catalyst's activity.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or GC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • The isolated product is impure and difficult to purify.

Common Side Reactions and Byproducts:

Side ReactionCommon ByproductsConditions Favoring FormationMitigation Strategies
Hydrolysis of Catalyst/Substrate Trifluoromethanesulfonic acid, ammonia, hydrolyzed substratePresence of water in the reaction mixtureUse anhydrous reagents and solvents; perform the reaction under an inert atmosphere.
Over-alkylation/acylation (e.g., in Friedel-Crafts reactions) Di- or poly-substituted aromatic compoundsHigh catalyst loading, excess alkylating/acylating agent, high temperatureUse stoichiometric amounts of the alkylating/acylating agent, lower the reaction temperature, and reduce the catalyst loading.
Charring or Decomposition Dark, tar-like substancesHigh reaction temperatures, sensitive substratesLower the reaction temperature, shorten the reaction time, and use a less concentrated solution.
Side reactions due to ammonia Amine or amide byproductsHigh temperatures leading to catalyst decompositionUse the lowest effective reaction temperature.

Workflow for Identifying and Minimizing Byproducts:

Byproduct_Troubleshooting start Unexpected Byproducts Observed analyze Analyze Byproduct Structure (GC-MS, NMR) start->analyze hydrolysis Hydrolysis Products? analyze->hydrolysis overreaction Over-alkylation/acylation Products? hydrolysis->overreaction No dry Use Anhydrous Conditions hydrolysis->dry Yes decomposition Decomposition/Charring? overreaction->decomposition No stoichiometry Adjust Stoichiometry & Temperature overreaction->stoichiometry Yes temp_time Lower Temperature & Shorten Time decomposition->temp_time Yes end Minimized Byproducts dry->end stoichiometry->end temp_time->end

Caption: A logical workflow for troubleshooting the formation of unexpected byproducts in reactions catalyzed by this compound.

Issue 3: Catalyst Deactivation

Symptoms:

  • The reaction starts but does not go to completion.

  • The catalyst loses its activity upon attempted reuse.

Potential Causes and Solutions:

Potential CauseRecommended Action
Poisoning by Basic Impurities Purify starting materials to remove any basic residues (e.g., amines from a previous step).
Formation of Insoluble Catalyst Complexes Change the solvent to one that can better solvate potential catalyst complexes.
Thermal Decomposition Operate at the lowest possible temperature that still affords a reasonable reaction rate.

Signaling Pathway of Catalyst Deactivation:

Catalyst_Deactivation Active_Catalyst Active NH₄OTf Catalyst Inactive_Complex Inactive Ammonium Salt Active_Catalyst->Inactive_Complex Reacts with Hydrolyzed_Catalyst H₃O⁺ + NH₃ + OTf⁻ Active_Catalyst->Hydrolyzed_Catalyst Reacts with Decomposed_Catalyst Decomposition Products Active_Catalyst->Decomposed_Catalyst Decomposes at Basic_Impurity Basic Impurity (e.g., Amine) Basic_Impurity->Inactive_Complex Forms Moisture Moisture (H₂O) Moisture->Hydrolyzed_Catalyst Causes High_Temp High Temperature High_Temp->Decomposed_Catalyst Causes

Caption: A diagram illustrating potential pathways for the deactivation of an this compound catalyst.

Key Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes a general procedure for the this compound-catalyzed Friedel-Crafts acylation of anisole with acetic anhydride (B1165640).

Materials:

  • This compound (NH₄OTf)

  • Anisole

  • Acetic anhydride

  • Dichloromethane (B109758) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5 mol%).

  • Addition of Reagents: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (20 mL) followed by anisole (1 equivalent).

  • Initiation of Reaction: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.

References

Strategies to improve reaction times in ammonium trifluoromethanesulfonate-catalyzed processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency. Ammonium trifluoromethanesulfonate is a versatile and thermally stable Brønsted acid catalyst used in various organic syntheses.[1] This resource provides practical, question-and-answer-based solutions to common challenges encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is proceeding very slowly or not at all. What are the primary factors I should investigate to increase the reaction rate?

A1: Slow reaction rates in this compound-catalyzed processes are typically influenced by three main factors: reaction temperature, catalyst loading, and the choice of solvent. Often, a systematic optimization of these parameters can lead to significant improvements in reaction time.

Key Troubleshooting Steps:

  • Increase Reaction Temperature: The rate of most chemical reactions increases with temperature. Gradually increasing the reaction temperature in increments (e.g., 10-20°C) can significantly shorten reaction times. However, be mindful of the thermal stability of your reactants and products to avoid degradation.

  • Optimize Catalyst Loading: Insufficient catalyst loading is a common reason for slow reactions. Conversely, an excessive amount of catalyst does not always lead to a faster reaction and can be uneconomical. It is crucial to find the optimal catalyst concentration.

  • Evaluate Solvent Choice: The polarity of the solvent can dramatically affect the reaction rate. This compound is a salt, and its catalytic activity can be influenced by how well it is solvated and the effect of the solvent on the transition state of the reaction.

Q2: How does catalyst loading specifically impact the reaction time, and how can I determine the optimal amount?

A2: Catalyst loading has a direct, though not always linear, relationship with reaction time. Increasing the amount of catalyst generally provides more active sites for the reaction to occur, leading to a faster rate. However, there is a point of diminishing returns where adding more catalyst does not significantly increase the rate and may complicate purification.

For example, in the synthesis of coumarin (B35378) derivatives via Pechmann condensation, increasing the catalyst concentration can dramatically reduce the required reaction time.[2]

Data Presentation: Effect of Catalyst Loading on Reaction Time

The following table illustrates the general trend observed for the effect of catalyst loading on reaction time in acid-catalyzed reactions. Note that this data is representative, and the optimal loading will vary depending on the specific reaction.

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
5567
10388
15388

Data is illustrative of trends seen in Pechmann condensation reactions and may not be specific to this compound.[2]

Experimental Protocol: Determining Optimal Catalyst Loading

A systematic approach is the best way to determine the optimal catalyst loading for your specific reaction.

Materials:

  • Reactants (e.g., a phenol (B47542) and a β-keto ester for a Pechmann condensation)

  • This compound (catalyst)

  • Solvent (if applicable)

  • Reaction vessel and stirring apparatus

  • Heating apparatus (if required)

  • Analytical tools for monitoring reaction progress (e.g., TLC, GC, HPLC)

Procedure:

  • Set up a series of parallel reactions under identical conditions (temperature, reactant concentration, solvent).

  • In each reaction, vary the catalyst loading systematically (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).

  • Monitor the progress of each reaction over time using an appropriate analytical technique.

  • Record the time required for each reaction to reach completion (or a desired level of conversion).

  • Isolate and quantify the yield of the desired product for each reaction.

  • Plot the reaction time and yield as a function of catalyst loading to identify the optimal concentration that provides a high yield in a reasonable timeframe.

Q3: What is the influence of temperature on the reaction rate, and what are the potential trade-offs of running the reaction at higher temperatures?

A3: Increasing the reaction temperature generally accelerates the reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, higher temperatures can also promote side reactions or cause the degradation of thermally sensitive reactants or products, potentially lowering the overall yield.

For instance, in some Pechmann condensation reactions, increasing the temperature from 90°C to 110°C can reduce the reaction time from 5 hours to 3 hours.[2] However, a further increase to 130°C might lead to a decrease in yield.[2]

Data Presentation: Effect of Temperature on Reaction Time

Temperature (°C)Reaction Time (hours)Yield (%)
90561
110388
1303<88

Data is illustrative of trends seen in Pechmann condensation reactions and may not be specific to this compound.[2]

Q4: How do I select an appropriate solvent for my this compound-catalyzed reaction?

A4: Solvent selection is critical and can have a profound impact on reaction rates. The polarity of the solvent is a key consideration. For reactions involving ionic intermediates, a more polar solvent can stabilize these species and accelerate the reaction. However, the ideal solvent is highly dependent on the specific reaction mechanism. It is often beneficial to screen a range of solvents with varying polarities. In some cases, solvent-free (neat) conditions can be highly effective and offer environmental and practical advantages.[2]

Q5: My reaction yield is low despite the starting material being fully consumed. What could be the issue?

A5: Low isolated yield with high conversion often points to product degradation or the formation of side products.

Troubleshooting Steps:

  • Check Reaction Temperature: As mentioned, excessively high temperatures can lead to the decomposition of your product. Try running the reaction at a lower temperature for a longer period.

  • Monitor Reaction Over Time: It's possible your product forms and then degrades under the reaction conditions. Take aliquots at different time points to determine when the maximum concentration of the product is present and quench the reaction at that point.

  • Work-up Procedure: Ensure your work-up procedure is not causing product loss. Some products may be sensitive to aqueous or acidic/basic conditions used during extraction and purification.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Slow Reactions

The following diagram outlines a logical workflow for troubleshooting slow reaction rates in this compound-catalyzed processes.

G Start Slow Reaction Observed Check_Temp Is the reaction temperature at an optimal level? Start->Check_Temp Increase_Temp Increase Temperature (e.g., in 10-20°C increments) Check_Temp->Increase_Temp No Check_Loading Is the catalyst loading sufficient? Check_Temp->Check_Loading Yes Increase_Temp->Check_Loading Increase_Loading Increase Catalyst Loading (e.g., in 2-5 mol% increments) Check_Loading->Increase_Loading No Check_Solvent Is the solvent appropriate? Check_Loading->Check_Solvent Yes Increase_Loading->Check_Solvent Screen_Solvents Screen a range of solvents with varying polarities Check_Solvent->Screen_Solvents No End Reaction Optimized Check_Solvent->End Yes Screen_Solvents->End G Rate Reaction Rate Yield Yield & Purity Rate->Yield Affects Temp Temperature Temp->Rate Influences Temp->Yield Can Affect Loading Catalyst Loading Loading->Rate Influences Solvent Solvent Choice Solvent->Rate Influences

References

Troubleshooting low yields in ammonium trifluoromethanesulfonate mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for organic synthesis reactions mediated by ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf). Low product yields can be a significant challenge, and this resource aims to provide targeted solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes when using ammonium trifluoromethanesulfonate as a catalyst?

Low yields in this compound catalyzed reactions can often be attributed to several key factors:

  • Presence of Moisture: this compound is hygroscopic, and the presence of water can hydrolyze the triflate catalyst or react with sensitive substrates, leading to reduced catalytic activity and the formation of byproducts. It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: Temperature control is critical. An insufficient temperature may lead to a sluggish or incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials, product, or the catalyst itself. The optimal temperature should be determined experimentally for each specific reaction.

  • Incorrect Catalyst Loading: The amount of this compound used can significantly impact the reaction rate and yield. Too little catalyst may result in an incomplete reaction, while an excess can sometimes lead to unwanted side reactions.

  • Purity of Starting Materials: Impurities in the substrates or solvents can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product. Ensure all starting materials are of high purity.

  • Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This can be due to the product's partial solubility in the aqueous phase during extraction or its degradation on silica (B1680970) gel during chromatography.

Q2: I suspect moisture is affecting my reaction. How can I ensure anhydrous conditions?

Maintaining a water-free environment is crucial for many reactions catalyzed by this compound. Here are some key steps:

  • Dry Glassware: All glassware should be thoroughly oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum immediately before use.

  • Anhydrous Solvents: Use freshly distilled and dried solvents. Solvents can be dried using appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for chlorinated solvents) and stored over molecular sieves.

  • Dry Reagents: Ensure all solid reagents are dried in a vacuum oven or desiccator before use. Liquid reagents should be handled under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

Q3: Can this compound decompose during the reaction?

This compound is generally considered thermally stable.[1][2] However, like many catalysts, its stability can be affected by the specific reaction conditions, including the presence of strong nucleophiles or bases at elevated temperatures. While decomposition of the triflate anion itself is not a common issue under typical organic synthesis conditions, the overall catalytic cycle can be disrupted by side reactions.

Q4: What are some common side reactions to be aware of?

The acidic nature of the this compound catalyst can sometimes promote unwanted side reactions, such as:

  • Hydrolysis: As mentioned, hydrolysis of starting materials or products can occur if water is present.[3]

  • Elimination: For substrates prone to elimination reactions, the acidic conditions can favor the formation of alkenes.

  • Rearrangement: Carbocationic intermediates, which can be formed in the presence of a strong acid catalyst, may undergo rearrangement to more stable carbocations, leading to isomeric byproducts.

  • Polymerization: For certain substrates, such as styrenes or other reactive alkenes, acid-catalyzed polymerization can be a significant side reaction.

Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and resolving low yields in your this compound mediated synthesis.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Reagent & Solvent Purity (NMR, GC-MS, Karl Fischer) Start->CheckPurity CheckConditions Optimize Reaction Conditions (Temperature, Concentration, Time) Start->CheckConditions CheckWorkup Evaluate Work-up & Purification (Extraction pH, Chromatography) Start->CheckWorkup CheckSideReactions Investigate Side Reactions (TLC, LC-MS of crude mixture) Start->CheckSideReactions ImpureReagents Impure/Wet Reagents CheckPurity->ImpureReagents Suboptimal Suboptimal Conditions CheckConditions->Suboptimal ProductLoss Product Loss During Work-up CheckWorkup->ProductLoss SideProducts Significant Side Products CheckSideReactions->SideProducts Purify Purify/Dry Reagents & Solvents ImpureReagents->Purify Optimize Systematic Optimization (e.g., DoE) Suboptimal->Optimize ModifyWorkup Modify Work-up Protocol ProductLoss->ModifyWorkup ModifyConditions Adjust Conditions to Minimize Side Reactions (e.g., lower temp.) SideProducts->ModifyConditions ImprovedYield Improved Yield Purify->ImprovedYield Optimize->ImprovedYield ModifyWorkup->ImprovedYield ModifyConditions->ImprovedYield

References

Catalyst deactivation and regeneration of ammonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) as a catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish or incomplete. Is catalyst deactivation the cause?

A1: A decrease in reaction rate or an incomplete reaction is a primary indicator of catalyst deactivation. Other signs include the need for higher temperatures or longer reaction times to achieve a previously obtainable yield. To confirm deactivation, it is recommended to run a control experiment with a fresh batch of catalyst under identical conditions.

Q2: What are the common causes of ammonium trifluoromethanesulfonate deactivation?

A2: As a solid acid catalyst, this compound is susceptible to several deactivation mechanisms, broadly categorized as chemical, thermal, and mechanical.[1] The most common causes include:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or high molecular weight byproducts on the active sites of the catalyst is a frequent issue, especially in organic synthesis at elevated temperatures.[2][3] These deposits physically block the active sites, preventing substrate access.

  • Poisoning: Certain compounds in the reaction mixture can strongly adsorb to the catalyst's active sites, rendering them inactive.[4][5] For an acidic catalyst like this compound, basic compounds are common poisons.

  • Thermal Degradation: Although this compound is known to be thermally stable with a melting point of 224-226 °C, prolonged exposure to very high temperatures, especially under harsh reaction conditions, could potentially lead to decomposition.

  • Leaching: While less common for a solid catalyst, there is a possibility of the catalyst dissolving into the reaction medium, especially if a highly polar solvent is used at high temperatures. This leads to a loss of active catalyst from the solid phase.[6]

Q3: What specific compounds can act as poisons for my this compound catalyst?

A3: For acidic catalysts, substances with basic properties are typical poisons. Key examples include:

  • Amines and other nitrogen-containing compounds: These can neutralize the acid sites of the catalyst.[4][5][7] Even product amines in reactions like amination can cause self-poisoning.[5]

  • Water: While it can be a reactant or solvent, excess water can lead to the formation of hydrates and may block active sites or alter the catalyst's acidity.[8][9]

  • Basic Salts: If your starting materials or reagents contain basic salt impurities, these can neutralize the catalyst.

Q4: How can I determine the cause of my catalyst's deactivation?

A4: A systematic approach involving characterization of the spent catalyst is crucial.[1] The following table outlines a general diagnostic workflow:

ObservationPotential CauseSuggested Characterization Techniques
Dark discoloration of the catalyst (brown to black)Coking/FoulingThermogravimetric Analysis (TGA), Elemental Analysis (CHN), Raman Spectroscopy
No visible change, but loss of activityPoisoning or subtle cokingTemperature-Programmed Desorption (TPD) with a probe molecule (e.g., ammonia), X-ray Photoelectron Spectroscopy (XPS)
Physical degradation of the catalystThermal DegradationDifferential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)
Loss of catalyst mass after reaction and workupLeachingInductively Coupled Plasma (ICP) analysis of the reaction filtrate

Q5: Can I regenerate my deactivated this compound catalyst?

A5: Yes, in many cases, the catalyst can be regenerated, which can be more cost-effective than replacement. The appropriate regeneration method depends on the deactivation mechanism.[1][10]

  • For Coking/Fouling: The most common method is solvent washing to remove soluble organic deposits, followed by calcination (thermal treatment in the presence of air or oxygen) to burn off insoluble coke.[6]

  • For Poisoning: If the poison is weakly adsorbed, washing with a suitable solvent may be sufficient. For strongly adsorbed poisons, a mild thermal treatment or a specific chemical wash may be necessary. Reversible poisoning by water can often be overcome by drying the catalyst under vacuum at an elevated temperature.[10]

  • For Leaching: This is generally an irreversible deactivation mechanism.[6]

Data Presentation

The following tables provide an overview of deactivation mechanisms and regeneration strategies, along with typical parameters where applicable.

Table 1: Common Deactivation Mechanisms and Their Indicators

Deactivation MechanismPrimary IndicatorsCommon Causes
Coking/Fouling- Decreased reaction rate- Darkening of the catalyst- Increased pressure drop in flow reactors- High reaction temperatures- Unsaturated reactants/products- Long reaction times
Poisoning- Sharp drop in activity- No visible change in the catalyst- Basic impurities in feedstock (e.g., amines)- Water in non-aqueous reactions- Product inhibition
Thermal Degradation- Change in crystal structure- Loss of surface area- Exceeding the catalyst's thermal stability limit- Localized hotspots in the reactor
Leaching- Loss of catalyst mass- Presence of catalyst components in the product- Use of highly polar solvents- High reaction temperatures

Table 2: General Regeneration Strategies

Deactivation MechanismRegeneration MethodKey ParametersExpected Outcome
Coking/FoulingSolvent Washing- Solvent choice (e.g., ethanol, acetone)- Temperature- DurationRemoval of soluble organic residues
Calcination- Temperature ramp rate (e.g., 1-5 °C/min)- Final temperature (e.g., 300-450 °C)- Atmosphere (air or N₂/O₂ mixture)- Duration (e.g., 3-5 hours)Combustion of coke to CO₂ and H₂O
PoisoningSolvent Washing- Solvent choice to dissolve the poisonRemoval of weakly adsorbed poisons
Thermal Treatment- Temperature below catalyst decomposition- Inert atmosphere (e.g., N₂)Desorption of volatile poisons

Experimental Protocols

Protocol 1: Catalyst Activity Testing

This protocol provides a general method for assessing the activity of a fresh versus a spent this compound catalyst.

  • Reactor Setup: In a clean, dry reaction vessel, combine the reactants and solvent for your specific reaction.

  • Catalyst Addition: Add a precisely weighed amount of the catalyst (e.g., 5 mol% relative to the limiting reagent).

  • Reaction Conditions: Bring the reaction mixture to the desired temperature and stir at a consistent rate to ensure good mixing.

  • Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Analysis: Quench the reaction in the aliquots and analyze them using an appropriate technique (e.g., GC, HPLC, NMR) to determine the conversion of the starting material or the yield of the product.

  • Comparison: Plot the conversion/yield as a function of time for both the fresh and the spent catalyst. A significantly slower reaction profile for the spent catalyst indicates deactivation.

Protocol 2: Regeneration of a Coked Catalyst

This protocol describes a general procedure for regenerating an this compound catalyst deactivated by coking.

  • Solvent Washing: a. After the reaction, recover the solid catalyst by filtration. b. Wash the catalyst multiple times with a solvent in which the organic foulants are soluble (e.g., ethanol, acetone) to remove any adsorbed reactants and products. c. Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination (if solvent washing is insufficient): a. Place the dried, washed catalyst in a ceramic crucible inside a tube furnace. b. Purge the furnace with an inert gas (e.g., nitrogen) while slowly ramping the temperature (e.g., 2-5 °C/min) to a point below the catalyst's decomposition temperature (a safe upper limit would be around 200°C to start, given its melting point). c. Once at the target temperature, introduce a controlled flow of air or a lean oxygen/nitrogen mixture. Caution: The combustion of coke is exothermic and can cause a sudden temperature increase. Start with a low oxygen concentration. d. Hold at the calcination temperature for 2-4 hours, or until the coke is removed (this can be monitored by observing the color of the catalyst returning to white or by analyzing the off-gas for CO₂). e. Switch back to an inert gas flow and allow the furnace to cool to room temperature. f. The regenerated catalyst is now ready for activity testing or reuse.

Mandatory Visualizations

Deactivation_Troubleshooting start Reduced Reaction Rate / Yield check_deactivation Run control with fresh catalyst start->check_deactivation is_deactivated Deactivation Confirmed? check_deactivation->is_deactivated no_deactivation Investigate other parameters (temperature, purity of reagents, etc.) is_deactivated->no_deactivation No characterize Characterize Spent Catalyst is_deactivated->characterize Yes coking Coking / Fouling (Dark color, carbon presence) characterize->coking poisoning Poisoning (Activity loss, no visible change) characterize->poisoning thermal Thermal Degradation (Physical changes) characterize->thermal regenerate Select Regeneration Strategy coking->regenerate poisoning->regenerate irreversible Likely Irreversible (Replace catalyst) thermal->irreversible wash_calcine Solvent Wash / Calcination regenerate->wash_calcine Coking wash_thermal Solvent Wash / Mild Thermal Treatment regenerate->wash_thermal Poisoning test_activity Test Activity of Regenerated Catalyst wash_calcine->test_activity wash_thermal->test_activity

Caption: Troubleshooting workflow for catalyst deactivation.

Regeneration_Cycle cluster_reaction Reaction Phase cluster_regeneration Regeneration Phase Fresh Catalyst Fresh Catalyst Reaction Reaction Fresh Catalyst->Reaction Deactivated Catalyst Deactivated Catalyst Reaction->Deactivated Catalyst Recovery Recovery Deactivated Catalyst->Recovery Regeneration Treatment Regeneration Treatment Recovery->Regeneration Treatment Regenerated Catalyst Regenerated Catalyst Regeneration Treatment->Regenerated Catalyst Regenerated Catalyst->Reaction Reuse

Caption: The catalyst deactivation and regeneration cycle.

References

Impact of solvent choice on ammonium trifluoromethanesulfonate catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH4OTf) as a catalyst. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a particular focus on the impact of solvent choice on catalytic activity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of NH4OTf in organic synthesis.

Q1: What is ammonium trifluoromethanesulfonate (NH4OTf) and what are its primary applications as a catalyst?

This compound is a white, crystalline, and thermally stable solid that is highly soluble in water. It is widely used as a catalyst in various organic reactions. Its applications include serving as an electrolyte additive in batteries, a precursor for polymer electrolytes, and a co-catalyst in the synthesis of conductive polymers. In organic synthesis, it is valued for its ability to promote reactions such as glycosylations, Biginelli reactions, and the synthesis of quinolines.

Q2: How should I handle and store this compound?

NH4OTf should be handled with care. It is advisable to wear protective gloves, safety glasses, and a dust mask.[1] The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[2][3] Always wash hands thoroughly after handling.[2]

Q3: My reaction yield is lower than expected. What are the general first steps for troubleshooting?

When encountering low yields, a systematic approach is crucial.[4]

  • Verify Starting Materials: Ensure the purity of your reactants and catalyst. Impurities can poison the catalyst or lead to side reactions.

  • Check Reaction Conditions: Confirm the accuracy of temperature, reaction time, and reactant stoichiometry.

  • Analyze the Crude Reaction Mixture: Use techniques like TLC, GC-MS, or NMR to identify unreacted starting materials, byproducts, or decomposition products. This will provide clues about the underlying issue.[4]

Q4: Can the choice of solvent significantly impact my reaction when using NH4OTf?

Yes, the solvent can have a profound effect on the catalytic activity of NH4OTf. Solvent properties such as polarity, coordinating ability, and proticity can influence the solubility of the catalyst and reactants, the stabilization of intermediates and transition states, and ultimately the reaction rate and selectivity.[5][6]

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments.

Guide 1: Low Reaction Yield

Low or no product yield is a common problem in organic synthesis. The following workflow can help diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Purity of Reactants & Catalyst start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_conditions->analyze_mixture incomplete_reaction Incomplete Reaction: Significant Starting Material Remains analyze_mixture->incomplete_reaction Analysis Results side_products Side Products Observed analyze_mixture->side_products decomposition Product or Starting Material Decomposition analyze_mixture->decomposition optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Increase Catalyst Loading incomplete_reaction->optimize_conditions Yes success Improved Yield incomplete_reaction->success No change_solvent Change Solvent: - Screen Solvents with  Different Polarities side_products->change_solvent Yes side_products->success No milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Reaction Time decomposition->milder_conditions Yes decomposition->success No optimize_conditions->success change_solvent->success milder_conditions->success

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Catalyst Deactivation

Catalyst deactivation can lead to a decrease in reaction rate over time or a complete halt of the reaction.

Possible Causes:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.

  • Fouling: Deposition of byproducts or polymeric material on the catalyst surface can block active sites.

  • Thermal Decomposition: Although NH4OTf is thermally stable, very high temperatures can lead to decomposition.

  • Interaction with Solvent: Certain solvents may interact with the catalyst in a way that reduces its activity. For example, highly coordinating solvents might compete with the substrate for binding to the active catalytic species.

Troubleshooting Steps:

  • Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and free from potential catalyst poisons (e.g., sulfur- or phosphorus-containing compounds).

  • Optimize Reaction Temperature: Avoid excessively high temperatures.

  • Filter the Catalyst: If the catalyst is heterogeneous or has precipitated, filter it from the reaction mixture, wash with a suitable solvent, and dry it before reuse to check for activity.

  • Consider Catalyst Loading: An insufficient amount of catalyst may give the appearance of deactivation. Try increasing the catalyst loading.

Catalyst_Deactivation cluster_causes Potential Causes start Decreased Reaction Rate or Stalled Reaction check_purity Verify Purity of Reactants and Solvent start->check_purity check_temp Review Reaction Temperature start->check_temp check_loading Check Catalyst Loading start->check_loading poisoning Poisoning check_purity->poisoning decomposition Thermal Decomposition check_temp->decomposition fouling Fouling check_loading->fouling

Caption: Key factors to investigate in case of suspected catalyst deactivation.

Data Presentation: Impact of Solvent on Reaction Yield

The choice of solvent can dramatically influence the yield of a reaction catalyzed by this compound. The following table summarizes the effect of different solvents on the yield of a model Biginelli reaction.

Table 1: Effect of Solvent on the Yield of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Ammonium Trifluoroacetate (B77799) *

EntrySolventYield (%)
1Ethanol85
2Methanol82
3Acetonitrile78
4Tetrahydrofuran (THF)75
5Dichloromethane (DCM)70
6Toluene65
7Solvent-free92

*Data adapted from a study on ammonium trifluoroacetate-mediated synthesis of dihydropyrimidines.[7] While not NH4OTf, ammonium trifluoroacetate is a closely related ammonium salt catalyst, and similar trends in solvent effects can be anticipated. Reactions were typically carried out at 80°C.

Experimental Protocols

This section provides detailed methodologies for key experiments where the choice of solvent is a critical parameter.

Protocol 1: Solvent Screening for the NH4OTf-Catalyzed Synthesis of Quinolines (Friedländer Annulation)

This protocol describes a general procedure for screening various solvents to optimize the yield of quinoline (B57606) derivatives.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • β-Ketoester (1.2 mmol)

  • This compound (10 mol%)

  • Various anhydrous solvents (e.g., Ethanol, Acetonitrile, Toluene, Dichloromethane, THF, Solvent-free)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a series of reaction vials, add the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.2 mmol), and this compound (0.1 mmol).

  • Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent. For the solvent-free reaction, do not add any solvent.

  • Reaction: Stir the mixtures at a set temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion (e.g., 2-4 hours, or when TLC indicates consumption of the starting material), cool the reaction mixtures to room temperature. If a precipitate has formed, filter the solid product and wash with a small amount of cold solvent. If the product is in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Analysis: Characterize the product by NMR and Mass Spectrometry and determine the yield for each solvent to identify the optimal reaction medium.

Quinoline_Synthesis_Workflow start Start setup Combine Reactants and NH4OTf in Separate Vials start->setup add_solvents Add Different Anhydrous Solvent to Each Vial setup->add_solvents heat Heat and Stir at Controlled Temperature add_solvents->heat monitor Monitor Reaction Progress by TLC heat->monitor workup Workup: Cool, Isolate Crude Product monitor->workup purify Purify Product (Recrystallization or Chromatography) workup->purify analyze Analyze Yield and Purity for Each Solvent purify->analyze end End analyze->end

Caption: Experimental workflow for solvent screening in NH4OTf-catalyzed quinoline synthesis.

Protocol 2: General Procedure for the NH4OTf-Catalyzed Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related structures.

Materials:

  • Tryptamine (B22526) or a derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • This compound (10-20 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Molecular sieves (optional, but recommended)

Procedure:

  • To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.

  • Add this compound to the mixture.

  • Stir the reaction at the desired temperature (from room temperature to reflux) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pictet_Spengler_Mechanism Tryptamine Tryptamine Imine Schiff Base/Iminium Ion Tryptamine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization NH4OTf (Acid Catalyst) Product Tetrahydro-β-carboline Cyclization->Product Rearomatization

Caption: Simplified reaction pathway for the Pictet-Spengler reaction.

References

Technical Support Center: Work-up Procedures for Ammonium Trifluoromethanesulfonate Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of ammonium trifluoromethanesulfonate relevant to its removal?

This compound is a white, crystalline solid that is highly soluble in water and other polar solvents. Its ionic nature dictates its solubility, making it generally insoluble in nonpolar organic solvents. It is also thermally stable, meaning it does not readily decompose under typical work-up conditions.[1]

Q2: What is the most common and straightforward method to remove this compound?

Aqueous extraction is the most common and direct method for removing this compound from a reaction mixture.[2] Due to its high water solubility, it will preferentially partition into the aqueous phase when the reaction mixture is worked up with an organic solvent and water.

Q3: My product is also somewhat water-soluble. How can I minimize product loss during aqueous extraction?

To minimize the loss of a water-soluble product, you can use a saturated brine (sodium chloride) solution for the aqueous wash. The high concentration of salt in the aqueous phase will decrease the solubility of your organic product in the aqueous layer, a phenomenon known as "salting out," and drive it into the organic layer.[3] Multiple extractions with smaller volumes of the aqueous solution are also more effective at removing the salt while minimizing product loss compared to a single extraction with a large volume.

Q4: I've performed several aqueous washes, but I suspect there is still some this compound in my organic layer. What should I do?

If residual this compound remains after aqueous washes, it is likely due to the presence of a polar organic solvent that increases the salt's solubility in the organic phase. In this case, you can try a precipitation/crystallization method or use column chromatography for purification.

Q5: Can I use an ion-exchange resin to remove this compound?

Yes, cation-exchange chromatography can be an effective method for removing the ammonium cation (NH₄⁺). The trifluoromethanesulfonate anion (OTf⁻) would not be retained by a cation-exchange resin. This method is particularly useful for products that are sensitive to aqueous work-ups or are highly polar.[4]

Troubleshooting Guides

Issue 1: Emulsion formation during aqueous extraction.

Cause:

  • High concentration of polar organic solvents (e.g., THF, acetone) in the reaction mixture.[5]

  • Presence of amphiphilic molecules (e.g., certain catalysts or byproducts).

Solution:

  • Break the emulsion: Add a small amount of brine to the separatory funnel and gently swirl.

  • Filter through Celite: Pass the entire mixture through a pad of Celite to break up the emulsion.

  • Solvent modification: If the emulsion persists, try adding a less polar solvent like diethyl ether or hexane (B92381) to the organic layer to decrease its polarity.

  • Centrifugation: If available, centrifuging the mixture can help to separate the layers.

Issue 2: Product precipitates along with this compound upon addition of an anti-solvent.

Cause:

  • The chosen anti-solvent is also a poor solvent for your product.

  • The concentration of your product is too high.

Solution:

  • Screen different anti-solvents: Test a range of nonpolar solvents (e.g., hexane, pentane, diethyl ether) on a small scale to find one that selectively precipitates the this compound.

  • Optimize the addition rate: Add the anti-solvent slowly while vigorously stirring to promote selective crystallization of the salt.

  • Adjust the concentration: Dilute the reaction mixture with more of the solvent in which your product is soluble before adding the anti-solvent.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassExamplesQualitative Solubility of NH₄OTf
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic Acetonitrile, DMF, DMSOModerate to High
"Borderline" THF, Dichloromethane, Ethyl AcetateLow to Moderate
Nonpolar Hexane, Toluene, Diethyl EtherVery Low to Insoluble

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

Objective: To remove this compound from a reaction mixture containing a water-immiscible organic solvent.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water.

  • Shake the funnel vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the dissolved this compound.

  • Drain the lower (denser) layer. Note: The organic layer may be the upper or lower layer depending on its density relative to water.

  • Repeat the wash with deionized water (2-3 times) to ensure complete removal of the salt.

  • For products with some water solubility, perform a final wash with saturated brine to minimize product loss to the aqueous phase.[3]

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[2]

  • Filter or decant the organic layer from the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Precipitation/Crystallization

Objective: To remove this compound from a reaction mixture where the product is soluble in a moderately polar organic solvent.

Methodology:

  • If the reaction was performed in a highly polar solvent (e.g., DMF, DMSO), first dilute the mixture with a solvent in which your product is soluble but the this compound has lower solubility (e.g., dichloromethane, ethyl acetate).

  • Slowly add a nonpolar anti-solvent (e.g., hexane, diethyl ether) to the stirred solution.

  • This compound should precipitate out as a white solid. The optimal ratio of solvent to anti-solvent should be determined empirically on a small scale.

  • Once precipitation is complete, cool the mixture in an ice bath to maximize the recovery of the precipitated salt.

  • Filter the mixture through a Büchner funnel to separate the solid this compound from the solution containing your product.

  • Wash the filter cake with a small amount of the cold anti-solvent.

  • Collect the filtrate, which contains your desired product.

  • Remove the solvent from the filtrate under reduced pressure.

Mandatory Visualization

Aqueous_Workup_Workflow ReactionMixture Reaction Mixture (Organic Solvent + Product + NH₄OTf) AddWater Add Deionized Water ReactionMixture->AddWater SeparatoryFunnel Shake & Separate Layers in Separatory Funnel AddWater->SeparatoryFunnel AqueousLayer Aqueous Layer (Water + NH₄OTf) SeparatoryFunnel->AqueousLayer Discard OrganicLayer Organic Layer (Organic Solvent + Product) SeparatoryFunnel->OrganicLayer WashBrine Wash with Brine (Optional) OrganicLayer->WashBrine DryOrganic Dry Organic Layer (e.g., MgSO₄) WashBrine->DryOrganic Filter Filter DryOrganic->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: Workflow for Aqueous Extraction of this compound.

Precipitation_Workflow ReactionMixture Reaction Mixture (Polar Solvent + Product + NH₄OTf) AddAntiSolvent Add Nonpolar Anti-Solvent ReactionMixture->AddAntiSolvent Precipitation Precipitation of NH₄OTf AddAntiSolvent->Precipitation Filter Filter Precipitation->Filter Solid Solid NH₄OTf Filter->Solid Discard Filtrate Filtrate (Solvent + Product) Filter->Filtrate Evaporate Evaporate Solvent Filtrate->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct

Caption: Workflow for Precipitation Removal of this compound.

References

Enhancing the stability of polymer electrolytes containing ammonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymer electrolytes containing ammonium (B1175870) trifluoromethanesulfonate (B1224126).

Troubleshooting Guides

Issue: Low Ionic Conductivity

Q1: My polymer electrolyte film exhibits very low ionic conductivity at room temperature. What are the potential causes and how can I improve it?

A1: Low ionic conductivity is a common issue and can stem from several factors. High crystallinity of the polymer matrix is a primary cause, as ion transport predominantly occurs in the amorphous regions. Additionally, strong ion pairing between the ammonium cations and trifluoromethanesulfonate anions can reduce the number of mobile charge carriers.

Troubleshooting Steps:

  • Reduce Crystallinity:

    • Incorporate Plasticizers: Adding plasticizers such as ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), or dimethylacetamide (DMA) can increase the amorphous phase content and enhance polymer chain flexibility, thereby facilitating ion mobility.[1]

    • Blend Polymers: Blending the host polymer with another compatible polymer, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) or poly(methyl methacrylate) (PMMA), can disrupt the crystalline structure and improve mechanical stability.[2]

    • Add Nanofillers: Introducing ceramic nanoparticles like MgO, Al₂O₃, or SiO₂ can help suppress polymer crystallization and create additional pathways for ion transport at the nanoparticle-polymer interface.[2][3]

  • Optimize Salt Concentration:

    • The relationship between salt concentration and ionic conductivity is not always linear. Initially, conductivity increases with salt concentration due to a higher number of charge carriers. However, at higher concentrations, ion aggregation and increased viscosity can lead to a decrease in conductivity.[4] It is crucial to determine the optimal salt concentration for your specific polymer system, which is often between 20-35 wt%.[5]

  • Increase Operating Temperature:

    • Ionic conductivity in polymer electrolytes is temperature-dependent and generally increases with temperature.[3] This is because higher temperatures promote polymer segmental motion, which facilitates ion transport.

Q2: I've added a high concentration of ammonium trifluoromethanesulfonate, but the ionic conductivity has decreased. Why is this happening?

A2: The decrease in ionic conductivity at high salt concentrations is a known phenomenon attributed to the formation of ion pairs and ion aggregates.[4][6] When the salt concentration is too high, the ions are in close proximity and the electrostatic attraction between the ammonium cations (NH₄⁺) and trifluoromethanesulfonate anions (CF₃SO₃⁻) leads to the formation of neutral ion pairs. These ion aggregates do not contribute to the overall ionic conductivity, thus reducing the number of effective charge carriers.[6] Furthermore, high salt concentrations can increase the viscosity of the polymer matrix, which restricts the mobility of the polymer chains and, consequently, the ions.[4]

Issue: Poor Mechanical Stability

Q3: My polymer electrolyte film is brittle and difficult to handle. How can I improve its mechanical properties?

A3: Poor mechanical stability is often a trade-off for high ionic conductivity, especially when high concentrations of plasticizers are used. To enhance mechanical strength and flexibility:

  • Polymer Blending: Creating a blend with a mechanically robust polymer like PVdF-HFP can significantly improve the film's durability without severely compromising ionic conductivity.[2]

  • Cross-linking: Introducing cross-linking agents to the polymer matrix can create a network structure, which enhances the mechanical integrity of the electrolyte film.[7]

  • Incorporate Nanofillers: The addition of inert nanofillers not only improves ionic conductivity but can also reinforce the polymer matrix, leading to better mechanical stability.[8]

Issue: Phase Separation

Q4: I am observing phase separation in my polymer electrolyte, especially after adding plasticizers or blending polymers. What can I do to prevent this?

A4: Phase separation can occur when the components of the electrolyte system (polymer, salt, plasticizer) are not fully miscible, leading to a non-homogeneous film with poor and inconsistent performance.[9][10]

  • Solvent Selection: Ensure that the solvent used in the solution casting method is a good solvent for all components to promote homogeneous mixing.

  • Stirring and Homogenization: Thoroughly dissolve and stir the mixture for an extended period (e.g., 24 hours) to ensure a homogenous solution before casting.[5]

  • Component Compatibility: Select polymers and plasticizers that are known to be compatible. The salt itself can sometimes act as a compatibilizer, but this is concentration-dependent.[7][9] In some cases, increasing the salt concentration beyond a critical point can surprisingly lead to miscible blends.[9]

Frequently Asked Questions (FAQs)

Q5: What is the typical electrochemical stability window for polymer electrolytes containing this compound?

A5: The electrochemical stability window (ESW) is a critical parameter that determines the operating voltage range of an electrochemical device. For polymer electrolytes with this compound, the ESW can vary depending on the host polymer and additives. Generally, these electrolytes are stable up to ~4V.[11] It is essential to determine the ESW for your specific system experimentally using techniques like Linear Sweep Voltammetry (LSV).[11][12]

Q6: How does the lattice energy of the ammonium salt affect the electrolyte's stability?

A6: The lattice energy of the salt plays a significant role in its dissociation within the polymer matrix. Ammonium salts with low lattice energy (less than 600 kJ/mol) have a greater tendency for ion reassociation, where the cations and anions recombine.[13] This can lead to salt leakage to the surface of the polymer film and a decrease in the number of mobile ions, ultimately reducing ionic conductivity and overall stability.[13]

Q7: Can residual solvent in the polymer electrolyte film affect its stability and performance?

A7: Yes, residual solvent from the solution casting process can significantly impact the electrolyte's properties. While a small amount of a high-boiling point solvent can act as a plasticizer and enhance conductivity, volatile solvents can evaporate over time, leading to a decrease in conductivity and mechanical flexibility. It is crucial to have a controlled and thorough drying process, often under vacuum, to remove the majority of the casting solvent.[5]

Data Presentation

Table 1: Effect of Additives on Ionic Conductivity of PEMA-based Electrolytes

Additive TypeAdditiveConcentrationIonic Conductivity (S/cm)Reference
NanofillerMgO1 wt%1.0 x 10⁻⁵[2]
Polymer BlendPVC-up to 10⁻³[2]
Polymer BlendPVdF-HFP-up to 10⁻³[2]
Ionic LiquidEMITFSI-10⁻⁴[14]

Table 2: Ionic Conductivity of Polymer Electrolytes with Different Ammonium Salts

Polymer HostAmmonium SaltSalt Concentration (wt%)Highest Ionic Conductivity (S/cm)
Carboxymethyl chitosanNH₄CF₃SO₃208.90 x 10⁻⁶
PVDF/MG49NH₄CF₃SO₃306.32 x 10⁻⁴
PEMANH₄CF₃SO₃351.02 x 10⁻⁵
PMMAHCF₃SO₃103.31 x 10⁻⁴
PMMA + 50 wt% PCHCF₃SO₃105.37 x 10⁻³
PMMA + 50 wt% PC + 3 wt% SiO₂HCF₃SO₃108.84 x 10⁻³

Experimental Protocols

1. Preparation of Polymer Electrolyte Film by Solution Casting

This protocol describes the most common method for preparing polymer electrolyte films in a laboratory setting.[5][15]

  • Dissolution of Polymer: Dissolve a known weight of the host polymer (e.g., PEMA) in a suitable volatile solvent (e.g., tetrahydrofuran, THF) in a clean, dry beaker. Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Dissolution of Salt: In a separate beaker, dissolve the desired weight percentage of this compound in the same solvent.

  • Mixing: Add the salt solution to the polymer solution dropwise while continuously stirring. If using additives like plasticizers or nanofillers, they should be added at this stage.

  • Homogenization: Continue stirring the final mixture for at least 24 hours to ensure a homogeneous solution.[5]

  • Casting: Pour the homogeneous solution into a flat, level petri dish.

  • Solvent Evaporation: Cover the petri dish and allow the solvent to evaporate slowly at room temperature. Slow evaporation helps in the formation of a uniform film.

  • Drying: Once a freestanding film is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 50-60 °C) for several hours to remove any residual solvent.

  • Storage: Store the dried film in a desiccator to prevent moisture absorption.

2. Characterization of Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)

EIS is the standard technique to measure the ionic conductivity of polymer electrolytes.[16][17]

  • Sample Preparation: Cut a circular piece of the polymer electrolyte film of a known thickness and area.

  • Cell Assembly: Sandwich the film between two stainless steel blocking electrodes of a known area. Ensure good contact between the electrolyte and the electrodes.

  • EIS Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage (typically 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Acquisition: Record the real (Z') and imaginary (Z'') parts of the impedance at each frequency.

  • Data Analysis:

    • Plot the Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the film and A is the area of the electrode-electrolyte contact.[16]

3. Determination of Electrochemical Stability Window (ESW) by Linear Sweep Voltammetry (LSV)

LSV is used to determine the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[11][12]

  • Cell Assembly: Assemble a cell with the polymer electrolyte sandwiched between a lithium metal reference/counter electrode and a stainless steel working electrode.

  • LSV Measurement: Connect the cell to a potentiostat.

  • Anodic Scan: Sweep the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).[11]

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • The anodic stability limit is the potential at which a sharp increase in current is observed, indicating the onset of oxidative decomposition of the electrolyte.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis P1 Dissolve Polymer P3 Mix & Homogenize P1->P3 P2 Dissolve NH4CF3SO3 P2->P3 P4 Solution Casting P3->P4 P5 Drying P4->P5 C1 Electrochemical Impedance Spectroscopy (EIS) P5->C1 C2 Linear Sweep Voltammetry (LSV) P5->C2 C3 Fourier-Transform Infrared Spectroscopy (FTIR) P5->C3 A1 Calculate Ionic Conductivity C1->A1 A2 Determine Electrochemical Stability Window C2->A2 A3 Analyze Polymer-Salt Interactions C3->A3

Caption: Experimental workflow for polymer electrolyte preparation and characterization.

Stability_Enhancement_Logic cluster_problem Problem cluster_causes Root Causes cluster_solutions Solutions Problem Low Ionic Conductivity & Poor Mechanical Stability Cause1 High Crystallinity Problem->Cause1 Cause2 Ion Aggregation Problem->Cause2 Cause3 Low Polymer Segmental Motion Problem->Cause3 Sol1 Add Plasticizers Cause1->Sol1 Sol2 Incorporate Nanofillers Cause1->Sol2 Sol4 Polymer Blending Cause1->Sol4 Cause2->Sol1 Sol3 Optimize Salt Concentration Cause2->Sol3 Cause3->Sol1 Cause3->Sol2

Caption: Logical relationship between issues, causes, and solutions for electrolyte stability.

References

Validation & Comparative

A Head-to-Head Battle of Catalysts: Ammonium Trifluoromethanesulfonate Derivatives vs. Triflic Acid in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to optimizing esterification reactions, a cornerstone of organic synthesis. This guide provides a comprehensive comparison of ammonium (B1175870) trifluoromethanesulfonate (B1224126) derivatives, specifically diphenylammonium triflate (DPAT), and the well-established superacid, triflic acid (TfOH), as catalysts in esterification. We delve into their performance, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.

At a Glance: Performance Comparison

While both triflic acid and ammonium trifluoromethanesulfonate derivatives are potent catalysts for esterification, they exhibit key differences in handling, substrate scope, and reaction conditions. Triflic acid is a powerful, corrosive liquid superacid, while this compound and its derivatives, such as DPAT, are often crystalline, air-stable solids, making them easier to handle.

The primary advantage of this compound catalysts lies in their remarkable efficacy in reactions involving sterically hindered substrates and their ability to promote esterification under mild conditions without the need for water removal. This is attributed to the hydrophobic environment created by the bulky ammonium cation, which shields the catalytic site from water produced during the reaction. In contrast, while highly active, triflic acid's performance can sometimes be hampered by side reactions in sensitive applications.

CatalystFormHandlingTypical Catalyst LoadingReaction ConditionsKey Advantages
This compound (as DPAT) Crystalline SolidAir-stable, easy to handle1-10 mol%Mild (e.g., 80°C), no water removal neededExcellent for sterically hindered substrates, clean reactions, simple work-up[1]
Triflic Acid (TfOH) Fuming LiquidCorrosive, moisture-sensitive0.1-5 mol%Variable, can be used at room temperature or elevated temperaturesHigh catalytic activity, broad applicability

Experimental Deep Dive: Protocols and Data

Here, we present typical experimental protocols for esterification using both diphenylammonium triflate (DPAT) and triflic acid to provide a practical basis for comparison.

Diphenylammonium Triflate (DPAT) Catalyzed Esterification

A study by Wakasugi et al. demonstrates the efficacy of DPAT in the esterification of a variety of carboxylic acids and alcohols.[1]

General Experimental Protocol: A mixture of a carboxylic acid (1.0 mmol), an alcohol (1.0-1.2 mmol), and diphenylammonium triflate (DPAT) (0.01-0.1 mmol, 1-10 mol%) in a solvent such as toluene (B28343) (1-2 mL) is heated at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired ester. A key advantage of this method is that it does not require a dehydrating system like a Dean-Stark apparatus.[1]

Selected Experimental Data for DPAT-Catalyzed Esterification:

Carboxylic AcidAlcoholCatalyst Loading (mol%)Time (h)Yield (%)
Benzoic Acid1-Octanol1194
Pivalic Acid1-Octanol102483
Adipic Acid1-Hexanol5 (per COOH)1293 (di-ester)

Data sourced from Wakasugi et al.[1] and Akat et al.[2]

Triflic Acid (TfOH) Catalyzed Esterification

Triflic acid is a highly efficient catalyst for Fischer esterification, often requiring very low catalyst loadings.

General Experimental Protocol: To a solution of the carboxylic acid (1.0 mmol) and an excess of the alcohol (used as solvent or with an inert co-solvent) is added triflic acid (0.001-0.05 mmol, 0.1-5 mol%) at room temperature. The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or GC. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

While a direct, side-by-side comparison in the same publication is scarce, a study on dehydrative glycosylation, a mechanistically related reaction, found that triflic acid alone led to a mixture of products, whereas DPAT provided a cleaner reaction, highlighting the potential for improved selectivity with the ammonium salt catalyst.[3]

Mechanistic Insights and Visualizations

The catalytic cycles of triflic acid and diphenylammonium triflate in esterification share the fundamental principle of protonating the carboxylic acid to enhance its electrophilicity. However, the role of the counterion in the case of DPAT introduces a significant difference.

Triflic Acid Catalysis

Triflic acid, being a strong Brønsted acid, readily protonates the carbonyl oxygen of the carboxylic acid. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the catalyst.

Triflic_Acid_Catalysis cluster_cycle Catalytic Cycle RCOOH Carboxylic Acid (RCOOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ (from TfOH) ROH Alcohol (R'OH) H2O Water (H₂O) Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH Tetrahedral_Intermediate->Ester - H₂O, - H⁺ TfOH_in TfOH (H⁺) TfO_neg TfO⁻ TfOH_out TfOH (H⁺)

Caption: Triflic Acid Catalyzed Esterification Cycle.

Diphenylammonium Triflate (DPAT) Catalysis

In the case of DPAT, the diphenylammonium ion serves as the proton donor. A key feature of this catalyst is the proposed "hydrophobic pocket" created by the two phenyl groups on the nitrogen atom. This steric hindrance is believed to shield the reactive center from the water molecule formed during the reaction, thus preventing the reverse hydrolysis reaction and driving the equilibrium towards the ester product, even without bulk water removal. This makes it particularly effective for challenging esterifications.

DPAT_Catalysis cluster_cycle DPAT Catalytic Cycle RCOOH Carboxylic Acid (RCOOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + Ph₂NH₂⁺ ROH Alcohol (R'OH) Ester Ester (RCOOR') DPAT_H DPAT (Ph₂NH₂⁺TfO⁻) DPA Diphenylamine (Ph₂N) DPA->DPAT_H + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water_shielded H₂O (shielded by Ph₂ groups)

Caption: Proposed DPAT Catalyzed Esterification Cycle.

Conclusion

Both this compound derivatives, such as DPAT, and triflic acid are highly effective catalysts for esterification.

  • Triflic acid remains a go-to catalyst for its sheer power and broad applicability, especially when dealing with less sensitive substrates where its high acidity can be fully leveraged.

  • This compound derivatives (e.g., DPAT) emerge as superior alternatives for more delicate and sterically demanding esterifications. Their ease of handling, mild reaction conditions, and the unique mechanistic advantage of shielding the reaction from water make them a valuable tool in modern organic synthesis, aligning well with the principles of green chemistry.

The choice between these two powerful catalysts will ultimately depend on the specific requirements of the synthesis, including substrate sensitivity, steric hindrance, and desired reaction conditions. For challenging esterifications where clean reactions and simple procedures are a priority, this compound catalysts present a compelling and often advantageous option.

References

A Comparative Guide to Ammonium Trifluoromethanesulfonate and Scandium Triflate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and sustainability of a chemical transformation. Both Brønsted and Lewis acids are fundamental pillars of modern catalysis. This guide provides an objective comparison between a simple Brønsted acid, ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf), and a powerful Lewis acid, scandium triflate (Sc(OTf)₃), with a focus on their application in the synthesis of medicinally relevant heterocyclic compounds.

At a Glance: Key Distinctions

FeatureAmmonium Trifluoromethanesulfonate (NH₄OTf)Scandium (III) Triflate (Sc(OTf)₃)
Catalyst Type Brønsted AcidStrong Lewis Acid[1]
Mechanism of Action Proton (H⁺) donationCoordination to heteroatoms (e.g., oxygen, nitrogen)
Water Tolerance HighHigh, known to be a water-tolerant Lewis acid[1][2]
Key Applications Acid-catalyzed reactions (e.g., esterification, cyclizations)Friedel-Crafts reactions, aldol (B89426) reactions, Diels-Alder, Mannich reactions, cycloadditions[1][2]
Recyclability Possible, but less commonly reportedReadily recoverable and reusable[3]
Cost-Effectiveness Generally more economicalHigher cost due to the rare-earth metal

Performance in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. Both ammonium salts and scandium triflate have been demonstrated to be effective catalysts for this transformation. Below is a comparative summary of their performance based on experimental data from separate studies.

Table 1: Comparison of NH₄OTf and Sc(OTf)₃ in the Biginelli Reaction

EntryAldehydeCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference
1BenzaldehydeNH₄OTf (as trifluoroacetate)5020 min96[4]
2BenzaldehydeSc(OTf)₃53 h93[3]
34-ChlorobenzaldehydeNH₄OTf (as trifluoroacetate)5020 min98[4]
44-ChlorobenzaldehydeSc(OTf)₃53 h95[3]
54-MethoxybenzaldehydeNH₄OTf (as trifluoroacetate)5020 min95[4]
64-MethoxybenzaldehydeSc(OTf)₃54 h90[3]
74-NitrobenzaldehydeNH₄OTf (as trifluoroacetate)5020 min98[4]
84-NitrobenzaldehydeSc(OTf)₃52 h98[3]

Note: The data for NH₄OTf is based on the use of ammonium trifluoroacetate (B77799), which acts as a comparable Brønsted acid catalyst. Reaction conditions vary between the studies (NH₄OTf: 80°C, neat; Sc(OTf)₃: refluxing acetonitrile).

Experimental Protocols

Ammonium Trifluoroacetate-Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol details the synthesis of DHPMs using ammonium trifluoroacetate as a catalyst under solvent-free conditions.

Materials:

  • Aldehyde (5 mmol)

  • β-Dicarbonyl ester (e.g., ethyl acetoacetate) (5 mmol)

  • Urea or Thiourea (7.5 mmol)

  • Ammonium trifluoroacetate (50 mmol)

Procedure:

  • A mixture of the aldehyde, β-dicarbonyl ester, urea/thiourea, and ammonium trifluoroacetate is taken in a vial.

  • The mixture is heated neat at 80°C for 20 to 30 minutes.

  • After cooling to room temperature, the solid formed is filtered.

  • The solid is washed with cold water (2 x 10 mL) followed by diethyl ether.

  • If necessary, the crude product is recrystallized from ethanol (B145695) or ethyl acetate (B1210297) to afford the pure product[4].

Scandium (III) Triflate-Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol outlines the synthesis of DHPMs using scandium triflate as a recyclable catalyst.

Materials:

  • Aldehyde (e.g., benzaldehyde) (5 mmol)

  • β-Dicarbonyl ester (e.g., ethyl acetoacetate) (5 mmol)

  • Urea (5 mmol)

  • Anhydrous Scandium (III) triflate (5 mol%)

  • Acetonitrile (B52724) (10 mL)

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, urea, and anhydrous Sc(OTf)₃ in acetonitrile is refluxed for the time specified in Table 1 (typically 2-4 hours).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a sintered funnel.

  • The crude product is purified by recrystallization from ethanol to yield the pure DHPM[3].

  • The filtrate containing Sc(OTf)₃ can be used for subsequent reactions, demonstrating the catalyst's reusability[3].

Mechanistic Considerations and Catalyst Selection

The choice between a Brønsted acid like this compound and a Lewis acid such as scandium triflate depends on the specific substrate and desired reaction outcome. Their mechanisms of action in the Biginelli reaction, while both leading to the same product, proceed through different activation pathways.

Catalyst_Selection_Workflow Start Reaction Start: Aldehyde, β-Ketoester, Urea Catalyst_Choice Catalyst Choice Start->Catalyst_Choice NH4OTf_Path Brønsted Acid Catalysis (NH₄OTf) Catalyst_Choice->NH4OTf_Path  Proton Source Needed ScOTf3_Path Lewis Acid Catalysis (Sc(OTf)₃) Catalyst_Choice->ScOTf3_Path  Lewis Acidic Center  for Coordination Protonation Protonation of Aldehyde Carbonyl NH4OTf_Path->Protonation Coordination Sc³⁺ Coordination to Aldehyde Carbonyl ScOTf3_Path->Coordination Imine_Formation_A N-Acyliminium Ion Intermediate Protonation->Imine_Formation_A Imine_Formation_B N-Acyliminium Ion Intermediate Coordination->Imine_Formation_B Cyclocondensation Cyclocondensation & Dehydration Imine_Formation_A->Cyclocondensation Imine_Formation_B->Cyclocondensation Product 3,4-Dihydropyrimidin-2(1H)-one Cyclocondensation->Product

Caption: Catalyst selection workflow for the Biginelli reaction.

The Brønsted acid (NH₄OTf) acts by protonating the aldehyde carbonyl group, which enhances its electrophilicity and facilitates the initial condensation with urea. In contrast, the Lewis acid (Sc(OTf)₃) coordinates to the carbonyl oxygen, similarly activating the aldehyde towards nucleophilic attack.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: Aldehyde, β-Ketoester, Urea Catalyst Add Catalyst: NH₄OTf or Sc(OTf)₃ Reactants->Catalyst Heating Apply Heat (e.g., 80°C or Reflux) Catalyst->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Isolation Isolate Crude Product (Filtration) Cooling->Isolation Purification Purify (Recrystallization) Isolation->Purification Product Pure DHPM Product Purification->Product

Caption: General experimental workflow for DHPM synthesis.

Conclusion

Both this compound and scandium triflate are effective catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.

  • This compound (and its analogues) offers a cost-effective and straightforward option, providing excellent yields in very short reaction times under solvent-free conditions, although at a higher catalyst loading.

  • Scandium triflate stands out as a highly efficient, water-tolerant, and recyclable Lewis acid catalyst. It operates at a much lower catalyst loading, which is a significant advantage for green chemistry and process scalability, despite its higher initial cost.

The selection between these two catalysts will ultimately be guided by the specific requirements of the synthesis, including cost considerations, desired reaction conditions (solvent-free vs. solution), and the importance of catalyst recyclability. For large-scale industrial applications where catalyst recovery and reuse are paramount, scandium triflate may be the preferred choice. For smaller-scale laboratory syntheses where speed and cost-effectiveness are the primary drivers, this compound presents a compelling alternative.

References

A Comparative Guide to Ammonium Trifluoromethanesulfonate and Metal Triflates in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, yield, and environmental impact. Both ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) and various metal triflates (M(OTf)ₓ) are widely employed as catalysts in organic synthesis, primarily for their ability to act as Brønsted and Lewis acids, respectively. This guide provides an objective comparison of the performance of ammonium trifluoromethanesulfonate against a selection of metal triflates, supported by experimental data from the Pechmann condensation reaction.

Executive Summary

This compound serves as a mild, metal-free Brønsted acid catalyst. It is an attractive option for reactions sensitive to strong acids or metal contamination. Metal triflates, on the other hand, are powerful Lewis acid catalysts known for their high activity and functional group tolerance. The choice between these catalysts often depends on the specific requirements of the chemical transformation, including substrate sensitivity, desired reactivity, and tolerance for metal ions in the final product.

Performance Comparison in Pechmann Condensation

The Pechmann condensation, a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester, serves as an excellent model reaction to compare the catalytic activities of this compound and various metal triflates. The following table summarizes the performance of these catalysts in the reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776) to produce 7-hydroxy-4-methylcoumarin.

CatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Reference
Ammonium Triflate
Pentafluorophenylammonium Triflate (PFPAT)11002 h98[1]
Metal Triflates
Scandium(III) Triflate (Sc(OTf)₃)108015 min94[2]
Ytterbium(III) Triflate (Yb(OTf)₃)5851 h95[3]
Bismuth(III) Triflate (Bi(OTf)₃)21201.5 h92[2]
Copper(II) Triflate (Cu(OTf)₂)1011045 min85[2]
Zinc(II) Triflate (Zn(OTf)₂)101102 h82[2]

Note: The data presented is compiled from various sources and reaction conditions may not be identical, affecting a direct comparison.

Key Observations

  • Catalytic Activity: Metal triflates, particularly those of scandium and ytterbium, generally exhibit higher catalytic activity, leading to shorter reaction times and high yields even at moderate temperatures.

  • Catalyst Loading: While some ammonium triflates like PFPAT can be highly effective at low catalyst loadings, metal triflates often require a slightly higher loading to achieve optimal performance.

  • Reaction Conditions: Metal triflate-catalyzed reactions often proceed under milder temperature conditions compared to some traditional Brønsted acid catalysts.

  • Metal-Free Alternative: this compound and its derivatives provide a metal-free catalytic system, which is advantageous in applications where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients.

Experimental Protocols

A general experimental procedure for the Pechmann condensation of resorcinol and ethyl acetoacetate is provided below. Specific modifications to catalyst loading, temperature, and reaction time are detailed in the respective literature.

General Procedure for Pechmann Condensation:

  • A mixture of resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

  • The selected catalyst (this compound or metal triflate, as per the desired loading) is added to the mixture.

  • The reaction mixture is stirred at the specified temperature for the required duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired 7-hydroxy-4-methylcoumarin.

Visualizing the Process

To aid in understanding the experimental setup and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Resorcinol + Ethyl Acetoacetate mixing Mixing and Heating reactants->mixing catalyst Catalyst (NH4OTf or M(OTf)x) catalyst->mixing monitoring TLC Monitoring mixing->monitoring cooling Cooling monitoring->cooling Reaction Complete purification Recrystallization cooling->purification product 7-Hydroxy-4-methylcoumarin purification->product Pechmann_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product phenol Phenol (Resorcinol) transesterification Transesterification phenol->transesterification ketoester β-Ketoester (Ethyl Acetoacetate) ketoester->transesterification cyclization Intramolecular Hydroxyalkylation transesterification->cyclization Catalyst (H⁺ or Mⁿ⁺) dehydration Dehydration cyclization->dehydration coumarin Coumarin dehydration->coumarin

References

Validating Experimental Results: A Comparative Guide to Ammonium Trifluoromethanesulfonate Catalysis in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, yield, and economic viability of a synthetic route. This guide provides an objective comparison of the performance of ammonium (B1175870) trifluoromethanesulfonate (B1224126) and its derivatives with a classic Brønsted acid catalyst in esterification reactions, supported by experimental data and detailed protocols.

Ammonium trifluoromethanesulfonate (NH₄OTf) and its substituted analogues, such as diphenylammonium triflate (DPAT), have emerged as highly effective and versatile Brønsted acid catalysts in organic synthesis. Their utility in promoting reactions such as esterification stems from their strong acidity, thermal stability, and relatively low corrosiveness compared to traditional mineral acids. This guide aims to validate the experimental results obtained with this class of catalysts by comparing their performance against a widely used alternative, p-toluenesulfonic acid (PTSA).

Comparative Performance of Catalysts in Esterification

The following table summarizes the performance of Diphenylammonium Triflate (DPAT), a derivative and close analogue of this compound, in the esterification of various carboxylic acids with alcohols. This data is juxtaposed with kinetic data for both DPAT and p-toluenesulfonic acid (PTSA) in a polyesterification reaction to provide a comprehensive overview of their catalytic efficiency.

CatalystCarboxylic AcidAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)Activation Energy (kJ/mol)
DPAT 3-Phenylpropionic acidBenzyl alcohol149935.32[1][2]
DPAT Benzoic acid1-Octanol169935.32[1][2]
DPAT Cyclohexanecarboxylic acidBenzyl alcohol149935.32[1][2]
DPAT Benzoic acidCyclohexanol589235.32[1][2]
PTSA Adipic acidHexamethylene glycol(Not specified)(Not specified)(Not specified)31.55[1][2]

Note: The activation energy data is for the polyesterification of adipic acid with hexamethylene glycol. While not a direct comparison for the specific esterification reactions listed, it provides a valuable measure of the relative catalytic activity of the two catalyst types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the esterification reactions cited in the comparison table.

General Procedure for Esterification Catalyzed by Diphenylammonium Triflate (DPAT)

A mixture of the carboxylic acid (1.0 mmol), the alcohol (1.0 mmol), and diphenylammonium triflate (DPAT) (0.01 mmol, 1 mol%) in toluene (B28343) (2 mL) was heated at 80 °C. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the corresponding ester. For more sterically hindered substrates, the catalyst loading was increased to 5 mol%.

Kinetic Study of Polyesterification Catalyzed by p-Toluenesulfonic Acid (PTSA) and Diphenylammonium Triflate (DPAT)

The kinetics of melt polyesterification of adipic acid with hexamethylene glycol in an equimolar ratio was studied over a temperature range of 120°C to 150°C in the presence of either p-toluenesulfonic acid (PTSA) or diphenylammonium triflate (DPAT) as the catalyst. The reaction progress was monitored by determining the extent of reaction (p) over time. The activation energies were calculated from the rate constants obtained at different temperatures.[1][2]

Mechanistic Insight and Experimental Workflow

The catalytic activity of this compound and its derivatives in esterification proceeds through a classical Brønsted acid-catalyzed mechanism, commonly known as the Fischer esterification. The general workflow for such a reaction is straightforward, involving the combination of reactants and catalyst, followed by heating and product purification.

Brønsted Acid-Catalyzed Esterification Mechanism

The following diagram illustrates the key steps in the Brønsted acid-catalyzed esterification of a carboxylic acid with an alcohol. The catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water yield the ester and regenerate the catalyst.

Esterification_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer_elimination Proton Transfer & Elimination cluster_regeneration Catalyst Regeneration RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid Protonation H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate Attack by Alcohol ROH R'-OH Protonated_Ester_H2O R-C(OH)(O⁺H₂R') Tetrahedral_Intermediate->Protonated_Ester_H2O Proton Transfer Protonated_Ester R-C(O⁺H)R' Protonated_Ester_H2O->Protonated_Ester Elimination of Water H2O H₂O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_regen H⁺

Caption: Mechanism of Brønsted Acid-Catalyzed Esterification.

General Experimental Workflow

The logical flow of a typical esterification experiment catalyzed by an this compound derivative is depicted below. The process is characterized by its simplicity and amenability to standard laboratory techniques.

Experimental_Workflow Reactants 1. Combine Carboxylic Acid, Alcohol, and Catalyst in Solvent Reaction 2. Heat the Mixture (e.g., 80 °C) Reactants->Reaction Monitoring 3. Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Workup 4. Quench and Remove Solvent Monitoring->Workup Purification 5. Purify Product (e.g., Column Chromatography) Workup->Purification Analysis 6. Characterize Final Product (e.g., NMR, MS) Purification->Analysis

Caption: General Experimental Workflow for Catalytic Esterification.

References

Spectroscopic analysis to confirm the purity of synthesized ammonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic methods for confirming the purity of synthesized ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf). We present key experimental data and protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), comparing the spectral features of the target compound with potential impurities and common alternative salts.

Spectroscopic Data Summary

The purity of ammonium trifluoromethanesulfonate can be effectively determined by a combination of spectroscopic techniques. Each method provides unique insights into the compound's structure and the presence of potential contaminants.

Table 1: Characteristic Spectroscopic Data for this compound

Spectroscopic TechniqueParameterCharacteristic Signal
FTIR Wavenumber (cm⁻¹)3190 (N-H stretch), 1226 (asymmetric SO₃ stretch), 1164 (C-F stretch), 1027 (symmetric SO₃ stretch)
¹H NMR (DMSO-d₆)Chemical Shift (δ)~7.2 ppm (broad singlet, NH₄⁺)
¹³C NMR (DMSO-d₆)Chemical Shift (δ)~119 ppm (quartet, ¹JCF ≈ 320 Hz, CF₃)
¹⁹F NMR (DMSO-d₆)Chemical Shift (δ)~-79 ppm (singlet, CF₃)
ESI-MS Mass-to-Charge (m/z)Positive Mode: 18.03 ([NH₄]⁺)Negative Mode: 148.95 ([CF₃SO₃]⁻)

Comparison with Alternatives and Impurities

A crucial aspect of purity analysis is the ability to distinguish the target compound from starting materials, by-products, and functionally similar alternatives. The following table contrasts the spectroscopic data of this compound with common impurities and two alternative salts, lithium trifluoromethanesulfonate and ammonium hexafluorophosphate.

Table 2: Spectroscopic Comparison of this compound with Alternatives and Potential Impurities

CompoundKey FTIR Peaks (cm⁻¹)Key ¹H NMR Signal (δ, DMSO-d₆)Key Anion NMR Signal (δ)Key Cation/Anion ESI-MS (m/z)
This compound (Product) 3190, 1226, 1164, 1027~7.2 ppm (br s, NH₄⁺)¹⁹F: ~-79 ppm (s, CF₃)18.03 ([NH₄]⁺) / 148.95 ([CF₃SO₃]⁻)
Trifluoromethanesulfonic Acid (Impurity) Broad O-H stretch (~3000), 1200-1300 region~12 ppm (br s, SO₃H)¹⁹F: ~-79 ppm (s, CF₃)148.95 ([CF₃SO₃]⁻)
Ammonium Chloride (Impurity) 3100-3000, 1400~7.2 ppm (br s, NH₄⁺)N/A18.03 ([NH₄]⁺) / 34.97 ([Cl]⁻)
Lithium Trifluoromethanesulfonate (Alternative) 1270, 1185, 1045No cation signal¹⁹F: ~-79 ppm (s, CF₃)6.94 ([Li]⁺) / 148.95 ([CF₃SO₃]⁻)
Ammonium Hexafluorophosphate (Alternative) 3150, 840 (P-F stretch)~7.2 ppm (br s, NH₄⁺)¹⁹F: ~-72 ppm (d, ¹JPF ≈ 710 Hz)³¹P: ~-144 ppm (sept, ¹JPF ≈ 710 Hz)18.03 ([NH₄]⁺) / 144.96 ([PF₆]⁻)

Experimental Workflow

The confirmation of purity for synthesized this compound follows a logical workflow, beginning with preliminary analysis by FTIR and culminating in detailed structural and mass confirmation.

G cluster_0 Purity Analysis Workflow Synthesis Synthesized Ammonium Trifluoromethanesulfonate FTIR FTIR Spectroscopy Synthesis->FTIR Initial functional group analysis NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) FTIR->NMR If characteristic peaks are present MS Mass Spectrometry (ESI-MS) NMR->MS Structural confirmation Impurity_Detected Impurity Detected (e.g., TfOH, NH₄Cl) NMR->Impurity_Detected Presence of extra signals (e.g., acidic proton) Purity_Confirmed Purity Confirmed MS->Purity_Confirmed Correct mass and no impurity signals MS->Impurity_Detected Detection of impurities' m/z

Caption: Workflow for the spectroscopic purity analysis of this compound.

Experimental Protocols

Detailed methodologies are provided below for the key spectroscopic analyses.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic functional groups of this compound and detect the presence of hydroxyl groups from residual trifluoromethanesulfonic acid.

  • Methodology:

    • Prepare the sample by grinding a small amount of the synthesized crystals with potassium bromide (KBr) powder (approximately 1:100 ratio of sample to KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Process the data by performing a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

    • Analysis: Compare the obtained spectrum with reference spectra. The presence of a broad peak around 3000 cm⁻¹ may indicate residual trifluoromethanesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the presence and ratio of the ammonium cation and the trifluoromethanesulfonate anion, and to detect proton-containing impurities.

  • Methodology:

    • Prepare the NMR sample by dissolving approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Look for the broad singlet corresponding to the four equivalent protons of the ammonium cation. The integration of this peak should be consistent with the structure. An additional broad singlet at a higher chemical shift (δ > 10 ppm) would indicate the presence of the acidic proton from trifluoromethanesulfonic acid.

    • ¹⁹F NMR: Acquire the spectrum with proton decoupling. A single, sharp peak is expected for the three equivalent fluorine atoms of the triflate anion.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To confirm the mass-to-charge ratio of the constituent ions (ammonium and trifluoromethanesulfonate) and to detect any ionic impurities.

  • Methodology:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

    • Positive Ion Mode: Set the mass spectrometer to detect positive ions. The primary peak should correspond to the ammonium cation ([NH₄]⁺) at m/z 18.03.

    • Negative Ion Mode: Switch the polarity and acquire the spectrum for negative ions. The base peak should be the trifluoromethanesulfonate anion ([CF₃SO₃]⁻) at m/z 148.95.

    • Analysis: The presence of other ions may indicate impurities from the synthesis or side reactions.

A Comparative Guide to Polymer Electrolytes: Unraveling the Impact of Ammonium Salts on Electrochemical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the optimization of polymer electrolytes is a critical step in the advancement of various electrochemical devices. This guide provides a comprehensive comparison of the electrochemical characteristics of polymer electrolytes incorporating different ammonium (B1175870) salts, supported by experimental data and detailed methodologies.

This document delves into the performance of polymer electrolytes based on common polymer matrices such as Poly(vinyl alcohol) (PVA) and Poly(methyl methacrylate) (PMMA) when doped with a variety of ammonium salts. Key performance indicators including ionic conductivity, electrochemical stability window, and transference number are critically examined to offer a clear perspective on the suitability of different ammonium salts for specific applications.

Performance Metrics: A Side-by-Side Comparison

The choice of ammonium salt profoundly influences the electrochemical properties of a polymer electrolyte. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance. It is important to note that direct comparisons should be made with caution, as experimental conditions such as salt concentration and polymer matrix characteristics can vary between studies.

Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a crucial parameter for the performance of any electrochemical device.

Polymer MatrixAmmonium SaltOptimal Salt Concentration (wt.%)Room Temperature Ionic Conductivity (S/cm)Reference
PVANH4NO3305.17 x 10⁻⁵[1][2]
PVANH4FNot Specified~10⁻⁶[1]
PVANH4ClNot Specified~10⁻⁵[1]
PVANH4BrNot Specified~10⁻⁴[1]
PVANH4INot Specified~10⁻³[1]
PVA-MCNH4ClNot Specified1.99 x 10⁻³[3]
CMCNH4Cl161.43 x 10⁻³[4]
PVA:NaAlgNH4SCN152.27 x 10⁻⁶[5]
PVANH4SCNNot Specified1.82 x 10⁻⁵[6]
PMMANH4CF3SO3102.05 x 10⁻⁴[7][8]
Electrochemical Stability and Transference Number

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing degradation. The cation transference number (t_ion) indicates the fraction of the total ionic conductivity that is contributed by the cations, a critical factor in minimizing concentration polarization in batteries.

Polymer MatrixAmmonium SaltElectrochemical Stability Window (V)Cation Transference Number (t_ion)Reference
PVA-MCNH4Cl1.40.933[3]
PVA:NaAlgNH4SCN0.7Not Specified[5]
PVANH4SCN1.99Not Specified[6]

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide is derived from established electrochemical characterization techniques. Understanding these methods is key to interpreting the results and designing further experiments.

Preparation of Polymer Electrolyte Films: Solution Casting Technique

A widely used method for preparing polymer electrolyte films is the solution casting technique.

  • Polymer Dissolution: The host polymer (e.g., PVA, PMMA) is dissolved in a suitable solvent (e.g., distilled water, tetrahydrofuran) with continuous stirring until a homogenous solution is obtained.

  • Salt Addition: The desired weight percentage of the ammonium salt is then added to the polymer solution and stirred until it is completely dissolved.

  • Casting: The resulting solution is cast onto a flat, level surface (e.g., a petri dish) and allowed to evaporate the solvent slowly at room temperature.

  • Drying: The resulting film is further dried in a desiccator to remove any residual solvent.

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

EIS is the primary technique used to determine the ionic conductivity of the polymer electrolyte.

  • Cell Assembly: The prepared polymer electrolyte film is sandwiched between two blocking electrodes (typically stainless steel or platinum).

  • Measurement: A small amplitude AC voltage is applied across the cell over a range of frequencies.

  • Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the impedance arc with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = l / (Rb * A) where 'l' is the thickness of the electrolyte film and 'A' is the area of the electrode-electrolyte contact.

Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window

LSV is employed to determine the electrochemical stability window of the polymer electrolyte.

  • Cell Assembly: The polymer electrolyte is placed between a working electrode (e.g., stainless steel) and a reference/counter electrode (e.g., lithium metal).

  • Voltage Sweep: A linear voltage sweep is applied to the cell at a slow scan rate.

  • Data Analysis: The current is recorded as a function of the applied voltage. The decomposition voltage of the electrolyte is identified as the potential at which a significant increase in current is observed.

DC Polarization Method for Transference Number

The cation transference number is often determined using a DC polarization method, such as the Bruce-Vincent method.[9]

  • Cell Assembly: The polymer electrolyte is sandwiched between two non-blocking electrodes (e.g., lithium metal).

  • Polarization: A small DC voltage is applied across the cell, and the current is monitored over time until it reaches a steady state.

  • Impedance Measurement: AC impedance is measured before and after the DC polarization.

  • Calculation: The transference number is calculated from the initial and steady-state currents, as well as the initial and steady-state interfacial resistances.

Visualizing the Process and Concepts

To further clarify the experimental workflow and the fundamental structure of these materials, the following diagrams are provided.

experimental_workflow cluster_prep Polymer Electrolyte Preparation cluster_char Electrochemical Characterization prep1 Dissolve Polymer in Solvent prep2 Add Ammonium Salt prep1->prep2 prep3 Solution Casting prep2->prep3 prep4 Drying prep3->prep4 char1 Ionic Conductivity (EIS) prep4->char1 Prepared Film char2 Electrochemical Stability (LSV) prep4->char2 Prepared Film char3 Transference Number (DC Polarization) prep4->char3 Prepared Film

Experimental workflow for polymer electrolyte characterization.

polymer_electrolyte_structure cluster_polymer Polymer Matrix cluster_ions Ammonium Salt (e.g., NH4NO3) p1 ...-CH2-CH(OH)-... p2 ...-CH2-CH(OH)-... p3 ...-CH2-CH(OH)-... cation NH4+ cation->p1 Coordination anion NO3- anion->p2 Interaction

Schematic of a polymer electrolyte with ammonium salt.

performance_comparison cluster_conductivity Ionic Conductivity cluster_esw Electrochemical Stability Window cluster_tion Cation Transference Number title Relative Performance of Ammonium Salts in Polymer Electrolytes cluster_conductivity cluster_conductivity cluster_esw cluster_esw cluster_tion cluster_tion high_cond High (e.g., NH4I, NH4Cl in PVA-MC) medium_cond Medium (e.g., NH4NO3, NH4Br) low_cond Low (e.g., NH4F, NH4SCN in PVA:NaAlg) wide_esw Wider (e.g., NH4SCN in PVA) narrow_esw Narrower (e.g., NH4Cl in PVA-MC) high_tion High (e.g., NH4Cl in PVA-MC)

Relative performance comparison of different ammonium salts.

References

A Comparative Analysis of Triflate-Based Catalysts in Glycosylation: Ammonium Trifluoromethanesulfonate vs. Trimethylsilyl Triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate field of synthetic carbohydrate chemistry, the choice of catalyst is a critical determinant for the successful construction of glycosidic linkages. This guide provides a detailed comparison of the catalytic efficiency of two trifluoromethanesulfonate (B1224126) (triflate)-based promoters: the Brønsted acid catalyst class represented by ammonium (B1175870) trifluoromethanesulfonates, and the widely-used Lewis acid, trimethylsilyl (B98337) triflate (TMSOTf). This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize glycosylation strategies for the synthesis of complex oligosaccharides and glycoconjugates.

Catalytic Efficiency: A Head-to-Head Comparison

The catalytic efficiency of a glycosylation promoter is assessed by its ability to achieve high yields, short reaction times, and precise control over stereochemistry (anomeric selectivity). Both ammonium triflates and TMSOTf have proven to be potent catalysts, yet their mechanisms and optimal applications differ, influencing the reaction outcomes.

Trimethylsilyl triflate is a powerful Lewis acid that activates glycosyl donors by coordinating to an oxygen atom in the leaving group, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.[1][2] Its high reactivity allows for glycosylations to proceed rapidly, often at low temperatures.[3][4] In contrast, ammonium triflates like DPAT act as Brønsted acids, protonating the leaving group to initiate the reaction.[5][6] This is particularly effective in dehydrative glycosylations where a hemiacetal donor is used directly, offering an atom-economical approach by generating only water as a byproduct.[3][5]

The following table summarizes quantitative data from representative glycosylation reactions catalyzed by diphenylammonium triflate and trimethylsilyl triflate, respectively. The examples have been selected to highlight performance with similar donor and acceptor types where possible.

Quantitative Performance Data

Glycosyl DonorGlycosyl AcceptorCatalyst (equiv.)SolventTemp. (°C)TimeYield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzylglucoseMethanolDPAT (0.1)DCE/Toluene (B28343)120 (MW)10 min901:1[5]
2,3,4,6-Tetra-O-benzylglucoseIsopropanolDPAT (0.1)DCE/Toluene120 (MW)10 min951:1.2[5]
2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl BromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf (0.2) + Ag₂O (2.0)CH₂Cl₂RT<10 min99N/A (1,2-trans)[3]
Galactosyl TrichloroacetimidatePhenol (B47542)TMSOTf (0.1)CH₂Cl₂-78 to 01 h8510:1[1]
2,3,4,6-Tetra-O-benzylgalactoseMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideDPAT (0.1)DCE/Toluene120 (MW)20 min881.1:1[5]
2,3,4,6-Tetra-O-benzylmannoseMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideDPAT (0.1)DCE/Toluene120 (MW)20 min85>20:1 (α)[5]

Note: DPAT = Diphenylammonium Triflate; DCE = 1,2-Dichloroethane (B1671644); MW = Microwave irradiation; RT = Room Temperature. N/A indicates that the stereochemical outcome is directed by a participating neighboring group, leading exclusively to the 1,2-trans product.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for glycosylations catalyzed by diphenylammonium triflate and trimethylsilyl triflate.

Protocol 1: General Procedure for DPAT-Catalyzed Dehydrative Glycosylation[5]

To a solution of the glycopyranose donor (0.2 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and toluene (2.0 mL) in a flame-dried vessel, the glycosyl acceptor (0.24–0.60 mmol) and diphenylammonium triflate (DPAT) (0.02 mmol, 10 mol%) are added at room temperature under an ambient atmosphere. The mixture is then heated in a microwave reactor to the target temperature (e.g., 120 °C) for the specified time (e.g., 10-20 minutes). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The desired glycosylation product is isolated by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for TMSOTf-Catalyzed Glycosylation with a Glycosyl Bromide Donor[3]

To a stirred mixture of the glycosyl donor (e.g., per-benzoylated mannosyl bromide, 1.0 equiv), the glycosyl acceptor (1.2 equiv), and silver(I) oxide (Ag₂O, 2.0-3.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at room temperature is added trimethylsilyl triflate (TMSOTf) (0.2-0.5 equiv). The reaction is typically rapid and is monitored by TLC. Once the starting material is consumed (often within 10-20 minutes), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by silica gel chromatography to yield the desired oligosaccharide.

Mechanistic and Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate a generalized experimental workflow for a catalyzed glycosylation reaction and the logical relationship of catalyst activation.

experimental_workflow General Experimental Workflow for Catalyzed Glycosylation A Combine Glycosyl Donor, Acceptor, and Solvent B Cool Mixture (if required, e.g., -78°C) A->B Inert Atmosphere C Add Catalyst (e.g., TMSOTf or DPAT) B->C D Reaction Progression (Monitor by TLC) C->D Stirring and Temp. Control E Quench Reaction (e.g., with Triethylamine) D->E F Work-up and Purification (Filtration, Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental sequence for a glycosylation reaction.

catalyst_activation Logical Flow of Glycosyl Donor Activation cluster_br Brønsted Acid (e.g., DPAT) cluster_lewis Lewis Acid (e.g., TMSOTf) cluster_common br_start Glycosyl Donor (Hemiacetal) br_act Protonated Leaving Group (-OH₂⁺) br_start->br_act Protonation br_cat DPAT (H⁺A⁻) common_int Oxocarbenium Ion Intermediate br_act->common_int Departure of H₂O lewis_start Glycosyl Donor (e.g., Imidate, Halide) lewis_act Activated Leaving Group (Coordinated to TMS) lewis_start->lewis_act Coordination lewis_cat TMSOTf lewis_act->common_int Departure of LG product Glycosidic Product common_int->product Nucleophilic Attack by Acceptor

Caption: Catalyst-dependent activation pathways of glycosyl donors.

Summary and Conclusion

  • Trimethylsilyl Triflate (TMSOTf) is a highly reactive and versatile Lewis acid catalyst that is effective for a wide range of glycosyl donors. It often promotes rapid reactions at low temperatures and, in the absence of neighboring group participation, can favor the formation of thermodynamically stable α-glycosides.[1] Its high reactivity, however, can sometimes lead to side reactions if not carefully controlled.

  • Ammonium Trifluoromethanesulfonates (e.g., DPAT) serve as effective Brønsted acid catalysts, particularly for atom-economical dehydrative glycosylations using unprotected hemiacetals.[5] This approach avoids the need for prior activation of the anomeric hydroxyl group. The reactions may require higher temperatures (often with microwave assistance) but demonstrate broad substrate scope. Stereoselectivity can be variable and is highly dependent on the specific donor, acceptor, and reaction conditions.[5]

References

Assessing the performance of ammonium trifluoromethanesulfonate as a dopant in polymer films

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ammonium (B1175870) Trifluoromethanesulfonate (B1224126) as a Dopant in Polymer Films

For Researchers, Scientists, and Drug Development Professionals

The field of solid-state electronics, including batteries, sensors, and electrochemical devices, heavily relies on the performance of polymer electrolytes. These materials, composed of a polymer matrix and a dissolved salt (dopant), offer enhanced safety, flexibility, and ease of processing compared to traditional liquid electrolytes. Ammonium trifluoromethanesulfonate (NH₄OTf), often referred to as ammonium triflate, has emerged as a noteworthy dopant due to its ability to impart significant ionic conductivity to various polymer systems. This guide provides an objective comparison of NH₄OTf's performance against other common dopants, supported by experimental data and detailed protocols.

Performance Comparison of Polymer Electrolyte Dopants

The efficacy of a dopant is measured by several key performance indicators. The following tables summarize the quantitative data for polymer films doped with this compound and other alternative salts.

Table 1: Ionic Conductivity of Various Doped Polymer Films at Room Temperature

Polymer MatrixDopantDopant Concentration (wt.%)Ionic Conductivity (S/cm)Citation(s)
PVDF-MG49This compound (NH₄OTf) 30%6.32 x 10⁻⁴[1]
Poly(ethyl methacrylate) (PEMA)This compound (NH₄OTf) 35%~1.0 x 10⁻⁵[2]
DextranAmmonium Fluoride (B91410) (NH₄F)40%2.33 x 10⁻³[3][4]
Carboxymethyl cellulose (B213188) (CMC)Ammonium Acetate (CH₃COONH₄)20%5.77 x 10⁻⁴[2]
Chitosan-g-PMMA (plasticized)Magnesium Triflate (Mg(Tf)₂)Not specified, with 50% glycerol1.50 x 10⁻⁴[5]
Corn Starch1-butyl-3-methylimidazolium triflate (BmImTf)80%3.21 x 10⁻⁴[6][7]
Polysaccharide (Pectin)Lithium Triflate (LiTf)50%3.87 x 10⁻⁵[8]

Table 2: Electrochemical Stability of Doped Polymer Films

Polymer MatrixDopantElectrochemical Stability Window (V)Citation(s)
PVDF-MG49This compound (NH₄OTf) Up to 4.0[1]
Chitosan-g-PMMA (plasticized)Magnesium Triflate (Mg(Tf)₂)Up to 3.2[5]
Corn Starch1-butyl-3-methylimidazolium triflate (BmImTf)~3.1[6]
Carboxymethyl cellulose (CMC)Ammonium Acetate (CH₃COONH₄)Up to 2.5[2]
DextranAmmonium Fluoride (NH₄F)1.58[4]

Experimental Methodologies

The data presented is derived from standardized experimental procedures designed to fabricate and characterize polymer electrolyte films.

Preparation of Polymer Electrolyte Films via Solution Casting

The solution casting technique is a prevalent method for preparing uniform, free-standing polymer films.[6][7][8][9]

Protocol:

  • Dissolution: The host polymer (e.g., PVDF, PEMA) is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

  • Doping: A predetermined weight percentage of the dopant salt (e.g., NH₄OTf) is added to the polymer solution.

  • Homogenization: The mixture is stirred continuously at room temperature until a clear, homogeneous solution is obtained. This ensures uniform distribution of the salt within the polymer matrix.

  • Casting: The resulting solution is poured into a flat-bottomed petri dish.

  • Solvent Evaporation: The dish is left in a desiccator at room temperature to allow the solvent to evaporate slowly. This process can take 24 hours or more.

  • Film Retrieval: Once fully dried, the resulting thin, free-standing polymer electrolyte film is carefully peeled from the dish for characterization.

G cluster_prep Film Preparation cluster_char Characterization A Polymer + Dopant Salt B Dissolve in Solvent A->B C Homogeneous Solution B->C D Solution Casting C->D E Solvent Evaporation D->E F Solid Electrolyte Film E->F G Electrochemical Impedance Spectroscopy F->G Ionic Conductivity H Linear Sweep Voltammetry F->H Electrochemical Stability I X-Ray Diffraction F->I Crystallinity J Thermal Analysis F->J Thermal Stability

Caption: Experimental workflow for polymer electrolyte preparation and characterization.

Key Characterization Techniques
  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to determine the ionic conductivity of the polymer electrolyte. It involves applying a small AC voltage across the film and measuring the resulting current over a range of frequencies. The bulk resistance (Rb) of the electrolyte is extracted from the resulting Nyquist plot, and conductivity (σ) is calculated using the formula σ = t / (Rb * A), where 't' is the film thickness and 'A' is the electrode contact area.[2][8]

  • Linear Sweep Voltammetry (LSV): LSV is employed to determine the electrochemical stability window of the electrolyte.[1][5] A linearly increasing voltage is applied to a cell assembled with the polymer electrolyte, and the current is monitored. The voltage at which a sharp increase in current occurs indicates the decomposition potential of the electrolyte. A wider window is desirable for applications in high-voltage devices.[5]

  • X-ray Diffraction (XRD): XRD analysis is used to investigate the structural properties of the polymer electrolyte. The addition of a dopant typically disrupts the crystalline structure of the host polymer, leading to an increase in the amorphous phase.[1] A higher degree of amorphism facilitates greater ionic mobility and, consequently, higher ionic conductivity.[8][10]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer electrolyte. The sample is heated at a constant rate in a controlled atmosphere, and its mass loss is recorded as a function of temperature. The onset temperature of decomposition provides a measure of the material's thermal stability.[11][12]

Mechanism of Ionic Conduction

The primary function of a dopant like this compound is to provide mobile charge carriers (ions) and to facilitate their transport through the polymer matrix.

  • Dissociation: The salt (NH₄OTf) dissociates into its constituent ions, the ammonium cation (NH₄⁺) and the triflate anion (CF₃SO₃⁻).

  • Complexation: The polymer chains, often containing electronegative atoms like oxygen or nitrogen, form coordinate bonds with the cations. This interaction helps in the dissolution and dissociation of the salt.

  • Ion Transport: The amorphous regions of the polymer provide pathways for ion movement.[10] The segmental motion of the polymer chains allows the cations to "hop" from one coordinating site to another, resulting in net ionic conduction through the material. The addition of the salt decreases the crystallinity of the polymer, which in turn enhances this segmental motion and boosts conductivity.[1]

G cluster_polymer Polymer Matrix cluster_ions Dissociated Dopant P1 Polymer Chain C1 NH₄⁺ P1->C1 P2 Polymer Chain C2 NH₄⁺ P2->C2 C NH₄⁺ A OTf⁻ C1->C2 Ion Hopping

Caption: Ion transport mechanism in a doped polymer electrolyte.

Concluding Assessment

This compound demonstrates strong performance as a dopant in polymer films, offering a compelling balance of properties.

  • High Ionic Conductivity: NH₄OTf can achieve ionic conductivities in the order of 10⁻⁴ S/cm, which is competitive with many other ammonium salts and suitable for various electrochemical device applications.[1]

  • Excellent Electrochemical Stability: With a stability window extending up to 4 V, NH₄OTf-doped electrolytes are compatible with high-voltage electrode materials, making them promising for energy storage applications.[1]

  • Structural Modification: The addition of NH₄OTf effectively reduces the crystallinity of the host polymer, a critical factor for enhancing the mobility of charge carriers.[1]

When compared to alternatives, NH₄OTf offers a superior electrochemical stability window over dopants like ammonium fluoride and ammonium acetate. While some systems, such as those with ionic liquids or other ammonium salts like NH₄F, may exhibit slightly higher ionic conductivity, the overall performance profile of NH₄OTf, particularly its wide operational voltage, makes it a highly attractive candidate for researchers developing next-generation solid-state devices.

References

A Comparative Analysis of the Lewis Acidity of Ammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of the Lewis acidity of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄OTf) against a selection of common Lewis acids. While ammonium trifluoromethanesulfonate is primarily recognized as a Brønsted-Lowry acid, this document explores its comparatively weak Lewis acidic character and contextualizes it by contrasting its performance with well-established metal triflate Lewis acids, such as lithium triflate (LiOTf) and scandium triflate (Sc(OTf)₃).[1][2][3] This analysis is supported by quantitative data derived from established experimental protocols, primarily the Gutmann-Beckett method, to provide researchers, scientists, and drug development professionals with a clear and objective comparison.[4][5]

Introduction to Lewis Acidity

A Lewis acid is a chemical species that contains an empty orbital capable of accepting an electron pair from a Lewis base to form a Lewis adduct.[5] This interaction is fundamental to a vast array of chemical transformations, particularly in catalysis, where Lewis acids are used to activate substrates, enhance reaction rates, and control stereochemistry.[6][7] The strength of a Lewis acid is its thermodynamic tendency to form an adduct with a reference Lewis base and can be quantified using various experimental and computational methods.

This compound is a salt composed of the ammonium cation (NH₄⁺) and the trifluoromethanesulfonate (triflate, OTf⁻) anion.[1][8] The triflate anion is the conjugate base of triflic acid, a superacid, making it an exceptionally weak base and a non-coordinating anion.[2][9] Consequently, the chemical behavior of NH₄OTf is dominated by the ammonium cation, which primarily functions as a Brønsted-Lowry acid by donating a proton.[1] However, the cation can also exhibit weak Lewis acidic character through interactions with Lewis bases. This guide compares this weak Lewis acidity to that of metal triflates, where the metal cation serves as the primary Lewis acid center.[10][11]

Comparative Data on Lewis Acidity

The Lewis acidity of a compound can be quantified using several methods, with the Gutmann-Beckett method being a convenient and widely adopted technique.[4][12][13] This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon interaction with a Lewis acid.[4][5] The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.

CompoundCationCommon ApplicationsLewis Acidity (Qualitative/Quantitative)
This compound (NH₄OTf)NH₄⁺Electrolyte additive, catalyst in specific organic reactions.[1]Very Weak Lewis Acid. Primarily acts as a Brønsted acid.[1]
Lithium Triflate (LiOTf)Li⁺Component in lithium-ion batteries, catalyst for Diels-Alder and other reactions.[2][14]Moderate Lewis Acid. The lithium cation acts as the Lewis acidic center.[2]
Scandium Triflate (Sc(OTf)₃)Sc³⁺Highly versatile and water-stable catalyst for a wide range of organic reactions including aldol (B89426) and Friedel-Crafts reactions.[6][7][15]Strong Lewis Acid. Considered one of the most active Lewis acid catalysts, even in aqueous media.[7][16]

Note: The Lewis acidity of metal triflates can be influenced by the solvent and the specific Lewis base interacting with it. The qualitative ranking presented here is a generally accepted trend.

Experimental Protocols for Determining Lewis Acidity

The quantitative assessment of Lewis acidity is crucial for selecting the appropriate catalyst for a given chemical transformation. Several spectroscopic and calorimetric methods have been developed for this purpose.

The Gutmann-Beckett Method

This is one of the most common methods for evaluating Lewis acidity.[4][5][12]

  • Principle: The method relies on the use of a probe molecule, triethylphosphine oxide (Et₃PO), which is a Lewis base. The oxygen atom of Et₃PO coordinates to the Lewis acid, causing a deshielding of the adjacent phosphorus atom. This deshielding is observed as a downfield shift in the ³¹P NMR spectrum. The magnitude of this chemical shift change (Δδ) is proportional to the strength of the Lewis acid.[4][5]

  • Procedure:

    • A solution of the Lewis acid to be tested is prepared in a weakly coordinating solvent (e.g., dichloromethane-d₂ or acetonitrile-d₃).

    • A known amount of triethylphosphine oxide (Et₃PO) is added to the solution.

    • The ³¹P NMR spectrum of the solution is recorded.

    • The chemical shift of the Et₃PO-Lewis acid adduct is compared to that of free Et₃PO in a non-coordinating solvent like hexane.

    • The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δₛₐₘₚₗₑ is the chemical shift of Et₃PO in the sample and 41.0 ppm is the chemical shift of Et₃PO in hexane.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to probe Lewis acidity by monitoring the change in the vibrational frequency of a probe molecule upon coordination to a Lewis acid.[3][17]

  • Principle: A Lewis base containing a carbonyl group (C=O), such as acetone (B3395972) or benzophenone, is often used as a probe. When the oxygen of the carbonyl group coordinates to a Lewis acid, electron density is pulled away from the C=O bond, weakening it. This results in a decrease in the C=O stretching frequency (νco) in the IR spectrum. A larger shift to a lower frequency indicates a stronger Lewis acid.

  • Procedure:

    • The IR spectrum of the probe molecule (e.g., acetone) in a suitable solvent is recorded to determine the initial νco.

    • The Lewis acid is added to the solution.

    • The IR spectrum of the resulting Lewis acid-base adduct is recorded.

    • The shift in the C=O stretching frequency (Δνco) is calculated and used to compare the relative strengths of different Lewis acids.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and reaction mechanisms.

Experimental Workflow for the Gutmann-Beckett Method

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Lewis Acid in CDCl3 B Add Et3PO Probe A->B C Acquire 31P NMR Spectrum B->C D Determine Chemical Shift (δsample) C->D E Calculate Acceptor Number (AN) D->E

Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.

Catalytic Cycle of a Lewis Acid-Catalyzed Reaction

The following diagram illustrates a generalized Mukaiyama aldol addition, a classic example of a reaction catalyzed by a strong Lewis acid like Scandium Triflate (Sc(OTf)₃).[15]

Mukaiyama_Aldol_Cycle catalyst Lewis Acid (LA) e.g., Sc(OTf)3 activated_complex Activated Complex [R1CHO-LA] catalyst->activated_complex Coordination aldehyde Aldehyde (R1CHO) aldehyde->activated_complex enol_ether Silyl Enol Ether (R2C=CH(OSiMe3)) product_complex Product-LA Complex enol_ether->product_complex activated_complex->product_complex Nucleophilic Attack product_complex->catalyst Release product Aldol Adduct product_complex->product

Caption: Generalized catalytic cycle for a Mukaiyama aldol reaction.

Conclusion

References

Benchmarking the performance of ammonium trifluoromethanesulfonate in battery applications against other electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in battery technology and drug development, the choice of electrolyte is paramount to achieving desired performance, stability, and safety. This guide provides a detailed comparison of ammonium (B1175870) trifluoromethanesulfonate (B1224126) (NH₄CF₃SO₃) with other commonly used electrolytes in various battery applications. By presenting key performance data, experimental protocols, and logical workflows, this document aims to facilitate an informed selection process for your next-generation energy storage systems.

Ammonium trifluoromethanesulfonate, an ammonium salt of trifluoromethanesulfonic acid, has garnered interest as an electrolyte component due to its potential for high ionic conductivity and stability. This guide benchmarks its performance characteristics against established electrolytes such as lithium hexafluorophosphate (B91526) (LiPF₆), sodium trifluoromethanesulfonate (NaCF₃SO₃), and zinc trifluoromethanesulfonate (Zn(OTf)₂), providing a clear perspective on its suitability for different battery chemistries.

Performance Comparison of Electrolytes

The following tables summarize key quantitative data for this compound and its counterparts across different battery systems.

Ionic Conductivity

Ionic conductivity is a critical measure of an electrolyte's ability to transport ions between the anode and cathode. Higher ionic conductivity generally leads to better rate capability and lower internal resistance.

Electrolyte SystemSaltSolventConcentration (mol/kg or wt.%)Ionic Conductivity (S/cm)Reference
Aqueous Ammonium-ion NH₄CF₃SO₃Water5 m~0.15[1]
NH₄CF₃SO₃Water24 m~0.08[1]
Solid Polymer Electrolyte NH₄CF₃SO₃PVDF-MG4930 wt.%6.32 x 10⁻⁴[2]
Lithium-ion (Comparative) LiPF₆Carbonate-based-2.4 x 10⁻³[3]
LiTFSICarbonate-based-2.7 x 10⁻³[3]
Sodium-ion (Comparative) NaCF₃SO₃PVdF gel polymer-5.0 x 10⁻⁴[4]
NaCF₃SO₃Tetraglyme-3.3 x 10⁻⁴[4]

Note: Direct comparison is challenging due to different solvent systems and concentrations. The data indicates that while aqueous NH₄CF₃SO₃ can achieve high conductivity, its performance in non-aqueous and solid-state systems is generally lower than standard lithium and sodium salt electrolytes in liquid organic solvents.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider ESW is crucial for high-voltage battery applications.

Electrolyte SystemSaltSolventConcentration (mol/kg)Electrochemical Stability Window (V)Reference
Aqueous Ammonium-ion NH₄CF₃SO₃Water1 m2.2[1]
NH₄CF₃SO₃Water24 m2.8[1]
Aqueous Triflate Comparison Various Triflate SaltsWater-Predicted by pH[5]
Solid Polymer Electrolyte NH₄CF₃SO₃Carboxymethyl Chitosan-Up to 0.8[6]
Non-Aqueous (Typical) LiPF₆Organic Carbonates~1 M~4.5 vs. Li/Li⁺[7]

Note: The ESW of aqueous NH₄CF₃SO₃ is significantly narrower than that of conventional non-aqueous electrolytes, limiting its use in high-voltage applications. However, increasing the concentration can widen this window.

Cycling Performance

Cycling stability is a key indicator of a battery's lifespan and reliability. The following data highlights the performance of trifluoromethanesulfonate-based electrolytes in different battery types.

Battery TypeAnodeCathodeElectrolyte SaltKey Performance MetricsReference
Sodium-ion High-Surface-Area Carbon-NaCF₃SO₃Higher Initial Coulombic Efficiency (69.28%) and Reversible Capacity (283 mAh/g) compared to NaPF₆.[8]
Zinc-ion ZincVOPO₄Zn(OTf)₂ + Me₃EtNOTF88.7% capacity retention after 6,000 cycles.[9]
Zinc-ion ZincMnO₂Zn(OTf)₂High capacity retention after multiple cycles.[10]

Note: While direct cycling data for NH₄CF₃SO₃ in common battery configurations is limited in the reviewed literature, the performance of its sodium and zinc analogues suggests that the trifluoromethanesulfonate anion can contribute to stable cycling and good capacity retention.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are typical protocols for key performance evaluations.

Ionic Conductivity Measurement
  • Electrolyte Preparation : Dissolve the desired amount of salt (e.g., NH₄CF₃SO₃) in the chosen solvent (e.g., deionized water for aqueous systems, or a mixture of organic carbonates for non-aqueous systems) to achieve the target concentration.

  • Cell Assembly : Use a conductivity cell with two parallel platinum electrodes of a known area and distance.

  • Measurement : Employ Electrochemical Impedance Spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis : Determine the bulk resistance (Rb) from the high-frequency intercept of the Nyquist plot with the real axis. Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination
  • Cell Assembly : Construct a three-electrode cell with a working electrode (e.g., stainless steel or platinum), a counter electrode (e.g., lithium or sodium foil), and a reference electrode (e.g., lithium or sodium foil).

  • Measurement : Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis : The ESW is determined by the voltage at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the limits of the window.

Battery Cycling Performance Test
  • Cell Assembly : Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox. The cell consists of an anode, a cathode, a separator, and the prepared electrolyte.

  • Formation Cycles : Cycle the cell at a low C-rate (e.g., C/20) for the first few cycles to form a stable solid electrolyte interphase (SEI).

  • Performance Testing : Cycle the cell at various C-rates to evaluate rate capability. For long-term cycling stability, cycle the cell at a constant C-rate (e.g., 1C) for a large number of cycles (e.g., 100 or more).

  • Data Analysis : Record the discharge capacity, coulombic efficiency, and voltage profiles for each cycle. Plot the capacity retention and coulombic efficiency versus the cycle number to evaluate the cycling stability.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) illustrate the key processes in evaluating and comparing battery electrolytes.

BatteryPerformanceWorkflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Salt Electrolyte Salt (e.g., NH4CF3SO3) Preparation Electrolyte Preparation Salt->Preparation Solvent Solvent (Aqueous/Non-Aqueous) Solvent->Preparation Conductivity Ionic Conductivity (EIS) Preparation->Conductivity ESW Electrochemical Stability (CV/LSV) Preparation->ESW Cycling Cycling Performance (Galvanostatic Cycling) Preparation->Cycling Comparison Comparative Analysis vs. Other Electrolytes Conductivity->Comparison ESW->Comparison Cycling->Comparison LogicalComparison cluster_attributes Performance Attributes NH4Tf Ammonium Trifluoromethanesulfonate Conductivity Ionic Conductivity NH4Tf->Conductivity High (Aqueous) Stability Electrochemical Stability NH4Tf->Stability Narrow (Aqueous) Cost Potential Cost NH4Tf->Cost Potentially Lower Safety Safety (Aqueous) NH4Tf->Safety High LiPF6 Lithium Hexafluorophosphate LiPF6->Conductivity High (Non-Aqueous) LiPF6->Stability Wide NaTf Sodium Trifluoromethanesulfonate NaTf->Stability Good Cycling ZnTf Zinc Trifluoromethanesulfonate ZnTf->Stability Excellent Cycling

References

Safety Operating Guide

A Guide to the Safe Disposal of Ammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory personnel, the proper handling and disposal of chemical reagents like ammonium (B1175870) trifluoromethanesulfonate (B1224126) are critical for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of ammonium trifluoromethanesulfonate, addressing immediate safety precautions and logistical protocols.

Essential Safety Information

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as an irritant and may cause respiratory irritation.[1][2] Adherence to safety guidelines is paramount.

Table 1: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[2]
Eye Irritation (Category 2)H319: Causes serious eye irritation[2]
Specific target organ toxicity — Single exposure (Category 3)H335: May cause respiratory irritation[1][2]

Table 2: Precautionary Statements (P-phrases)

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3]
P264Wash skin thoroughly after handling.[1][3]
P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302+P352IF ON SKIN: Wash with plenty of water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][3]
P405Store locked up.[1][3]
P501Dispose of contents/container to an approved waste disposal plant.[1][3]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionTightly fitting safety goggles or a face shield.[3]
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat. Fire/flame resistant and impervious clothing.[3]
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded or irritation is experienced. A dust mask of type N95 (US) is also suggested.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful segregation, clear labeling, and coordination with your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain. [4][5]

Waste Segregation and Collection
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6]

  • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and the appropriate hazard symbols.

  • Keep the waste container securely closed at all times, except when adding waste.[6]

Spill Cleanup Protocol

In the event of a spill, follow these steps immediately:

  • Ensure Proper Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6]

  • Wear Appropriate PPE : Before cleaning the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill : Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads to avoid creating dust.[1][6]

  • Collect the Waste : Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.[1][6]

  • Decontaminate the Area : Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[6]

Disposal of Empty Containers

A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing : To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[6]

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6]

  • Final Disposal : Once triple-rinsed, the container can typically be disposed of as regular trash after defacing the chemical label and removing the cap. Always confirm this procedure with your local EHS regulations.[6]

Arranging for Final Disposal
  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed chemical waste disposal service.[6] All waste must be handled in accordance with local, state, and federal regulations.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Handling Ammonium Trifluoromethanesulfonate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is there a spill? B->C D Collect solid waste in a labeled, sealed container C->D No E Follow Spill Cleanup Protocol: 1. Ventilate 2. Absorb with inert material 3. Collect in waste container C->E Yes F Store waste container in a designated secure area D->F E->F G Handling empty containers? F->G H Triple rinse container with a suitable solvent G->H Yes K Arrange for pickup by EHS or licensed disposal service G->K No I Collect rinsate as hazardous liquid waste H->I J Dispose of decontaminated container as regular trash (confirm with EHS) I->J J->K L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for Researchers

Ammonium trifluoromethanesulfonate (B1224126) is a versatile salt with applications in various chemical syntheses. Due to its potential hazards, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is the first line of defense when handling Ammonium trifluoromethanesulfonate. The following table summarizes the required PPE and recommended safety practices.

CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be chemical splash-proof and compliant with EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.[1]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile, neoprene, or PVC, are required. Longer cuffs or double-gloving provides additional protection.[2]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat is mandatory for all handling procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit (e.g., Tychem®) should be worn.[1][2]
Respiratory Protection Dust Mask or RespiratorFor handling the solid compound where dust may be generated, a dust mask (e.g., N95) is recommended.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] All respiratory protection must be NIOSH-approved.[5]
Work Environment Fume Hood or Well-Ventilated AreaAll handling of this compound, especially when heating or creating solutions, must be conducted in a properly functioning chemical fume hood or a well-ventilated area to minimize inhalation exposure.[6][7]
Emergency Equipment Eyewash Station and Safety ShowerAn operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The container should be clearly labeled. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed when not in use.

Handling and Use

Before handling, ensure all required PPE is correctly worn. It is crucial to avoid the formation of dust when working with the solid form.[9] Do not eat, drink, or smoke in the handling area.[6] After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

Experimental Protocol: Example of a Catalyzed Reaction

The following is a representative, step-by-step protocol for a direct dehydrative glycosylation reaction, adapted to illustrate the safe handling of a triflate salt catalyst like this compound in a research setting.

Objective: To perform a dehydrative glycosylation of a hemiacetal with an alcohol acceptor using a triflate salt catalyst under microwave irradiation.

Materials:

  • Glycosyl hemiacetal (donor)

  • Alcohol (acceptor)

  • This compound (catalyst)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) and toluene (B28343)

  • Triethylamine (for quenching)

  • Saturated aqueous sodium bicarbonate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: In a chemical fume hood, add the glycosyl hemiacetal (0.2 mmol), the alcohol acceptor (0.24–0.60 mmol), and this compound (0.02 mmol, 10 mol%) to a flame-dried microwave reaction vessel.

  • Solvent Addition: Add a 1:1 mixture of anhydrous 1,2-dichloroethane and toluene (2.0 mL) to the vessel.

  • Reaction: Place the vessel in a microwave reactor and heat to the target temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In the fume hood, quench the reaction by adding a few drops of triethylamine.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused or Expired this compound Treat as hazardous waste. Place in a clearly labeled, sealed container. Contact a licensed professional waste disposal company for pickup and disposal.[5]
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated hazardous waste container that is clearly labeled.
Reaction Mixtures and Solutions Collect in a suitable, labeled hazardous waste container. Do not mix with incompatible waste streams.
Spills For small spills, use an inert absorbent material to contain the substance.[5] For large spills, evacuate the area and contact the appropriate emergency response team.[6]

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Disposal cluster_cleanup Post-Handling start Start: Obtain Ammonium trifluoromethanesulfonate assess_hazards Assess Hazards and Review SDS start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_workspace Prepare Workspace (Fume Hood, Emergency Equipment) don_ppe->prepare_workspace weigh_solid Weigh Solid Compound (Avoid Dust Generation) prepare_workspace->weigh_solid dissolve_or_add Dissolve or Add to Reaction weigh_solid->dissolve_or_add run_reaction Run Experiment (e.g., Catalysis) dissolve_or_add->run_reaction quench_workup Quench and Workup run_reaction->quench_workup segregate_waste Segregate Waste (Solid, Liquid, Contaminated PPE) quench_workup->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal decontaminate Decontaminate Work Area and Glassware professional_disposal->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.